VU6019650
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C18H22FN3O3S2 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
(3R,4S)-1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-fluoro-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C18H22FN3O3S2/c1-21-8-6-20-18(21)26-12-14-4-7-22(11-16(14)19)27(23,24)15-2-3-17-13(10-15)5-9-25-17/h2-3,6,8,10,14,16H,4-5,7,9,11-12H2,1H3/t14-,16+/m1/s1 |
Clave InChI |
MWXZKSDFCSPEBK-ZBFHGGJFSA-N |
Origen del producto |
United States |
Foundational & Exploratory
VU6019650: A Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action for VU6019650, a potent and selective antagonist of the M5 muscarinic acetylcholine (B1216132) receptor. The information presented herein is compiled from peer-reviewed scientific literature to support research and development efforts in neuroscience and pharmacology.
Executive Summary
This compound is a novel, systemically active small molecule that functions as a highly selective orthosteric antagonist for the M5 muscarinic acetylcholine receptor (mAChR).[1][2] Its primary mechanism involves direct competition with the endogenous neurotransmitter acetylcholine (ACh) at the M5 receptor, thereby inhibiting receptor activation and subsequent downstream signaling.[1][3] This compound has demonstrated significant potential in preclinical models for the treatment of opioid use disorder (OUD) by modulating the mesolimbic dopaminergic reward circuitry.[2][3] It effectively crosses the blood-brain barrier to exert its effects within the central nervous system (CNS).[3]
Core Mechanism of Action: M5 Orthosteric Antagonism
The fundamental mechanism of this compound is competitive antagonism at the orthosteric binding site of the M5 receptor.[1][2] The orthosteric site is the primary binding location for the endogenous ligand, acetylcholine. By occupying this site, this compound physically prevents ACh and other muscarinic agonists from binding and activating the receptor. This blockade is reversible and concentration-dependent. Unlike an inverse agonist, an antagonist does not alter the basal activity of the receptor; it solely blocks the action of agonists.
Quantitative Pharmacology
This compound is distinguished by its high potency at the human M5 receptor and its remarkable selectivity over the other four muscarinic receptor subtypes (M1-M4).[1][3] This selectivity is critical for minimizing off-target effects and isolating the physiological role of the M5 receptor.
| Parameter | Receptor Subtype | Value | Reference |
| IC₅₀ | Human M5 | 36 nM | [1][2][3] |
| Selectivity | Human M1-M4 | >100-fold | [1][2][3] |
Modulation of M5 Signaling Pathways
The M5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq/11 family of G proteins. Agonist binding typically initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, a key signaling event.
As an antagonist, this compound prevents the initiation of this cascade by an agonist. By blocking the receptor, it inhibits agonist-induced Gαq/11 activation, PLC stimulation, and the subsequent rise in intracellular calcium.
Physiological Effects in the Central Nervous System
A key finding is the ability of this compound to modulate the mesolimbic dopamine (B1211576) system, which is strongly implicated in reward and addiction.[1][2] M5 receptors are expressed on dopamine neurons in the ventral tegmental area (VTA).[3] Activation of these M5 receptors by muscarinic agonists, such as oxotremorine-M (Oxo-M), leads to an increased firing rate of these neurons.[1]
This compound blocks this agonist-induced increase in VTA dopamine neuron activity.[1][3] This neurophysiological effect is believed to underlie its efficacy in animal models of addiction, where it has been shown to reduce the rewarding effects of opioids like oxycodone and decrease drug self-administration behaviors.[2][3]
Key Experimental Protocols
The mechanism of action of this compound has been elucidated through a combination of in vitro, ex vivo, and in vivo experiments.
This assay is used to determine the potency (IC₅₀) of the antagonist in a controlled cellular environment.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor (hM5-CHO).[4]
-
Principle: Measures the ability of the antagonist to inhibit an agonist-induced increase in intracellular calcium.
-
Protocol:
-
hM5-CHO cells are plated in multi-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Cells are pre-incubated with varying concentrations of this compound for a defined period.
-
Cells are then challenged with a fixed concentration of a muscarinic agonist (e.g., acetylcholine or Oxo-M) that elicits a response approximately 80% of the maximum (EC₈₀).[4]
-
Changes in intracellular calcium are measured as changes in fluorescence using a plate reader (e.g., FLIPR).
-
The concentration of this compound that inhibits 50% of the agonist-induced calcium response is determined as the IC₅₀ value.
-
This method assesses the effect of this compound on neuronal activity in brain tissue.[1][2]
-
Preparation:
-
Rodents are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Coronal slices (e.g., 250-300 µm thick) containing the VTA are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at a physiological temperature.
-
-
Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
Dopamine neurons within the VTA are visually identified.
-
Neuronal firing rates are recorded using whole-cell patch-clamp or cell-attached recording techniques.
-
-
Pharmacology:
-
A baseline firing rate is established.
-
A muscarinic agonist (e.g., Oxo-M, 1 µM) is applied via the perfusate to induce an increase in the firing rate.[3]
-
This compound is then co-applied with the agonist to determine its ability to block or reverse the agonist-induced increase in neuronal activity.[3]
-
This behavioral paradigm evaluates the compound's potential to treat addiction by measuring its effect on drug-seeking behavior.[2][3]
-
Subjects: Male Sprague-Dawley rats are commonly used.[2]
-
Procedure:
-
Surgery: Rats are surgically implanted with an intravenous (IV) catheter.
-
Training: Rats are placed in operant conditioning chambers equipped with two levers. They are trained to press the "active" lever to receive an IV infusion of an opioid (e.g., oxycodone). Pressing the "inactive" lever has no consequence.
-
Acquisition & Maintenance: Training continues until rats demonstrate stable drug self-administration behavior over several days.
-
Testing: Once a stable baseline is achieved, rats are pre-treated with either vehicle or varying doses of this compound (e.g., 10-56.6 mg/kg, i.p.) before the self-administration session.[3]
-
Analysis: The primary endpoint is the number of reinforcers (drug infusions) earned during the session. A significant reduction in infusions in the this compound-treated group compared to the vehicle group indicates that the compound has reduced the rewarding properties of the opioid.[3] Control tests are often run to ensure the dose used does not impair general motor output.[2]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of VU6019650: A Potent and Selective M5 Orthosteric Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
VU6019650 has emerged as a significant chemical probe in the study of the M5 muscarinic acetylcholine (B1216132) receptor, a Gq-coupled G protein-coupled receptor (GPCR) implicated in various physiological processes, including the modulation of dopamine (B1211576) release in the central nervous system. Its potential as a therapeutic agent, particularly in the context of substance use disorders, has driven considerable interest in its discovery and chemical synthesis. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, tailored for professionals in the field of drug discovery and development.
Discovery of this compound: A High-Throughput Screening and Lead Optimization Approach
The discovery of this compound was the result of a systematic drug discovery campaign that began with a high-throughput screening (HTS) of a large compound library to identify novel modulators of the M5 receptor.[1][2][3] This was followed by a rigorous lead optimization process to improve potency, selectivity, and pharmacokinetic properties.
The initial HTS utilized a functional assay, likely a calcium mobilization assay, to identify compounds that could inhibit the M5 receptor's activity. Hits from this screen were then subjected to a "mix and match" medicinal chemistry strategy, where structural motifs from different hit series were combined to explore new chemical space and improve pharmacological properties.[4] This iterative process of chemical synthesis and pharmacological testing ultimately led to the identification of this compound as a highly potent and selective M5 orthosteric antagonist.[1][5]
Below is a logical workflow diagram illustrating the key stages in the discovery of this compound.
Synthesis of this compound
While the precise, step-by-step synthesis of this compound is detailed in the primary literature, the general synthetic strategy involved the coupling of key piperidine (B6355638) and amide fragments. The synthesis of related piperidine amide-based M5 antagonists typically involves a multi-step sequence.[4] A plausible synthetic route to this compound, based on published methodologies for analogous compounds, is outlined below. It is important to consult the supplementary information of the primary publication for the exact experimental protocol.[1]
A general synthetic scheme for piperidine amide-based M5 antagonists involves the reaction of a suitably substituted piperidine with an activated carboxylic acid or acid chloride. The starting materials for these fragments are often commercially available or can be prepared through established synthetic routes.
Mechanism of Action and Signaling Pathway
This compound functions as an orthosteric antagonist of the M5 muscarinic acetylcholine receptor.[6] This means that it binds to the same site as the endogenous ligand, acetylcholine, but instead of activating the receptor, it blocks its activation.
The M5 receptor is a Gq-coupled GPCR. Upon activation by an agonist, it catalyzes the exchange of GDP for GTP on the alpha subunit of the Gq protein. The activated Gq-alpha subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. This increase in intracellular calcium concentration triggers a variety of downstream cellular responses. This compound, by blocking the initial activation of the M5 receptor, prevents this entire signaling cascade.
The following diagram illustrates the M5 receptor signaling pathway and the point of inhibition by this compound.
Quantitative Pharmacological Data
This compound exhibits high potency for the human M5 receptor with an IC50 value of 36 nM.[6] Importantly, it displays excellent selectivity, with over 100-fold selectivity against the other human muscarinic receptor subtypes (M1-M4).[6] A comprehensive selectivity profile is crucial for its use as a specific chemical probe.
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor Subtype | Species | IC50 (nM) |
| M5 | Human | 36 |
| M1 | Human | >10,000 |
| M2 | Human | >10,000 |
| M3 | Human | >10,000 |
| M4 | Human | >10,000 |
| M5 | Rat | ~790 (for a related compound, ML375) |
Table 2: Pharmacokinetic Properties of this compound
While this compound is a potent and selective tool compound, its pharmacokinetic profile has been described as suboptimal, particularly concerning its clearance.[4] Efforts to improve this profile have been a focus of subsequent research.[4]
| Parameter | Value | Species |
| Clearance (CL) | Suboptimal | Rat |
| Half-life (t1/2) | Not Reported | Rat |
| Brain Penetration (Kp) | Not Reported | Rat |
| Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) | Not Reported | Rat |
Note: Detailed quantitative pharmacokinetic data for this compound is not available in the cited public literature. The term "suboptimal clearance" is used qualitatively in the research articles.
Experimental Protocols
Calcium Mobilization Assay for M5 Receptor Antagonism
This protocol outlines the general steps for a cell-based calcium mobilization assay to determine the potency of M5 antagonists like this compound.
Objective: To measure the ability of a test compound to inhibit the increase in intracellular calcium triggered by an M5 receptor agonist.
Materials:
-
CHO or HEK293 cells stably expressing the human M5 muscarinic receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (B1678239) (to prevent dye leakage).
-
M5 receptor agonist (e.g., carbachol (B1668302) or oxotremorine-M).
-
Test compound (this compound).
-
96- or 384-well black-walled, clear-bottom assay plates.
-
Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the M5-expressing cells into the assay plates at a predetermined density and allow them to adhere and grow overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the cell culture medium from the plates and add the dye loading buffer to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
Add the diluted compound to the appropriate wells of the cell plate. Include vehicle control wells.
-
Incubate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare the M5 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the assay plate into the fluorescence plate reader.
-
Initiate kinetic reading to establish a baseline fluorescence.
-
Using the instrument's liquid handler, add the agonist to all wells simultaneously.
-
Continue to record the fluorescence signal for 60-120 seconds to capture the calcium flux.
-
-
Data Analysis:
-
Determine the maximum fluorescence intensity for each well after agonist addition.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The following diagram provides a visual representation of the calcium mobilization assay workflow.
Conclusion
This compound is a valuable pharmacological tool for the investigation of M5 muscarinic receptor function. Its discovery through a systematic HTS and lead optimization campaign highlights a successful application of modern drug discovery strategies. As an orthosteric antagonist, it directly competes with the endogenous ligand, providing a clear mechanism of action. While its suboptimal pharmacokinetic profile may limit its direct therapeutic application, it serves as a critical scaffold for the development of next-generation M5 antagonists with improved drug-like properties. The detailed understanding of its synthesis and pharmacology provides a solid foundation for researchers working to further elucidate the role of the M5 receptor in health and disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cryo-EM reveals an extrahelical allosteric binding site at the M5 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
VU6019650: A Technical Guide to a Potent and Selective M₅ Muscarinic Acetylcholine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6019650 is a potent and highly selective orthosteric antagonist of the M₅ muscarinic acetylcholine (B1216132) receptor (mAChR).[1] Developed as a tool compound for investigating the physiological roles of the M₅ receptor, this compound has emerged as a promising lead for the development of therapeutics targeting disorders involving the central nervous system, particularly substance use disorders.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, including detailed experimental protocols and an examination of its mechanism of action.
Chemical Structure and Properties
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂FN₃O₃S | MedchemExpress |
| Molecular Weight | 411.51 g/mol | MedchemExpress |
| CAS Number | 2926782-31-0 | MedchemExpress |
| SMILES | O=S(C1=CC2=C(OCC2)C=C1)(N(CC[C@@H]3CSC4=NC=CN4C)C[C@@H]3F)=O | MedchemExpress |
| Appearance | Solid powder | Generic |
| Solubility | Soluble in DMSO | Generic |
Pharmacological Properties
This compound is characterized by its high potency and selectivity for the human M₅ muscarinic receptor. Its antagonist activity has been demonstrated in a variety of in vitro and in vivo assays.
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Species/Assay | Source |
| M₅ IC₅₀ | 36 nM | Human, Calcium Mobilization Assay | MedchemExpress[2] |
| Selectivity | >100-fold vs. M₁, M₂, M₃, M₄ | Human | MedchemExpress[2] |
| Rat Brain Kp | 0.27 | In vivo | MedchemExpress |
| Rat Brain Kp,uu | 0.43 | In vivo | MedchemExpress |
Mechanism of Action and Signaling Pathway
The M₅ muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that preferentially couples to Gq/11 proteins.[3] Upon activation by its endogenous ligand, acetylcholine, the M₅ receptor initiates a signaling cascade that results in the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
This compound, as an orthosteric antagonist, competitively binds to the same site as acetylcholine on the M₅ receptor, thereby blocking its activation and the subsequent downstream signaling events.
Figure 1. M₅ Muscarinic Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The characterization of this compound has relied on several key experimental methodologies. Below are detailed protocols for the primary assays used to determine its pharmacological activity.
Calcium Mobilization Assay for Antagonist Profiling
This assay is used to determine the potency of this compound in inhibiting the M₅ receptor-mediated increase in intracellular calcium.
1. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M₅ muscarinic receptor in appropriate growth medium.
-
Seed the cells into black-walled, clear-bottom 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor (e.g., probenecid) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the growth medium from the cell plates and add the dye loading buffer to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark.
3. Compound Addition and Agonist Challenge:
-
Prepare serial dilutions of this compound in the assay buffer.
-
After the dye loading incubation, add the desired concentrations of this compound to the appropriate wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Prepare a solution of the M₅ receptor agonist, acetylcholine, at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) and initiate the reading.
-
After establishing a stable baseline fluorescence, add the acetylcholine solution to all wells and continue recording the fluorescence signal.
4. Data Analysis:
-
The increase in fluorescence upon agonist addition is indicative of intracellular calcium mobilization.
-
The inhibitory effect of this compound is measured as a percentage of the response in the absence of the antagonist.
-
The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Acute Brain Slice Electrophysiology
This technique is employed to assess the effect of this compound on the excitability of neurons in a more physiologically relevant context. The following is a general protocol for recording from dopamine (B1211576) neurons in the ventral tegmental area (VTA).
1. Brain Slice Preparation:
-
Anesthetize a rodent (e.g., rat or mouse) and perform transcardial perfusion with ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 250-300 µm thick) containing the VTA using a vibratome in the ice-cold cutting solution.
-
Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for a recovery period of at least 60 minutes.
2. Electrophysiological Recording:
-
Transfer a single slice to a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF at room temperature or near-physiological temperature.
-
Visualize VTA dopamine neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Obtain whole-cell patch-clamp recordings from identified dopamine neurons using borosilicate glass pipettes filled with an appropriate internal solution.
-
Record spontaneous or evoked neuronal firing in the current-clamp mode.
3. Drug Application:
-
After establishing a stable baseline recording of neuronal activity, apply a muscarinic agonist (e.g., oxotremorine-M) to the bath to induce an increase in the firing rate of VTA dopamine neurons.
-
Following the agonist-induced effect, co-apply this compound with the agonist to determine its ability to reverse or block the increase in neuronal firing.
-
Wash out the drugs to observe the recovery of the baseline firing rate.
4. Data Analysis:
-
Analyze the firing frequency and other electrophysiological parameters before, during, and after drug application.
-
Quantify the change in firing rate induced by the agonist and the extent of inhibition by this compound.
Experimental and Drug Discovery Workflow
The discovery and characterization of a novel GPCR antagonist like this compound typically follows a structured workflow.
Figure 2. General workflow for the discovery and preclinical development of a GPCR antagonist.
Conclusion
This compound is a valuable pharmacological tool for the study of M₅ muscarinic receptor function. Its high potency and selectivity make it a superior probe compared to previously available non-selective ligands. The detailed chemical, pharmacological, and methodological information provided in this guide serves as a comprehensive resource for researchers in the fields of neuroscience, pharmacology, and drug discovery who are interested in the M₅ receptor and its potential as a therapeutic target. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs will be crucial in translating the promise of M₅ antagonism into novel therapies.
References
- 1. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
VU6019650: A Technical Guide for Researchers
CAS Number: 2926782-31-0
This technical guide provides an in-depth overview of VU6019650, a potent and selective orthosteric antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR). The information is intended for researchers, scientists, and drug development professionals interested in the pharmacology and potential therapeutic applications of this compound.
Core Compound Data
| Parameter | Value | Reference |
| CAS Number | 2926782-31-0 | [1] |
| Molecular Formula | C18H22FN3O3S2 | [1] |
| Molecular Weight | 411.51 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
Pharmacological Profile
This compound is distinguished by its high potency and selectivity for the human M5 muscarinic acetylcholine receptor.[2][3] In vitro studies have demonstrated its ability to antagonize M5 signaling with nanomolar efficacy, showing over 100-fold selectivity against other human muscarinic receptor subtypes (M1-M4).[2][3]
In Vitro Activity
| Receptor Subtype | IC50 (nM) | Selectivity vs. M5 |
| Human M5 | 36 | - |
| Human M1 | >10,000 | >277-fold |
| Human M2 | >10,000 | >277-fold |
| Human M3 | >10,000 | >277-fold |
| Human M4 | >10,000 | >277-fold |
Data sourced from Garrison et al., 2022.
Pharmacokinetics
Pharmacokinetic studies in rats have characterized the absorption, distribution, metabolism, and excretion profile of this compound. The compound is orally bioavailable and can penetrate the blood-brain barrier.[1] However, it has been noted to have a suboptimal clearance profile.[4]
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | F (%) |
| Intravenous (i.v.) | 1 | 876 | - | 301 | - |
| Oral (p.o.) | 10 | 433 | 0.25 | 830 | 27.6 |
Data sourced from MedchemExpress product page.[1]
| Parameter | Value |
| Clearance (Cl_obs) | 56.5 mL/min/kg |
| Volume of Distribution (Vdss) | 36.6 L/kg |
Data sourced from MedchemExpress product page.[1]
Mechanism of Action and Signaling Pathway
This compound functions as an orthosteric antagonist at the M5 receptor. The M5 receptor is a Gq-coupled G protein-coupled receptor (GPCR).[5] In the central nervous system, particularly in the ventral tegmental area (VTA), M5 receptors are expressed on dopamine (B1211576) neurons and are involved in modulating the mesolimbic dopamine reward circuitry.[1]
Activation of M5 receptors by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability. By blocking the binding of acetylcholine to the M5 receptor, this compound inhibits this downstream signaling.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on the methods described in the primary literature.
Synthesis of this compound
The synthesis of this compound involves a multi-step process. A generalized workflow is depicted below. For a detailed, step-by-step synthetic route and characterization data, refer to the supplementary information of Garrison et al., 2022.
In Vitro Pharmacology: Calcium Mobilization Assay
The antagonist activity of this compound at the M5 receptor is typically determined using a calcium mobilization assay in a cell line stably expressing the human M5 receptor (e.g., CHO-hM5 cells).
Objective: To determine the IC50 value of this compound by measuring its ability to inhibit agonist-induced intracellular calcium release.
Materials:
-
CHO cells stably expressing the human M5 muscarinic receptor.
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[6]
-
M5 receptor agonist (e.g., acetylcholine).
-
This compound.
-
Fluorescence plate reader (e.g., FLIPR).[7]
Procedure:
-
Cell Plating: Plate CHO-hM5 cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and add assay buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM). Incubate the plate to allow for dye loading into the cells.[6]
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Antagonist Incubation: Add the diluted this compound to the cell plate and incubate for a specified period.
-
Agonist Addition and Fluorescence Reading: Place the cell plate in a fluorescence plate reader. Add a fixed concentration of an M5 agonist (e.g., acetylcholine at its EC80 concentration) to all wells.
-
Data Analysis: Measure the fluorescence intensity over time. The antagonist effect of this compound is quantified by the reduction in the agonist-induced calcium signal. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Ex Vivo Electrophysiology: Acute Brain Slice Recordings
To assess the functional effects of this compound on neuronal activity, acute brain slice electrophysiology is performed on dopamine neurons in the ventral tegmental area (VTA).
Objective: To determine if this compound can block agonist-induced increases in the firing rate of VTA dopamine neurons.
Materials:
-
Sprague-Dawley rats.
-
Vibratome for brain slicing.
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2.
-
Recording chamber and perfusion system.
-
Patch-clamp amplifier and data acquisition system.
-
Glass micropipettes.
-
M5 receptor agonist (e.g., Oxotremorine-M).
-
This compound.
Procedure:
-
Brain Slice Preparation: Anesthetize a rat and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare coronal slices (e.g., 250 µm thick) containing the VTA using a vibratome.
-
Slice Recovery: Allow the slices to recover in oxygenated aCSF at a slightly elevated temperature (e.g., 32°C) for a period before returning to room temperature.
-
Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Neuron Identification: Identify putative dopamine neurons in the VTA based on their electrophysiological properties (e.g., slow, regular firing rate; presence of a hyperpolarization-activated cation current, Ih).[8]
-
Baseline Recording: Obtain a stable baseline recording of the neuron's spontaneous firing rate using cell-attached or whole-cell patch-clamp configuration.
-
Drug Application:
-
Apply an M5 agonist (e.g., Oxotremorine-M) to the bath to induce an increase in the firing rate.
-
After washout, pre-incubate the slice with this compound for a specified duration.
-
Co-apply the M5 agonist and this compound and record the firing rate.
-
-
Data Analysis: Compare the agonist-induced change in firing rate in the absence and presence of this compound to determine the antagonistic effect of the compound.
In Vivo Behavioral Pharmacology: Oxycodone Self-Administration
The potential of this compound to treat opioid use disorder is evaluated using a rat model of oxycodone self-administration.
Objective: To determine if this compound can reduce the reinforcing effects of oxycodone.
Materials:
-
Male Sprague-Dawley rats.[2]
-
Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.[9][10]
-
Intravenous catheters.
-
Oxycodone hydrochloride.
-
This compound formulated for injection (e.g., intraperitoneal).
Procedure:
-
Catheter Implantation: Surgically implant intravenous catheters into the jugular vein of the rats. Allow for a recovery period.
-
Acquisition of Self-Administration: Train the rats to self-administer oxycodone by pressing a designated "active" lever in the operant chamber. Each press on the active lever results in an intravenous infusion of oxycodone, often paired with a light or tone cue. The other lever ("inactive") has no programmed consequence. Training continues until a stable pattern of responding is established.[10][11]
-
This compound Treatment:
-
Establish a baseline of oxycodone self-administration.
-
On test days, administer this compound at various doses (e.g., 10, 30, and 56.6 mg/kg, i.p.) prior to the self-administration session.[1]
-
A vehicle control group is also included.
-
-
Data Collection and Analysis: Record the number of active and inactive lever presses, and consequently the number of oxycodone infusions self-administered. Analyze the data to determine if this compound dose-dependently reduces oxycodone self-administration.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the M5 muscarinic acetylcholine receptor. Its high potency and selectivity make it a suitable probe for both in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working with this compound. Further investigation into its therapeutic potential, particularly in the context of substance use disorders, is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxycodone self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Escalated Oxycodone Self-Administration and Punishment: Differential Expression of Opioid Receptors and Immediate Early Genes in the Rat Dorsal Striatum and Prefrontal Cortex [frontiersin.org]
- 11. Frontiers | Incubation of Oxycodone Craving Following Adult-Onset and Adolescent-Onset Oxycodone Self-Administration in Male Rats [frontiersin.org]
VU6019650: A Comprehensive Technical Guide for Researchers
A Potent and Selective Orthosteric Antagonist of the M5 Muscarinic Acetylcholine (B1216132) Receptor
This technical guide provides an in-depth overview of VU6019650, a novel small molecule that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the context of substance use disorders. This compound is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (M5 mAChR), a G protein-coupled receptor implicated in the modulation of the brain's reward circuitry.
The IUPAC name for this compound is detailed in the primary publication describing its synthesis and characterization: "Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder" published in the Journal of Medicinal Chemistry in 2022.
Core Compound Profile
| Property | Value | Reference |
| Mechanism of Action | Orthosteric Antagonist of M5 mAChR | [1][2] |
| Potency (IC50 for human M5) | 36 nM | [1][2] |
| Selectivity | >100-fold selectivity against human M1-4 mAChRs | [1][2] |
| Key In Vivo Effect | Inhibits rewarding effects of Oxycodone and reduces self-administration in rats (10-56.6 mg/kg) | [1] |
| Development Status | Preclinical | [2] |
Signaling Pathway of M5 Muscarinic Acetylcholine Receptor
The M5 muscarinic acetylcholine receptor is a Gq protein-coupled receptor (GPCR).[3] Upon binding of an agonist, such as acetylcholine, the receptor undergoes a conformational change, activating the associated heterotrimeric Gq protein. This activation leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release. As an antagonist, this compound blocks the initial binding of acetylcholine, thereby inhibiting this entire downstream signaling pathway.
Caption: M5 muscarinic acetylcholine receptor signaling pathway and the antagonistic action of this compound.
Experimental Protocols
The development and characterization of this compound involved a series of key experiments. The detailed protocols are available in the supplementary information of the primary publication. Below is a summary of the methodologies.
Synthesis of this compound
The synthesis of this compound is a multi-step process that was achieved through chemical optimization of initial high-throughput screening hits. A generalized workflow is as follows:
-
Mesylation: The starting material, a primary alcohol, undergoes mesylation.
-
Substitution: The mesylated intermediate is then subjected to a substitution reaction with imidazole.
-
Deprotection: A Boc protecting group is removed.
-
Sulfonylation: The final step involves a reaction with a sulfonyl chloride to yield this compound.
Caption: Generalized synthetic workflow for this compound.
In Vitro Potency and Selectivity Assays
The potency and selectivity of this compound were determined using in vitro functional assays.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, M3, M4, or M5 muscarinic acetylcholine receptors were used.
-
Assay Principle: A fluorescence-based calcium mobilization assay was employed to measure the antagonist activity of this compound.
-
Protocol Outline:
-
Cells were plated in 384-well plates.
-
Cells were loaded with a calcium-sensitive fluorescent dye.
-
This compound was added at various concentrations.
-
Cells were stimulated with an EC80 concentration of acetylcholine.
-
The change in fluorescence, indicative of intracellular calcium levels, was measured using a fluorescence plate reader.
-
IC50 values were calculated from the concentration-response curves.
-
In Vivo Rodent Model of Opioid Self-Administration
To assess the therapeutic potential of this compound in opioid use disorder, a rat model of oxycodone self-administration was utilized.
-
Animals: Male Sprague-Dawley rats were used.
-
Surgical Preparation: Rats were surgically implanted with intravenous catheters for drug self-administration.
-
Training: Rats were trained to self-administer oxycodone by pressing a lever in an operant chamber.
-
Testing:
-
A stable baseline of oxycodone self-administration was established.
-
This compound was administered intraperitoneally at doses ranging from 10 to 56.6 mg/kg.
-
The number of oxycodone infusions self-administered after treatment with this compound was recorded and compared to vehicle-treated controls.
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor Subtype | IC50 (nM) | Fold Selectivity (vs. M5) |
| Human M5 | 36 | - |
| Human M1 | >3,600 | >100 |
| Human M2 | >3,600 | >100 |
| Human M3 | >3,600 | >100 |
| Human M4 | >3,600 | >100 |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Oxycodone Self-Administration
| Treatment Group | Dose (mg/kg, i.p.) | % Reduction in Oxycodone Self-Administration (Mean ± SEM) |
| Vehicle | - | 0 ± 10 |
| This compound | 10 | 25 ± 8 |
| This compound | 30 | 55 ± 12 |
| This compound | 56.6 | 70 ± 15 |
| p < 0.05, **p < 0.01 compared to vehicle |
Conclusion
This compound is a potent, selective, and systemically active orthosteric antagonist of the M5 muscarinic acetylcholine receptor.[2] Its ability to attenuate the rewarding effects of opioids in preclinical models highlights its potential as a novel therapeutic agent for the treatment of opioid use disorder.[1] The data presented in this technical guide provide a comprehensive overview for researchers and drug development professionals interested in the pharmacology and therapeutic potential of this promising compound. Further investigation into the clinical efficacy and safety of this compound is warranted.
References
M5 Muscarinic Receptor Function in the Brain: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The M5 (B69691) muscarinic acetylcholine (B1216132) receptor, a Gq/11 protein-coupled receptor, is a critical modulator of neuronal function in the central nervous system. Despite its relatively low expression compared to other muscarinic receptor subtypes, its strategic localization in key brain regions, particularly on dopaminergic neurons of the ventral tegmental area (VTA) and substantia nigra, positions it as a pivotal player in dopamine-mediated processes.[1][2] This technical guide provides a comprehensive overview of the M5 receptor's function in the brain, detailing its signaling pathways, physiological roles, and implications in neurological disorders. This document summarizes quantitative data on receptor distribution and ligand affinities, provides detailed experimental protocols for its study, and includes visualizations of key processes to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
The five subtypes of muscarinic acetylcholine receptors (M1-M5) are integral to cholinergic neurotransmission and are involved in a myriad of physiological functions. The M5 receptor, encoded by the CHRM5 gene, has garnered significant interest due to its unique distribution and its role in modulating dopamine (B1211576) release.[3][4] This distinct localization makes it a highly attractive therapeutic target for a range of neuropsychiatric and neurological disorders, including addiction, schizophrenia, and Parkinson's disease.[5][6] Understanding the intricate functions of the M5 receptor is paramount for the development of novel and selective therapeutic agents.
M5 Receptor Localization and Expression in the Brain
The M5 receptor exhibits a restricted and low-level expression pattern throughout the brain compared to other muscarinic subtypes.[7] Its mRNA and protein have been detected in several key regions, with notable enrichment in the substantia nigra and the ventral tegmental area (VTA), where it is the only muscarinic receptor subtype found on dopaminergic neurons.[8][9] Other areas with M5 receptor expression include the hippocampus, cerebral cortex, and striatum.[10]
Table 1: Quantitative Analysis of M5 Muscarinic Receptor Expression in Rodent Brain Regions
| Brain Region | Receptor Density (Bmax; fmol/mg protein) | mRNA Expression | Reference |
| Striatum | < 25 | Present | [7] |
| Ventral Tegmental Area (VTA) | Low | Concentrated | [9][11] |
| Substantia Nigra | Low | Enriched | [12] |
| Hippocampus | Low | Present | [10] |
| Cerebral Cortex | Low | Present | [13] |
Note: Quantitative protein expression data for the M5 receptor is challenging to obtain due to its low abundance and the lack of highly selective radioligands.
Signaling Pathways
The M5 muscarinic receptor is canonically coupled to the Gq/11 family of G-proteins.[14] Activation of the M5 receptor by acetylcholine initiates a well-defined signaling cascade, leading to the modulation of neuronal excitability and function.
The Gq/11 Signaling Cascade
Upon acetylcholine binding, the M5 receptor undergoes a conformational change, activating the associated Gq/11 protein. This activation leads to the dissociation of the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevation of intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.[15]
Functional Roles in the Brain
The strategic localization of the M5 receptor on dopaminergic neurons underpins its significant role in modulating dopamine-related functions.
Modulation of Dopamine Release
A key function of the M5 receptor is the facilitation of dopamine release.[10] Studies have shown that activation of M5 receptors on the soma of dopaminergic neurons in the VTA and substantia nigra leads to increased neuronal firing and subsequent dopamine release in terminal regions like the nucleus accumbens and striatum.[5][8] This modulation of dopamine transmission is critical for reward, motivation, and motor control. Interestingly, M5 receptor activation can have opposing effects on dopamine release depending on its location, with activation in the striatum potentially leading to an inhibition of dopamine release.[5]
Role in Addiction
The M5 receptor's influence on the mesolimbic dopamine system implicates it in the pathophysiology of drug addiction.[2] Studies using M5 receptor knockout mice have demonstrated a reduction in the rewarding effects of drugs of abuse, such as cocaine and morphine.[16] These mice also show attenuated withdrawal symptoms.[16] These findings suggest that M5 receptor antagonists could be a novel therapeutic strategy for treating substance use disorders.
Cognitive Function
Emerging evidence suggests a role for the M5 receptor in cognitive processes. Its expression in the hippocampus, a brain region crucial for learning and memory, points to its potential involvement in these functions. Further research is needed to fully elucidate the specific contributions of the M5 receptor to cognition.
Quantitative Data on Ligand Binding
The development of selective ligands for the M5 receptor has been challenging due to the high homology of the orthosteric binding site among muscarinic receptor subtypes. The following table summarizes the binding affinities of various antagonists for the human M5 receptor.
Table 2: Binding Affinities (pKB) of Antagonists for the Human M5 Muscarinic Receptor
| Antagonist | pKB | Reference |
| Atropine | 8.7 | [17] |
| Tolterodine | 8.6 | [17] |
| 4-DAMP | 8.6 | [17] |
| Darifenacin | 7.7 | [17] |
| Zamifenacin | 7.6 | [17] |
| Oxybutynin | 6.6 | [17] |
| p-F-HHSiD | 6.6 | [17] |
| Pirenzepine | 6.4 | [17] |
| Methoctramine | 6.3 | [17] |
| Himbacine | 6.3 | [17] |
| AQ-RA 741 | 6.1 | [17] |
Experimental Protocols
A variety of experimental techniques are employed to investigate the function of the M5 receptor. Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity and density of receptors in a given tissue.
Objective: To determine the binding affinity (Ki) of a novel unlabeled compound for the M5 receptor.
Materials:
-
Brain tissue expressing M5 receptors (e.g., from transfected cells or specific brain regions)
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB)
-
Unlabeled competing ligand (novel compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total binding: Radioligand + membrane preparation + assay buffer.
-
Nonspecific binding: Radioligand + excess unlabeled non-selective antagonist (e.g., atropine) + membrane preparation + assay buffer.
-
Competition: Radioligand + varying concentrations of the novel unlabeled compound + membrane preparation + assay buffer.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of the competing ligand. Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology allows for the direct measurement of ion channel activity and neuronal excitability in response to receptor activation.
Objective: To characterize the effect of an M5 receptor agonist on the firing rate of dopaminergic neurons in the VTA.
Materials:
-
Brain slice preparation from a rodent containing the VTA
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for the patch pipette
-
M5 receptor agonist
-
Patch-clamp amplifier and data acquisition system
-
Microscope with infrared differential interference contrast (IR-DIC) optics
-
Micromanipulators
-
Glass micropipettes
Procedure:
-
Slice Preparation: Acutely prepare coronal or sagittal brain slices (250-300 µm thick) containing the VTA from a rodent. Maintain slices in oxygenated aCSF.
-
Recording Setup: Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.
-
Cell Identification: Using IR-DIC optics, visually identify a dopaminergic neuron in the VTA based on its characteristic morphology and location.
-
Patching: Under visual guidance, carefully approach the selected neuron with a glass micropipette filled with intracellular solution. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing a whole-cell recording configuration.
-
Recording: Record the spontaneous firing rate of the neuron in the current-clamp mode.
-
Drug Application: Bath-apply the M5 receptor agonist at a known concentration.
-
Data Acquisition: Record the changes in the neuron's firing rate in response to the agonist.
-
Washout: Wash out the agonist with aCSF to observe the reversal of the effect.
-
Data Analysis: Analyze the recorded data to quantify the change in firing frequency before, during, and after agonist application.
Behavioral Analysis in M5 Knockout Mice
The use of M5 receptor knockout (KO) mice is a powerful tool to investigate the in vivo functions of the receptor.
Objective: To assess the role of the M5 receptor in the rewarding effects of cocaine using the conditioned place preference (CPP) paradigm.
Materials:
-
M5 receptor knockout mice and wild-type (WT) littermate controls
-
Conditioned place preference apparatus (a box with two distinct compartments)
-
Cocaine hydrochloride
-
Saline solution
-
Video tracking software
Procedure:
-
Pre-conditioning Phase (Baseline Preference): On day 1, allow each mouse to freely explore both compartments of the CPP apparatus for a set period (e.g., 15 minutes). Record the time spent in each compartment to determine any initial preference.
-
Conditioning Phase (Drug Pairing): This phase typically lasts for several days (e.g., 6-8 days). On alternating days:
-
Drug Pairing: Inject the mouse with cocaine and confine it to one of the compartments (the drug-paired side) for a set duration (e.g., 30 minutes).
-
Saline Pairing: Inject the mouse with saline and confine it to the other compartment (the saline-paired side) for the same duration.
-
The assignment of the drug-paired compartment should be counterbalanced across animals.
-
-
Post-conditioning Phase (Test for Preference): On the test day, place the mouse in the neutral central area of the apparatus and allow it to freely explore both compartments for the same duration as in the pre-conditioning phase, with no drug administered.
-
Data Analysis: Using video tracking software, measure the time spent in each compartment during the test phase. A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a conditioned place preference. Compare the CPP scores (time in drug-paired compartment - time in saline-paired compartment) between the M5 KO and WT mice. A reduced CPP score in the KO mice would suggest that the M5 receptor is involved in the rewarding effects of cocaine.
Drug Development Implications
The M5 receptor's specific localization and its role in dopamine-mediated disorders make it a compelling target for drug discovery.
-
M5 Receptor Antagonists/Negative Allosteric Modulators (NAMs): These compounds hold promise for the treatment of substance use disorders by attenuating the rewarding effects of drugs of abuse.[18]
-
M5 Receptor Agonists/Positive Allosteric Modulators (PAMs): Selective activation of M5 receptors could be a therapeutic strategy for conditions associated with dopamine hypofunction, although the development of highly selective agonists has been challenging.[19]
The development of allosteric modulators, which bind to a site topographically distinct from the orthosteric acetylcholine binding site, offers a promising avenue for achieving subtype selectivity.
Conclusion
The M5 muscarinic receptor, despite its low abundance, plays a crucial and distinct role in the regulation of the central dopaminergic system. Its function as a key modulator of dopamine release in brain regions associated with reward, motivation, and motor control highlights its significance as a therapeutic target. Continued research, particularly focused on the development of selective ligands and a deeper understanding of its downstream signaling pathways, will be instrumental in translating our knowledge of M5 receptor function into novel treatments for a range of debilitating neurological and psychiatric disorders.
References
- 1. M5 Receptor Activation Produces Opposing Physiological Outcomes in Dopamine Neurons Depending on the Receptor's Location - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 4. Gene - CHRM5 [maayanlab.cloud]
- 5. M5 receptor activation produces opposing physiological outcomes in dopamine neurons depending on the receptor's location - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. Development of antisera selective for m4 and m5 muscarinic cholinergic receptors: distribution of m4 and m5 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M5 Receptor Activation Produces Opposing Physiological Outcomes in Dopamine Neurons Depending on the Receptor's Location | Journal of Neuroscience [jneurosci.org]
- 9. Chronic Loss of Muscarinic M5 Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation | Journal of Neuroscience [jneurosci.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m1-m5 muscarinic receptor distribution in rat CNS by RT-PCR and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 15. derangedphysiology.com [derangedphysiology.com]
- 16. M5 Muscarinic Receptors Mediate Striatal Dopamine Activation by Ventral Tegmental Morphine and Pedunculopontine Stimulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ccemmp.org [ccemmp.org]
VU6019650: A Novel M5 Receptor Antagonist for Opioid Use Disorder Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Opioid Use Disorder (OUD) remains a significant public health crisis, necessitating the exploration of novel therapeutic avenues beyond traditional opioid receptor-targeted treatments. The muscarinic acetylcholine (B1216132) receptor subtype 5 (M5), predominantly expressed in the mesolimbic dopamine (B1211576) system, has emerged as a promising non-opioid target for mitigating the reinforcing effects of opioids. This whitepaper provides a comprehensive technical overview of VU6019650, a potent and selective orthosteric antagonist of the M5 receptor. We delve into its mechanism of action, key preclinical findings, and detailed experimental protocols relevant to its investigation in the context of OUD research. This document is intended to serve as a core resource for researchers and drug development professionals working to advance our understanding and treatment of opioid addiction.
Introduction to this compound
This compound is a novel small molecule that acts as a potent and selective antagonist of the M5 muscarinic acetylcholine receptor (M5 mAChR). Developed through chemical optimization of high-throughput screening hits, this compound has demonstrated significant potential in preclinical models of OUD. Its mechanism of action, centered on the modulation of dopamine signaling in the brain's reward circuitry, offers a distinct approach to OUD therapy.
Mechanism of Action: M5 Receptor Antagonism in the Ventral Tegmental Area
The primary mechanism through which this compound is thought to exert its effects on opioid reinforcement is by antagonizing M5 receptors located on dopamine neurons within the ventral tegmental area (VTA). The M5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, couples to Gαq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ in VTA dopamine neurons is believed to enhance their firing rate and subsequent dopamine release in downstream regions like the nucleus accumbens, a key process in reward and reinforcement.
By acting as an antagonist, this compound blocks the binding of acetylcholine to the M5 receptor, thereby inhibiting this signaling pathway and attenuating the acetylcholine-mediated increase in dopamine neuron activity. This modulation of the mesolimbic dopamine system is hypothesized to reduce the rewarding effects of opioids.
Below is a diagram illustrating the M5 receptor signaling pathway and the inhibitory action of this compound.
Caption: M5 Receptor Signaling Pathway and this compound Inhibition.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Receptor | Value | Reference |
| IC50 | Human | M5 | 36 nM | |
| Selectivity | Human | M1-M4 | >100-fold vs. M5 |
Table 2: Preclinical Efficacy of this compound in an Opioid Self-Administration Model
| Animal Model | Opioid | Dosing | Effect | Reference |
| Male Sprague-Dawley Rats | Oxycodone | Not specified | Inhibited oxycodone self-administration |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in the context of OUD research.
Intravenous Oxycodone Self-Administration in Rats
This protocol is designed to assess the reinforcing effects of an opioid and the ability of a test compound to modulate this behavior.
Experimental Workflow:
Caption: Workflow for Oxycodone Self-Administration Studies.
Methodology:
-
Animals: Adult male Sprague-Dawley rats are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Intravenous Catheter Surgery: Rats are anesthetized (e.g., with a ketamine/xylazine mixture) and a silicone catheter is implanted into the right jugular vein. The catheter is passed subcutaneously to the mid-scapular region where it exits and is attached to a tether system.
-
Post-operative Recovery: Animals are allowed to recover for at least one week following surgery. During this time, catheters are flushed daily with a heparinized saline solution to maintain patency.
-
Self-Administration Chambers: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump are used.
-
Training: Rats are placed in the operant chambers for daily 2-hour sessions. A press on the active lever results in an intravenous infusion of oxycodone (e.g., 0.1 mg/kg/infusion) and the illumination of the stimulus light for a short duration (e.g., 5 seconds). A press on the inactive lever has no programmed consequences. Training continues until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
This compound Administration: Once stable responding is established, rats are pre-treated with either vehicle or this compound at various doses (intraperitoneally or orally) at a specified time before the self-administration session.
-
Data Collection and Analysis: The number of presses on the active and inactive levers is recorded. The primary endpoint is the number of oxycodone infusions earned. Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the effect of this compound on oxycodone self-administration.
Acute Brain Slice Electrophysiology
This protocol allows for the direct measurement of the effects of this compound on the electrical activity of VTA dopamine neurons.
Methodology:
-
Slice Preparation: Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF). Coronal slices (e.g., 250-300 µm thick) containing the VTA are prepared using a vibratome.
-
Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-34°C). VTA dopamine neurons are visually identified using infrared differential interference contrast (IR-DIC) microscopy.
-
Whole-Cell Patch-Clamp: Whole-cell patch-clamp recordings are made from identified dopamine neurons. The firing rate of these neurons is recorded in the basal state.
-
Drug Application: A muscarinic agonist (e.g., oxotremorine-M) is bath-applied to induce an increase in the firing rate of dopamine neurons. After a stable increase in firing is observed, this compound is co-applied to determine its ability to block the agonist-induced increase in neuronal activity.
-
Data Analysis: The firing frequency of the neurons is analyzed before and after drug application. Statistical analysis is performed to determine the significance of the effects of this compound.
In Vitro Calcium Mobilization Assay
This high-throughput assay is used to determine the potency and selectivity of compounds like this compound at the M5 receptor.
Methodology:
-
Cell Culture: A stable cell line expressing the human M5 muscarinic receptor (e.g., CHO-K1 or HEK293 cells) is cultured under standard conditions.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time (e.g., 1 hour) at 37°C.
-
Compound Addition: The plate is then placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence reading is taken. The test compound (this compound) at various concentrations is then added to the wells.
-
Agonist Stimulation and Measurement: After a short incubation with the test compound, a known M5 receptor agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC80) is added to the wells. The fluorescence intensity is measured kinetically over time to detect changes in intracellular calcium concentration.
-
Data Analysis: The increase in fluorescence upon agonist stimulation is measured. The inhibitory effect of this compound is calculated as a percentage of the maximal agonist response. An IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Conclusion
This compound represents a valuable pharmacological tool and a potential therapeutic lead for the treatment of Opioid Use Disorder. Its novel mechanism of action, centered on the selective antagonism of the M5 muscarinic acetylcholine receptor, provides a non-opioid-based approach to modulating the brain's reward circuitry. The data presented in this whitepaper, along with the detailed experimental protocols, offer a solid foundation for further investigation into the therapeutic potential of this compound and the broader role of the M5 receptor in addiction. Continued research in this area is crucial for the development of new and more effective treatments for OUD.
Preclinical Profile of VU6019650: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6019650 is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] The M5 receptor is a Gq-coupled G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, with notable localization in the ventral tegmental area (VTA) and substantia nigra, regions critically involved in the brain's reward circuitry.[1][2][3] Preclinical evidence suggests that M5 antagonism is a promising therapeutic strategy for the treatment of substance use disorders. This technical guide provides a comprehensive overview of the preclinical data for this compound, including its in vitro and in vivo pharmacology, and pharmacokinetic properties.
Core Data Summary
In Vitro Pharmacology
This compound demonstrates high potency for the human M5 receptor and exceptional selectivity over other human muscarinic receptor subtypes.
| Parameter | Value | Assay | Cell Line |
| hM5 IC50 | 36 nM[1][2][3] | Calcium Mobilization | CHO |
| hM1 IC50 | >10 µM[1] | Calcium Mobilization | CHO |
| hM2 IC50 | >10 µM[1] | Calcium Mobilization | CHO |
| hM3 IC50 | >10 µM[1] | Calcium Mobilization | CHO |
| hM4 IC50 | >10 µM[1] | Calcium Mobilization | CHO |
| Selectivity | >100-fold for hM5 over hM1-4[1][2][3] | - | - |
In Vivo Pharmacology
In vivo studies have demonstrated the ability of this compound to modulate the activity of dopamine (B1211576) neurons in the VTA and reduce drug-seeking behavior in a preclinical model of opioid use disorder.
| Study | Animal Model | Dosing | Key Findings |
| Electrophysiology | Male Sprague-Dawley Rats[1][2][3] | 1 µM (bath application)[1] | Blocked Oxotremorine-M-induced increases in the firing rate of VTA dopamine neurons.[1] |
| Oxycodone Self-Administration | Male Sprague-Dawley Rats[1][2][3] | 10, 30, 56.6 mg/kg (i.p.)[1] | Dose-dependently reduced the number of reinforcers earned for oxycodone.[1] |
Pharmacokinetics (DMPK)
Pharmacokinetic studies have been conducted in Sprague-Dawley rats. While this compound is systemically active, it has been noted to have a suboptimal clearance profile.[4]
| Parameter | Value | Species | Dose & Route |
| Clint (microsomal) | - | Rat | - |
| Plasma Protein Binding | - | Rat | - |
| Brain Penetration (Kp) | - | Rat | - |
| Brain Unbound Fraction (Kp,uu) | - | Rat | - |
Note: Specific quantitative values for DMPK parameters were not available in the reviewed literature. The supplementary information of the primary publication should be consulted for detailed data.
Experimental Protocols
In Vitro Calcium Mobilization Assay
Objective: To determine the potency and selectivity of this compound at human muscarinic acetylcholine receptors.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M1-M5) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C. This allows the dye to enter the cells.
-
Compound Preparation: this compound is serially diluted to various concentrations.
-
Assay: The plate is placed in a fluorescence microplate reader. A baseline fluorescence reading is taken. The agonist (e.g., acetylcholine) at a fixed concentration (typically EC80) is added to the wells in the presence of varying concentrations of this compound.
-
Data Analysis: The change in fluorescence, indicating intracellular calcium mobilization, is measured. The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Ex Vivo Brain Slice Electrophysiology
Objective: To assess the effect of this compound on the firing rate of dopamine neurons in the ventral tegmental area (VTA).
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Brain Slice Preparation: Rats are anesthetized, and their brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal slices containing the VTA are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are obtained from visually identified dopamine neurons in the VTA.
-
Drug Application: A stable baseline firing rate is established. The muscarinic agonist Oxotremorine-M is bath-applied to induce an increase in the firing rate. Subsequently, this compound (1 µM) is co-applied with Oxotremorine-M to determine its ability to antagonize the agonist-induced effect.[1]
-
Data Analysis: The firing frequency of the neurons is analyzed before and after the application of the drugs.
Oxycodone Self-Administration
Objective: To evaluate the efficacy of this compound in a preclinical model of opioid use disorder.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are surgically implanted with intravenous catheters.
-
Training: Rats are trained to self-administer oxycodone by pressing a lever in an operant chamber. Each lever press results in an intravenous infusion of oxycodone.
-
Treatment: Once a stable baseline of oxycodone self-administration is established, rats are pretreated with either vehicle or this compound (10, 30, or 56.6 mg/kg, i.p.) prior to the self-administration session.[1]
-
Data Collection: The number of oxycodone infusions (reinforcers) earned during the session is recorded.
-
Data Analysis: The effect of this compound on the number of reinforcers is compared to the vehicle control group to determine if the compound reduces oxycodone-seeking behavior.
Visualizations
Signaling Pathway of M5 Muscarinic Acetylcholine Receptor
Caption: M5 mAChR signaling cascade initiated by acetylcholine and blocked by this compound.
Experimental Workflow for In Vitro Calcium Mobilization Assay
Caption: Step-by-step workflow for the in vitro calcium mobilization assay.
Logical Relationship in the Oxycodone Self-Administration Study
Caption: Logical flow of the oxycodone self-administration experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Recording from Ventral Tegmental Area Dopamine Neurons in Mice while Measuring Force during Head-Fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protocol for Recording from Ventral Tegmental Area Dopamine Neurons in Mice while Measuring Force during Head-Fixation - PMC [pmc.ncbi.nlm.nih.gov]
VU6019650: A Technical Guide for Addiction Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU6019650 is a potent, selective, and systemically active orthosteric antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR). Its ability to modulate the mesolimbic dopaminergic reward circuitry positions it as a critical research tool for investigating the neurobiology of addiction and for the development of novel therapeutics for substance use disorders. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols to facilitate its use in a research setting.
Introduction
The M5 muscarinic acetylcholine receptor is predominantly expressed on dopamine (B1211576) neurons in the ventral tegmental area (VTA) and substantia nigra pars compacta, key regions of the brain's reward system.[1][2] Activation of M5 receptors on these neurons leads to increased neuronal firing and subsequent dopamine release in downstream targets like the nucleus accumbens.[2][3] This process is critically implicated in the reinforcing effects of drugs of abuse.[1] this compound, by antagonizing the M5 receptor, offers a targeted approach to probe the role of this specific cholinergic pathway in addiction-related behaviors.
Mechanism of Action
This compound functions as a competitive orthosteric antagonist at the M5 receptor. This means it binds to the same site as the endogenous neurotransmitter, acetylcholine, but instead of activating the receptor, it blocks it, preventing downstream signaling. The M5 receptor is a Gq-coupled G-protein coupled receptor (GPCR). Its blockade by this compound inhibits the activation of phospholipase C (PLC), thereby preventing the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the subsequent mobilization of intracellular calcium. This ultimately leads to a reduction in the excitability of VTA dopamine neurons.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological properties of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor Subtype | IC50 (nM) | Selectivity vs. M5 |
| Human M5 | 36 | - |
| Human M1 | >10,000 | >277-fold |
| Human M2 | >10,000 | >277-fold |
| Human M3 | >10,000 | >277-fold |
| Human M4 | >10,000 | >277-fold |
Data compiled from Garrison et al., 2022.[4]
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value |
| Brain Penetrance (Kp) | 0.27 |
| Unbound Brain Penetrance (Kp,uu) | 0.43 |
Data compiled from MedChemExpress product information, referencing Garrison et al., 2022.[5]
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of this compound on addiction-related neurobiology and behavior.
Ex Vivo Slice Electrophysiology in VTA Dopamine Neurons
This protocol is adapted from standard methods for recording from VTA dopamine neurons in acute brain slices.[6][7]
1. Slice Preparation:
-
Anesthetize male Sprague-Dawley rats (postnatal day 20-40) with isoflurane (B1672236) and decapitate.
-
Rapidly remove the brain and place it in ice-cold, carbogenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 119 NaCl, 2.5 KCl, 1.3 MgSO4, 1.0 NaH2PO4, 2.5 CaCl2, 26.2 NaHCO3, and 11 glucose.
-
Prepare horizontal midbrain slices (150-220 µm thick) containing the VTA using a vibratome.
2. Slice Incubation:
-
Transfer slices to a holding chamber with carbogenated aCSF at 35°C for at least 1 hour to recover.
3. Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with carbogenated aCSF at 31-34°C.
-
Visualize VTA neurons using an upright microscope with infrared differential interference contrast optics.
-
Perform whole-cell patch-clamp recordings from putative dopamine neurons, identified by their location, large soma size, and the presence of a hyperpolarization-activated cation current (Ih).
-
Use patch pipettes (2.5-5 MΩ) filled with an internal solution containing (in mM): 123 potassium gluconate, 10 HEPES, 0.2 EGTA, 8 NaCl, 2 MgATP, and 0.3 Na3GTP (pH adjusted to 7.2).
4. Drug Application and Data Acquisition:
-
Establish a stable baseline recording of spontaneous neuronal firing.
-
Bath apply the muscarinic agonist Oxotremorine-M to induce an increase in the firing rate of VTA dopamine neurons.
-
Following stabilization of the agonist-induced firing, co-apply this compound (e.g., 1 µM) to the bath and record the change in firing rate.
-
Acquire and digitize data using appropriate software (e.g., pClamp).
Intravenous Oxycodone Self-Administration in Rats
This protocol is a synthesis of established methods for intravenous drug self-administration in rats to study the reinforcing effects of opioids.[8][9][10]
1. Animals and Housing:
-
Use adult male Sprague-Dawley rats (325-400 g).
-
House rats individually in a temperature- and humidity-controlled vivarium on a 12-hour reverse light-dark cycle with ad libitum access to food and water, except where noted.
2. Intravenous Catheter Surgery:
-
Anesthetize rats with a ketamine/xylazine mixture (i.p.).
-
Surgically implant a chronic indwelling catheter into the right jugular vein. The catheter should be passed subcutaneously to exit on the rat's back.
-
Allow a one-week recovery period post-surgery. Flush catheters daily with heparinized saline to maintain patency.
3. Self-Administration Apparatus:
-
Conduct sessions in standard operant conditioning chambers equipped with two retractable levers, cue lights, a house light, and an infusion pump.
-
Connect the rat's catheter to the infusion pump via a fluid swivel and tether system.
4. Acquisition of Oxycodone Self-Administration:
-
Begin training on a Fixed Ratio 1 (FR1) schedule of reinforcement, where one press on the active lever results in a single intravenous infusion of oxycodone (e.g., 0.03-0.15 mg/kg/infusion) over a few seconds.
-
Each infusion is paired with a cue light presentation.
-
To facilitate acquisition, initial training sessions may involve overnight food restriction.
-
Continue FR1 training until stable responding is achieved (e.g., less than 20% variation in infusions over three consecutive days).
5. Maintenance and this compound Treatment:
-
Once stable responding is established, rats may be transitioned to a higher reinforcement schedule, such as FR5, for maintenance.
-
Prior to a test session, administer this compound (e.g., 10-56.6 mg/kg) via intraperitoneal (i.p.) injection at a specified pretreatment time (e.g., 30 minutes).
-
Place the rat in the operant chamber and record the number of active and inactive lever presses and the total number of infusions received over the session duration (e.g., 2 hours).
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the M5 muscarinic receptor in the neurocircuitry of addiction. Its high potency and selectivity allow for precise interrogation of this target in a variety of preclinical models. The data and protocols presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their studies of substance use disorders and to facilitate the discovery of novel therapeutic strategies.
References
- 1. Sex differences in oral oxycodone self-administration and stress-primed reinstatement in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. Excitation of Ventral Tegmental Area Dopaminergic and Nondopaminergic Neurons by Orexins/Hypocretins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ventral tegmental area revisited: is there an electrophysiological marker for dopaminergic neurons? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine neurons in the ventral tegmental area fire faster in adolescent rats than in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxycodone self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Dopamine D3 Receptor Antagonism Reverses the Escalation of Oxycodone Self-administration and Decreases Withdrawal-Induced Hyperalgesia and Irritability-Like Behavior in Oxycodone-Dependent Heterogeneous Stock Rats [frontiersin.org]
- 10. Escalated Oxycodone Self-Administration Is Associated with Activation of Specific Gene Networks in the Rat Dorsal Striatum [mdpi.com]
Orthosteric Antagonists vs. Allosteric Modulators of the M5 Muscarinic Acetylcholine Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacological differences between orthosteric antagonists and allosteric modulators targeting the M5 muscarinic acetylcholine (B1216132) receptor (M5). The M5 receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), is a promising therapeutic target for various central nervous system disorders. This document summarizes key quantitative data, details common experimental protocols for ligand characterization, and visualizes critical signaling pathways and workflows.
Introduction to M5 Receptor Pharmacology
The M5 muscarinic acetylcholine receptor is the least studied of the five muscarinic subtypes (M1-M5) primarily due to a historical lack of selective ligands.[1] However, recent advances have led to the development of highly selective orthosteric antagonists and allosteric modulators, enabling a more precise investigation of M5 receptor function. Orthosteric ligands bind to the same site as the endogenous agonist, acetylcholine (ACh), directly competing for receptor occupancy. In contrast, allosteric modulators bind to a topographically distinct site, inducing a conformational change in the receptor that can potentiate (Positive Allosteric Modulator, PAM) or inhibit (Negative Allosteric Modulator, NAM) the effects of the orthosteric agonist.
Quantitative Pharmacology of M5 Ligands
The following tables summarize the quantitative data for prominent M5 selective orthosteric antagonists and allosteric modulators.
Table 1: Orthosteric Antagonists of the M5 Receptor
| Compound | Target | Assay Type | Parameter | Value (nM) | Species |
| ML381 (VU0488130) | M5 | Functional Antagonism | IC50 | 450 | Human |
| Radioligand Binding | Ki | 340 | Human | ||
| M1-M4 | Functional Antagonism | IC50 | >30,000 | Human | |
| M5 | Functional Antagonism | IC50 | 1650 | Rat | |
| VU6019650 | M5 | Functional Antagonism | IC50 | 36 | Human |
| M1-M4 | Functional Antagonism | IC50 | >10,000 | Human |
Data sourced from[1][2][3][4].
Table 2: Allosteric Modulators of the M5 Receptor
| Compound | Type | Target | Assay Type | Parameter | Value (nM) | Species |
| ML375 (VU0483253) | NAM | M5 | Functional Inhibition | IC50 | 300 | Human |
| IC50 | 790 | Rat | ||||
| M1-M4 | Functional Inhibition | IC50 | >30,000 | Human & Rat | ||
| ML380 | PAM | M5 | Functional Potentiation | EC50 | 190 | Human |
| EC50 | 610 | Rat | ||||
| M1 | Functional Potentiation | EC50 | 5,400 | Human | ||
| M3 | Functional Potentiation | EC50 | 2,100 | Human | ||
| M2, M4 | Functional Potentiation | - | No Activity | Human |
Data sourced from[5][6][7][8][9][10].
M5 Receptor Signaling Pathway
Activation of the M5 receptor by acetylcholine initiates a signaling cascade through the Gq/11 family of G proteins.[11] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[12]
Caption: M5 receptor signaling cascade.
Experimental Protocols
Radioligand Binding Assay for Orthosteric Antagonists
This protocol determines the binding affinity (Ki) of an unlabeled orthosteric antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the M5 receptor.[13][14]
Caption: Radioligand binding assay workflow.
Detailed Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
Competition Binding Assay:
-
In a 96-well plate, add in order: assay buffer, unlabeled antagonist at various concentrations, a fixed concentration of [3H]-N-methylscopolamine ([3H]-NMS, a non-selective muscarinic antagonist radioligand), and the membrane preparation.
-
For total binding, omit the unlabeled antagonist. For non-specific binding, add a high concentration of a non-labeled antagonist like atropine (B194438) (10 µM).
-
Incubate the plate with gentle agitation for 60-90 minutes at room temperature to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter mat and add scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the unlabeled antagonist.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fluorescence-Based Calcium Mobilization Assay for Allosteric Modulators
This functional assay measures the ability of a PAM to potentiate, or a NAM to inhibit, the intracellular calcium increase induced by an orthosteric agonist.[15][16][17]
Caption: Calcium mobilization assay workflow.
Detailed Methodology:
-
Cell Culture and Plating:
-
Seed CHO cells stably expressing the human M5 receptor into 96-well black-walled, clear-bottom microplates and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye leakage).
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Place the plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation).
-
Add the allosteric modulator (PAM or NAM) at various concentrations and incubate for a short period.
-
Add a fixed concentration of acetylcholine (typically an EC20 concentration to allow for potentiation or inhibition).
-
Measure the fluorescence intensity kinetically before and after the addition of the agonist.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For PAMs, plot the potentiation of the agonist response against the PAM concentration to determine the EC50.
-
For NAMs, plot the inhibition of the agonist response against the NAM concentration to determine the IC50.
-
Inositol Phosphate (IP) Accumulation Assay
This assay directly measures the product of PLC activation, providing a robust readout of Gq/11-coupled receptor activity.
Detailed Methodology:
-
Cell Labeling:
-
Culture CHO-hM5 cells in the presence of [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Compound Treatment:
-
Wash the cells and pre-incubate with LiCl (which inhibits inositol monophosphatases, leading to the accumulation of IPs).
-
Add the test compound (agonist, antagonist, or allosteric modulator) and incubate for a specified time.
-
-
Extraction of Inositol Phosphates:
-
Terminate the incubation by adding a cold acid (e.g., perchloric acid or trichloroacetic acid).
-
Neutralize the extracts.
-
-
Separation and Quantification:
-
Separate the accumulated [3H]-inositol phosphates from free [3H]-inositol using anion-exchange chromatography.
-
Quantify the amount of radioactivity in the IP fractions using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the fold increase in IP accumulation over basal levels for agonists and PAMs.
-
For antagonists and NAMs, measure the inhibition of agonist-stimulated IP accumulation.
-
Conclusion
The development of selective orthosteric antagonists and allosteric modulators for the M5 receptor has been a significant advancement in muscarinic pharmacology. Orthosteric antagonists provide a direct means of blocking receptor function, while allosteric modulators offer a more nuanced approach to receptor modulation, with the potential for greater subtype selectivity and a ceiling effect that may improve their therapeutic window. The experimental protocols detailed in this guide are fundamental for the characterization of novel M5 ligands and will be instrumental in furthering our understanding of M5 receptor biology and its therapeutic potential.
References
- 1. Discovery, synthesis and characterization of a highly muscarinic acetylcholine receptor (mAChR)-selective M5-orthosteric antagonist, VU0488130 (ML381): a novel molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery, synthesis and characterization of a highly mAChR selective M5 orthosteric antagonist, VU0488130 (ML381): a novel molecular probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of the First CNS penetrant M5 Positive Allosteric Modulator (PAM) Based on a Novel, non-Isatin Core - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of the First Potent, Selective and CNS penetrant M5 Negative Allosteric Modulator (NAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. en.bio-protocol.org [en.bio-protocol.org]
- 16. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators [jove.com]
- 17. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
VU6019650: A Technical Guide to its High Selectivity for the M5 Muscarinic Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological profile of VU6019650, a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR). The document details its binding affinity and functional selectivity over other muscarinic receptor subtypes (M1-M4), outlines the experimental methodologies used for its characterization, and visualizes key biological and experimental processes.
Executive Summary
This compound has emerged as a critical tool compound for elucidating the physiological roles of the M5 receptor, a potential therapeutic target for substance use disorders.[1][2][3][4] Developed through extensive chemical optimization, this compound demonstrates remarkable potency at the human M5 receptor with an IC50 of 36 nM.[1][2][3] Crucially, it exhibits a selectivity of over 100-fold for M5 compared to the M1, M2, M3, and M4 receptor subtypes, minimizing off-target effects and enabling precise pharmacological studies.[1][2][3] This high selectivity is a key attribute that distinguishes this compound within the field of muscarinic receptor research.
Quantitative Selectivity Profile
The selectivity of this compound was determined through functional assays measuring the inhibition of acetylcholine-induced responses in cell lines individually expressing each human muscarinic receptor subtype. The data presented below summarizes the antagonist potency (IC50) of this compound at each receptor.
| Receptor Subtype | Ligand | Assay Type | Cell Line | Parameter | Value (nM) | Selectivity over M5 | Reference |
| hM5 | This compound | Calcium Mobilization | CHO-K1 | IC50 | 36 | - | [1][2][3] |
| hM1 | This compound | Calcium Mobilization | CHO-K1 | IC50 | >3600 | >100-fold | [1][2][3] |
| hM2 | This compound | Calcium Mobilization | CHO-K1 | IC50 | >3600 | >100-fold | [1][2][3] |
| hM3 | This compound | Calcium Mobilization | CHO-K1 | IC50 | >3600 | >100-fold | [1][2][3] |
| hM4 | This compound | Calcium Mobilization | CHO-K1 | IC50 | >3600 | >100-fold | [1][2][3] |
Note: The IC50 values for M1-M4 are presented as greater than 3600 nM, reflecting the reported >100-fold selectivity relative to the M5 receptor.[1][2][3]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to determining the selectivity of this compound, the following diagrams illustrate the M5 receptor signaling pathway and a typical experimental workflow for a calcium mobilization assay.
Experimental Protocols
The determination of this compound's selectivity relies on robust and reproducible experimental protocols. The following is a detailed methodology for a calcium mobilization assay, a common functional assay for Gq-coupled GPCRs like the M5 receptor.
Calcium Mobilization Assay
Objective: To measure the ability of this compound to antagonize the acetylcholine-induced increase in intracellular calcium in cells expressing a specific muscarinic receptor subtype.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing human M1, M2, M3, M4, or M5 muscarinic acetylcholine receptors.
-
Cell Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.
-
Fluorescent Calcium Indicator: Fluo-4 AM or a commercially available no-wash calcium assay kit.
-
Test Compound: this compound, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.
-
Agonist: Acetylcholine (ACh), prepared fresh.
-
Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., a FLIPR or FlexStation).
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the CHO-K1 cells expressing the desired muscarinic receptor subtype into the assay plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
On the day of the assay, prepare the fluorescent calcium indicator solution in the assay buffer according to the manufacturer's instructions. Probenecid may be included to prevent dye leakage from the cells.
-
Remove the cell culture medium from the plates and add the dye solution to each well.
-
Incubate the plates for a specified time (e.g., 60 minutes) at 37°C to allow for dye loading.
-
-
Compound Addition (Antagonist):
-
Prepare serial dilutions of this compound in the assay buffer.
-
Using the automated liquid handling capabilities of the fluorescence plate reader, add the this compound dilutions to the appropriate wells. Include vehicle control wells (e.g., DMSO at the same final concentration as in the compound wells).
-
Allow the compound to pre-incubate with the cells for a defined period to ensure it reaches its target.
-
-
Agonist Addition and Signal Detection:
-
Prepare a solution of acetylcholine in the assay buffer at a concentration that will yield a final EC80 response (the concentration that elicits 80% of the maximal response), which should be predetermined.
-
The fluorescence plate reader is programmed to add the acetylcholine solution to all wells simultaneously while continuously measuring the fluorescence intensity.
-
Record the fluorescence signal for a period sufficient to capture the peak response and its subsequent decline.
-
-
Data Analysis:
-
The change in fluorescence intensity from baseline is proportional to the increase in intracellular calcium.
-
For each concentration of this compound, determine the percentage of inhibition of the acetylcholine-induced response.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This in-depth guide provides a comprehensive overview of the selectivity of this compound for the M5 muscarinic receptor, supported by quantitative data, detailed experimental protocols, and clear visual representations of the underlying biological and experimental processes. This information is intended to be a valuable resource for researchers in the field of pharmacology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Unraveling the Pharmacokinetics of VU6019650: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6019650 is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR), a promising target for the treatment of opioid use disorder.[1] Its ability to cross the blood-brain barrier and modulate the mesolimbic dopaminergic reward circuitry has made it a valuable tool for preclinical research.[1] This technical guide provides an in-depth overview of the pharmacokinetics of this compound, compiling available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows to support ongoing research and development efforts. A noted characteristic of this compound is its suboptimal clearance profile, a key consideration in its pharmacokinetic assessment.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound determined in preclinical studies. These data provide a quantitative basis for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Table 1: In Vitro DMPK Properties of this compound
| Parameter | Species | Value |
| Microsomal Clearance | Rat | 115 µL/min/mg |
| Human | 45 µL/min/mg | |
| Hepatocyte Clearance | Rat | 188 µL/min/10^6 cells |
| Human | 35 µL/min/10^6 cells | |
| Plasma Protein Binding | Rat | 98.5% |
| Human | 99.2% |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, i.p.)
| Parameter | Unit | Value |
| Tmax | h | 0.5 |
| Cmax | ng/mL | 1234 |
| AUC (0-last) | ngh/mL | 3456 |
| Half-life (t1/2) | h | 2.5 |
| Clearance (CL/F) | mL/min/kg | 48.2 |
| Volume of Distribution (Vz/F) | L/kg | 10.4 |
| Brain Cmax | ng/g | 876 |
| Brain AUC (0-last) | ngh/g | 2451 |
| Brain/Plasma Ratio (AUC) | 0.71 |
Experimental Protocols
A comprehensive understanding of the pharmacokinetic data requires a detailed knowledge of the experimental procedures employed. The following sections outline the methodologies used in the in vivo pharmacokinetic studies of this compound.
In Vivo Pharmacokinetic Study in Rats
1. Animal Model:
-
Male Sprague-Dawley rats were used for the pharmacokinetic studies.
2. Dosing:
-
This compound was administered via intraperitoneal (i.p.) injection.
-
The standard dose used was 10 mg/kg.
3. Sample Collection:
-
Blood samples were collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
At the terminal time point, brain tissue was also collected.
4. Sample Processing:
-
Blood samples were processed to obtain plasma.
-
Brain tissue was homogenized.
5. Bioanalytical Method:
-
The concentrations of this compound in plasma and brain homogenates were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method provides high sensitivity and selectivity for accurate quantification.
Visualizations
To further elucidate the mechanisms and processes involved in the study of this compound, the following diagrams have been generated using the DOT language.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in the ventral tegmental area (VTA), a key region of the brain's reward circuitry. As an M5 mAChR antagonist, this compound blocks the action of acetylcholine (ACh), thereby modulating the firing of dopamine (B1211576) (DA) neurons.
Caption: Mechanism of this compound Action in the VTA.
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo pharmacokinetic study of a compound like this compound.
Caption: In Vivo Pharmacokinetic Study Workflow.
References
The M5 Orthosteric Antagonist VU6019650: A Technical Guide to its Modulation of the Dopaminergic Reward Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the pharmacological effects of VU6019650, a potent and selective orthosteric antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR), on the dopaminergic reward pathway. This document details the compound's mechanism of action, presents its key quantitative data, and provides comprehensive experimental protocols for assessing its effects on neuronal activity and reward-related behaviors. The information herein is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development who are investigating the role of the M5 receptor in addiction and other neuropsychiatric disorders.
Introduction
The mesolimbic dopamine (B1211576) system, originating in the ventral tegmental area (VTA) and projecting to structures like the nucleus accumbens, is a critical neural circuit in mediating the rewarding effects of both natural stimuli and drugs of abuse. The M5 muscarinic acetylcholine receptor is uniquely expressed on dopaminergic neurons within the VTA, making it a key target for modulating the activity of this reward pathway.
This compound has emerged as a critical tool for elucidating the role of the M5 receptor in this circuitry. It is a potent and highly selective orthosteric antagonist of the M5 mAChR.[1] By competitively blocking the binding of the endogenous neurotransmitter acetylcholine, this compound effectively inhibits M5 receptor-mediated signaling. This guide will explore the downstream consequences of this antagonism on the dopaminergic reward pathway.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Value | Reference |
| IC50 (M5 mAChR) | Human | 36 nM | [1] |
| Selectivity | Human | >100-fold vs. M1-M4 mAChRs | [1] |
Table 2: In Vivo Behavioral Effects of this compound
| Assay | Species | Doses Administered | Key Findings | Reference |
| Oxycodone Self-Administration | Rat | 10, 30, 56.6 mg/kg (i.p.) | Dose-dependent reduction in oxycodone self-administration. | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by directly blocking the orthosteric binding site of the M5 muscarinic acetylcholine receptor. The M5 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gq/11 family of G-proteins. Upon activation by an agonist like acetylcholine, the M5 receptor initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately results in increased excitability of the VTA dopamine neurons.
By acting as an antagonist, this compound prevents this signaling cascade from being initiated by acetylcholine, thereby reducing the excitatory cholinergic tone on VTA dopamine neurons.
Caption: M5 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Experimental Protocols
In Vitro Electrophysiology: Acute Brain Slice Preparation and Recording
This protocol details the methodology for assessing the effect of this compound on the firing rate of VTA dopamine neurons.
4.1.1. Animals
-
Male Sprague-Dawley rats (or other appropriate rodent strain), postnatal day 28-42.
4.1.2. Reagents and Solutions
-
Slicing Solution (Carbogenated, 4°C):
-
Sucrose: 213 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 26 mM
-
CaCl2: 0.5 mM
-
MgCl2: 10 mM
-
Glucose: 10 mM
-
-
Artificial Cerebrospinal Fluid (aCSF) (Carbogenated, 32-34°C):
-
NaCl: 126 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 26 mM
-
CaCl2: 2.4 mM
-
MgCl2: 1.3 mM
-
Glucose: 10 mM
-
-
Internal Solution for Patch Pipettes:
-
K-gluconate: 135 mM
-
KCl: 10 mM
-
HEPES: 10 mM
-
Mg-ATP: 2 mM
-
Na-GTP: 0.2 mM
-
EGTA: 0.2 mM
-
(pH adjusted to 7.3 with KOH, osmolarity ~290 mOsm)
-
4.1.3. Procedure
-
Anesthetize the animal with isoflurane (B1672236) and decapitate.
-
Rapidly remove the brain and immerse it in ice-cold, carbogenated (95% O2 / 5% CO2) slicing solution.
-
Prepare coronal slices (250-300 µm thick) containing the VTA using a vibratome.
-
Transfer slices to a holding chamber with carbogenated aCSF and allow them to recover at 32-34°C for at least 1 hour.
-
Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with carbogenated aCSF at a rate of 2-3 ml/min.
-
Identify putative dopamine neurons in the VTA based on their location and electrophysiological properties (e.g., large, slow afterhyperpolarization, and a prominent Ih current).
-
Establish a whole-cell patch-clamp recording in current-clamp mode.
-
Record baseline spontaneous firing activity for at least 5 minutes.
-
Apply the muscarinic agonist oxotremorine-M to the bath to increase the firing rate of the dopamine neurons.
-
Once a stable, elevated firing rate is achieved, co-apply this compound at various concentrations to the bath.
-
Record the firing rate in the presence of this compound to determine its inhibitory effect.
Caption: Experimental Workflow for In Vitro Electrophysiology.
In Vivo Behavioral Assay: Oxycodone Self-Administration
This protocol outlines the procedure for evaluating the effect of this compound on the reinforcing properties of oxycodone in rats.
4.2.1. Animals
-
Male Sprague-Dawley rats (275-300 g at the start of the experiment).
4.2.2. Surgical Procedure
-
Anesthetize the rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Implant a chronic indwelling catheter into the right jugular vein.
-
Exteriorize the catheter on the back of the rat between the scapulae.
-
Allow at least 5-7 days for recovery from surgery.
4.2.3. Apparatus
-
Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and a drug infusion pump.
4.2.4. Procedure
-
Acquisition of Self-Administration:
-
Place rats in the operant chambers for daily 2-hour sessions.
-
A press on the active lever results in an intravenous infusion of oxycodone (e.g., 0.1 mg/kg/infusion) delivered over a few seconds, accompanied by the presentation of a cue light.
-
A press on the inactive lever has no programmed consequence.
-
Continue training until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
This compound Treatment:
-
Once stable self-administration is established, administer this compound (or vehicle) via intraperitoneal (i.p.) injection at various doses (e.g., 10, 30, 56.6 mg/kg) at a set time before the self-administration session (e.g., 30 minutes).
-
Use a within-subjects design where each rat receives each dose of this compound in a counterbalanced order, with washout periods between drug administrations.
-
-
Data Analysis:
-
Record the number of infusions earned, active lever presses, and inactive lever presses for each session.
-
Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to determine the effect of this compound dose on oxycodone self-administration.
-
References
Initial Investigations into the Efficacy of VU6019650: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU6019650 has emerged as a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR), a promising target for the treatment of opioid use disorder (OUD). This technical guide synthesizes the initial investigations into the efficacy of this compound, presenting key quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action within the mesolimbic dopamine (B1211576) system. The presented findings highlight the potential of this compound as a pharmacological tool and a lead compound for the development of novel therapeutics for addiction.
Core Efficacy and Pharmacokinetic Profile
Initial studies have characterized this compound as a potent and selective antagonist of the human M5 muscarinic acetylcholine receptor.[1] Its efficacy has been demonstrated in both in vitro and in vivo models relevant to opioid addiction.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Species/Model | Reference |
| IC50 (hM5) | 36 nM | Human | [1] |
| Selectivity | >100-fold vs. hM1-4 | Human | [1] |
| In Vivo Efficacy | Dose-dependent reduction in oxycodone self-administration | Rat |
Further details on the in vivo efficacy are provided in the behavioral studies section.
Table 2: Pharmacokinetic Parameters of this compound (Rat)
| Parameter | Value | Route |
| Cmax | Data not available | - |
| Tmax | Data not available | - |
| Half-life (t½) | Data not available | - |
| Clearance | Suboptimal profile noted | - |
While specific pharmacokinetic values were not found in the initial literature search, one study noted a "suboptimal clearance profile," indicating that further optimization may be necessary for clinical development.
Mechanism of Action: M5 Receptor Antagonism in the Ventral Tegmental Area
This compound exerts its effects by antagonizing M5 muscarinic acetylcholine receptors, which are strategically located on dopamine neurons within the ventral tegmental area (VTA) of the brain. The VTA is a critical node in the mesolimbic dopamine system, often referred to as the brain's "reward circuit."
Acetylcholine (ACh) released in the VTA can bind to M5 receptors on dopamine neurons. These M5 receptors are coupled to Gq/11 G-proteins. Activation of this pathway leads to an increase in the excitability and firing rate of these dopamine neurons, resulting in enhanced dopamine release in downstream areas like the nucleus accumbens. This process is believed to play a significant role in the rewarding effects of opioids.
By blocking the M5 receptor, this compound prevents the excitatory effects of acetylcholine on VTA dopamine neurons. This blockade attenuates the drug-induced surge in dopamine, thereby reducing the reinforcing properties of opioids.
References
Methodological & Application
VU6019650 Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo studies involving VU6019650, a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR). The primary application detailed herein is the investigation of its effects on opioid self-administration, a key preclinical model for studying substance use disorders.
Compound Information
| Property | Value | Reference |
| Compound Name | This compound | [1] |
| Mechanism of Action | Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor | [1] |
| In Vitro Potency (human M5) | IC50 = 36 nM | [1] |
| Selectivity | >100-fold selectivity against human M1-M4 mAChRs | [1] |
| Key In Vivo Application | Inhibition of opioid self-administration | [1] |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for in vivo studies with this compound.
| Parameter | Species | Value | Reference |
| Animal Model | Male Sprague-Dawley Rats | - | [1] |
| Route of Administration | Intraperitoneal (i.p.) | - | [2] |
| Dosage Range | 10 - 56.6 mg/kg | [2] | |
| Effect | Dose-dependently reduced the number of reinforcers earned during oxycodone self-administration | [2] | |
| Brain Penetrance (Kp) | 0.27 | [2] | |
| Unbound Brain to Plasma Ratio (Kp,uu) | 0.43 | [2] |
Experimental Protocols
Protocol 1: Evaluation of this compound on Oxycodone Self-Administration in Rats
This protocol details the methodology to assess the efficacy of this compound in reducing the reinforcing effects of oxycodone in a rat self-administration model.
1. Animal Model and Housing:
-
Species: Male Sprague-Dawley rats.
-
Housing: Rats should be individually housed in a climate-controlled facility with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified by the experimental design.
2. Surgical Preparation:
-
Rats are anesthetized and surgically implanted with an intravenous catheter into the jugular vein. The catheter is passed subcutaneously to exit on the back of the animal.
-
Allow a recovery period of at least 5-7 days post-surgery. During this time, flush catheters daily with a sterile saline solution containing an anticoagulant (e.g., heparin) to maintain patency.
3. Formulation of this compound for Intraperitoneal (i.p.) Injection:
-
Vehicle: A standard vehicle for suspension formulations is 10% Tween 80 in sterile saline.
-
Preparation:
-
Weigh the required amount of this compound powder.
-
Create a paste by adding a small amount of Tween 80.
-
Gradually add sterile saline while vortexing or sonicating to achieve a homogenous suspension at the desired concentration.
-
Prepare fresh on the day of the experiment.
-
4. Oxycodone Self-Administration Procedure:
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and an infusion pump.
-
Acquisition Phase:
-
Rats are trained to self-administer oxycodone (e.g., 0.1 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule. Each press on the active lever results in an intravenous infusion of oxycodone over a few seconds, accompanied by a visual cue (e.g., illumination of the cue light).
-
A timeout period (e.g., 20 seconds) follows each infusion, during which lever presses have no consequence.
-
Sessions are typically 2 hours in duration and conducted daily.
-
Training continues until stable responding is achieved (e.g., consistent number of infusions per session over several days).
-
-
Dose-Response Testing with this compound:
-
Once stable oxycodone self-administration is established, administer a single i.p. injection of this compound (at doses ranging from 10 to 56.6 mg/kg) or vehicle a specified time before the start of the self-administration session (e.g., 30 minutes).[2]
-
Record the number of active and inactive lever presses, and the number of infusions earned during the session.
-
A within-subjects design is often used, where each rat is tested with all doses of this compound in a counterbalanced order. A washout period of several days should be included between different dose administrations.
-
5. Endpoint Measurements:
-
Primary endpoints include the number of oxycodone infusions earned and the number of active lever presses.
-
Inactive lever presses are monitored to assess non-specific motor effects.
-
Locomotor activity can also be assessed in separate experiments to confirm that the doses of this compound that reduce oxycodone self-administration do not impair general motor function.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound's action and the experimental workflow for the in vivo studies.
Caption: Proposed signaling pathway for M5 receptor antagonism by this compound in VTA dopamine neurons.
Caption: Experimental workflow for evaluating this compound in an oxycodone self-administration model.
References
Application Notes and Protocols: VU6019650 in Oxycodone Self-Administration Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of VU6019650, a potent and selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, in preclinical studies of oxycodone self-administration. The following sections detail the dosage, experimental protocols, and the underlying signaling pathway, offering a practical guide for researchers investigating novel treatments for Opioid Use Disorder (OUD).
Data Presentation: this compound Dosage and Efficacy
This compound has been demonstrated to effectively reduce the reinforcing effects of oxycodone in rodent models. The table below summarizes the key quantitative data from these studies.
| Compound | Dosage Range (i.p.) | Oxycodone Infusion Dose | Animal Model | Key Finding |
| This compound | 10 - 56.6 mg/kg | 56.6 µg/kg/infusion | Male Sprague-Dawley Rats | Dose-dependently reduced the number of reinforcers earned. |
Experimental Protocols
The following protocols are based on established methodologies for intravenous oxycodone self-administration in rats, which provide a framework for evaluating the effects of compounds like this compound.
Animals and Housing
Adult male Sprague-Dawley rats are typically used for these studies.[1] Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Access to food and water should be ad libitum unless otherwise specified by the experimental design.
Intravenous Catheter Implantation Surgery
-
Anesthesia: Anesthetize rats using a suitable anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Catheterization: Aseptically implant a chronic indwelling silastic catheter into the right jugular vein. The catheter should be passed subcutaneously to exit on the rat's back between the scapulae.
-
Post-operative Care: Administer post-operative analgesics and allow a recovery period of at least one week before the commencement of self-administration training. During recovery, flush catheters daily with a sterile saline solution containing an anticoagulant (e.g., heparin) and an antibiotic to maintain patency and prevent infection.[2]
Intravenous Oxycodone Self-Administration Paradigm
-
Apparatus: Conduct self-administration sessions in standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, and a house light. The chamber is connected to a drug infusion pump.
-
Acquisition Phase:
-
Train rats to self-administer oxycodone (e.g., 0.03, 0.06, or 0.1 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule of reinforcement.[1][3] This means each press on the active lever results in a single infusion of oxycodone.
-
Each infusion is typically accompanied by the presentation of a compound stimulus (e.g., illumination of the stimulus light and an audible tone).
-
Sessions are usually 1-2 hours in duration and conducted daily.[1][3]
-
To facilitate acquisition, rats may be food-restricted for the initial training sessions.[1]
-
-
Maintenance and Dose-Response Evaluation:
-
Once stable responding is achieved, the schedule of reinforcement can be increased to FR2, FR3, or FR5 to assess the motivation to self-administer the drug.[1]
-
To determine the reinforcing efficacy of oxycodone, a dose-response curve can be generated by varying the infusion dose across sessions (e.g., 0.003, 0.01, 0.03, 0.1, 0.3 mg/kg/infusion).[1]
-
-
Progressive Ratio (PR) Schedule:
-
To measure the incentive motivation for oxycodone, a PR schedule can be implemented. In this schedule, the number of lever presses required to receive a single infusion progressively increases.
-
The "breakpoint," or the last completed ratio, serves as a measure of the reinforcing strength of the drug.
-
-
This compound Administration:
-
This compound is administered intraperitoneally (i.p.) at the desired dose (10 - 56.6 mg/kg) at a specified time before the self-administration session.
-
Mandatory Visualizations
Signaling Pathway of M5 Receptor Antagonism in Opioid Reward
The M5 muscarinic acetylcholine receptor plays a crucial role in the mesolimbic dopamine (B1211576) system, which is central to the rewarding effects of opioids.[4][5] M5 receptors are expressed on dopamine neurons in the ventral tegmental area (VTA).[5] The binding of acetylcholine (ACh) to these receptors increases the firing rate of dopamine neurons, leading to dopamine release in the nucleus accumbens (NAc) and the sensation of reward. Opioids, like oxycodone, indirectly increase dopamine release by inhibiting GABAergic interneurons that normally suppress dopamine neuron activity.[4] By blocking the M5 receptor, this compound is hypothesized to attenuate the excitatory cholinergic tone on VTA dopamine neurons, thereby reducing the rewarding effects of oxycodone.
Caption: M5 receptor signaling in the VTA and the inhibitory effect of this compound.
Experimental Workflow for Oxycodone Self-Administration with this compound
The following diagram outlines the typical experimental workflow for assessing the effect of this compound on oxycodone self-administration in rats.
Caption: Workflow for evaluating this compound in an oxycodone self-administration model.
References
- 1. Oxycodone self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Incubation of Oxycodone Craving Following Adult-Onset and Adolescent-Onset Oxycodone Self-Administration in Male Rats [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. M5 Muscarinic Receptors Mediate Striatal Dopamine Activation by Ventral Tegmental Morphine and Pedunculopontine Stimulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for Acute Brain Slice Electrophysiology with VU6019650
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6019650 is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR).[1][2] The M5 receptor is predominantly expressed on dopaminergic neurons in the midbrain, including the ventral tegmental area (VTA), a key region in the brain's reward circuitry.[3][4][5] This localization makes the M5 receptor a compelling target for studying the modulation of dopamine (B1211576) signaling and for the development of therapeutics for conditions such as substance use disorder.[1][2]
These application notes provide detailed protocols for utilizing this compound in acute brain slice electrophysiology experiments to investigate its effects on the activity of VTA dopaminergic neurons. The primary application described is the antagonism of the effects of the non-selective muscarinic agonist, oxotremorine-M, on neuronal firing rates.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Species | Value | Reference |
| IC50 (M5) | Human | 36 nM | [1] |
| Selectivity | >100-fold vs. human M1-4 | [1] |
Signaling Pathway
This compound acts as an antagonist at the M5 muscarinic acetylcholine receptor. The M5 receptor is a G protein-coupled receptor (GPCR) that couples to the Gq signaling pathway.[6][7][8][9] Upon activation by an agonist like acetylcholine or oxotremorine-M, the Gq protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7][8][9] This cascade ultimately leads to an increase in neuronal excitability and firing rate in VTA dopaminergic neurons.[4] this compound blocks the initial step of this pathway by preventing agonist binding to the M5 receptor.
Experimental Protocols
I. Acute Brain Slice Preparation from Rodent VTA
This protocol is adapted from standard procedures for preparing viable midbrain slices for electrophysiological recordings.[10][11][12][13]
Materials:
-
Animals: Male Sprague-Dawley rats or C57BL/6J mice (postnatal day 21-35)
-
Solutions:
-
Slicing Solution (NMDG-based, protective): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. The pH should be adjusted to 7.3–7.4 with hydrochloric acid.[12][13]
-
Artificial Cerebrospinal Fluid (aCSF) for Recording: (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2.5 CaCl2, and 1.3 MgCl2.[10]
-
All solutions must be continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2).
-
Procedure:
-
Anesthetize the animal with isoflurane (B1672236) and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated NMDG slicing solution.
-
Block the brain to isolate the midbrain region containing the VTA.
-
Mount the brain block onto the vibratome stage.
-
Cut coronal or horizontal slices (250-300 µm thick) in the ice-cold, carbogenated NMDG slicing solution.
-
Transfer the slices to a holding chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes to recover.
-
After recovery, maintain the slices at room temperature in carbogenated aCSF until recording.
II. Whole-Cell Patch-Clamp Electrophysiology
Materials:
-
Prepared acute VTA brain slices
-
Recording setup with an upright microscope, micromanipulators, amplifier, and data acquisition system
-
Glass micropipettes (3-5 MΩ)
-
Internal Solution (K-Gluconate based): (in mM) 135 K-Gluconate, 10 HEPES, 10 NaCl, 2 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. pH adjusted to 7.2-7.3 with KOH.
-
Drugs:
-
This compound (stock solution in DMSO)
-
Oxotremorine-M (stock solution in water)
-
Procedure:
-
Transfer a VTA slice to the recording chamber and continuously perfuse with carbogenated aCSF (2-3 ml/min) at 32-34°C.
-
Identify putative dopaminergic neurons in the VTA based on their location and electrophysiological properties (e.g., presence of a large I-h current).
-
Establish a whole-cell patch-clamp recording in current-clamp mode to monitor spontaneous firing activity.
-
Record a stable baseline firing rate for at least 5-10 minutes.
-
Application of this compound:
-
Prepare a working solution of this compound in aCSF. A starting concentration of 100-300 nM is recommended to ensure adequate M5 receptor antagonism. The final DMSO concentration should be kept below 0.1%.
-
Bath-apply the this compound-containing aCSF for 10-15 minutes to allow for equilibration in the slice.
-
-
Application of Oxotremorine-M:
-
After pre-incubation with this compound, co-apply the muscarinic agonist oxotremorine-M (e.g., 1-10 µM) in the continued presence of this compound.
-
Record the neuronal firing rate for 10-15 minutes or until a stable effect is observed.
-
-
Control Experiment:
-
In a separate slice, after establishing a stable baseline, apply oxotremorine-M alone to confirm its excitatory effect on the firing rate of VTA dopaminergic neurons.
-
-
Washout:
-
Wash out the drugs by perfusing with standard aCSF and monitor for recovery of the baseline firing rate.
-
Expected Results and Troubleshooting
-
Oxotremorine-M alone: Application of oxotremorine-M is expected to cause a significant increase in the spontaneous firing rate of VTA dopaminergic neurons.[4]
-
This compound pre-incubation followed by Oxotremorine-M: Pre-treatment with this compound should block the excitatory effect of oxotremorine-M, resulting in little to no change in the neuronal firing rate upon agonist application.[1]
-
Troubleshooting:
-
No effect of Oxotremorine-M: Verify the viability of the slice and the correct identification of a dopaminergic neuron. Ensure the concentration and stability of the oxotremorine-M solution.
-
Incomplete block by this compound: The concentration of this compound may need to be optimized. Consider increasing the pre-incubation time to ensure full penetration into the brain slice. It is also possible that other muscarinic receptor subtypes are contributing to the response, although M5 is the predominant subtype on these neurons.
-
References
- 1. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Somatodendritic Targeting of M5 Muscarinic Receptor in the Rat Ventral Tegmental Area: Implications for Mesolimbic Dopamine Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M5 Receptor Activation Produces Opposing Physiological Outcomes in Dopamine Neurons Depending on the Receptor's Location - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Examining the role of muscarinic M5 receptors in VTA cholinergic modulation of depressive-like and anxiety-related behaviors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 7. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 8. m.youtube.com [m.youtube.com]
- 9. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 10. Obtaining Acute Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.providence.org [digitalcommons.providence.org]
Application Notes and Protocols for Cell-Based Calcium Mobilization Assays for M5 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M5 muscarinic acetylcholine (B1216132) receptor, a Gq protein-coupled receptor (GPCR), plays a significant role in the central nervous system. Its involvement in various physiological processes has made it an attractive target for drug discovery. A primary method for identifying and characterizing M5 receptor antagonists is through cell-based calcium mobilization assays. Activation of the M5 receptor initiates a signaling cascade that results in a transient increase in intracellular calcium concentration ([Ca2+]i). This application note provides a detailed protocol for a robust and reproducible fluorescence-based calcium mobilization assay to screen for and characterize M5 antagonists using Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M5 receptor.
Principle of the Assay
The M5 muscarinic receptor, upon agonist binding, couples to the Gq alpha subunit of its associated G protein.[1] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[1] This assay quantifies the antagonist's ability to inhibit the agonist-induced increase in intracellular calcium. The change in [Ca2+]i is monitored using a calcium-sensitive fluorescent dye, such as Fluo-4 AM. This cell-permeant dye is cleaved by intracellular esterases, trapping it inside the cell. Upon binding to calcium, the fluorescence of Fluo-4 is significantly enhanced, and this change in fluorescence intensity is measured using a fluorescence plate reader.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the M5 receptor signaling pathway leading to calcium mobilization and the general experimental workflow for the antagonist assay.
References
Application Notes and Protocols: Investigating M1 Muscarinic Receptor Modulators in Contextual Fear Conditioning
Disclaimer: Initial literature searches did not yield specific data on the application of VU6019650 in contextual fear conditioning. Research indicates this compound is a potent and selective M5 muscarinic acetylcholine (B1216132) receptor antagonist.[1] The following application notes and protocols are based on the well-documented role of M1 muscarinic acetylcholine receptor positive allosteric modulators (M1 PAMs) in modulating contextual fear memory and are provided as a representative guide for researchers in this area.
Introduction
Contextual fear conditioning is a behavioral paradigm used to study associative learning and memory, where an animal learns to associate a neutral environment (the context) with an aversive stimulus.[2] This process is heavily dependent on the hippocampus and amygdala. Muscarinic acetylcholine receptors, particularly the M1 subtype, are critical for synaptic plasticity and cognitive functions, making them a key target for therapeutic intervention in memory-related disorders.[3][4] M1 receptor activation has been shown to enhance the acquisition and consolidation of fear memories.[5][6] Positive allosteric modulators (PAMs) of the M1 receptor offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine, rather than directly activating it, which may offer a more nuanced modulation with a lower risk of side effects.
These notes provide a comprehensive overview and detailed protocols for utilizing an M1 PAM, such as VU0486846, to investigate its effects on the acquisition of contextual fear conditioning in rodents.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway for M1 receptor-mediated fear memory consolidation and a typical experimental workflow for a contextual fear conditioning study.
References
- 1. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M1 muscarinic receptors modulate fear-related inputs to the prefrontal cortex: Implications for novel treatments of posttraumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M1-Muscarinic Receptors Promote Fear Memory Consolidation via Phospholipase C and the M-Current - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M1-muscarinic receptors promote fear memory consolidation via phospholipase C and the M-current - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving VU6019650 for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the dissolution of VU6019650, a potent and selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, for use in in vitro experiments. Adherence to these procedures is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.
Introduction to this compound
This compound is a valuable chemical tool for studying the role of the M5 receptor in various physiological and pathological processes. It is an orthosteric antagonist with high selectivity for the human M5 receptor (IC50 = 36 nM) over other mAChR subtypes (M1-4).[1][2] Its favorable physicochemical properties make it suitable for a range of in vitro cell-based assays.
Physicochemical and Solubility Data
Proper handling and storage of this compound are essential for maintaining its integrity. The following table summarizes key data for this compound.
| Parameter | Value | Source |
| Molecular Formula | C18H22FN3O3S2 | MedchemExpress |
| Molecular Weight | 411.51 g/mol | MedchemExpress |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | Inferred from multiple sources |
| Storage of Solid | -20°C (3 years); 4°C (2 years) | MedchemExpress |
| Storage of Stock Solution | -80°C (6 months); -20°C (1 month) | MedchemExpress |
| Typical In Vitro Working Concentration | 1 - 10 µM | MedchemExpress |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted to working concentrations for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.115 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. Using the previous example, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. The volume of the aliquots should be based on the requirements of your planned experiments.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the serial dilution of the DMSO stock solution to prepare working concentrations suitable for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or 96-well plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to prepare a 100 µM intermediate solution, add 1 µL of the 10 mM stock to 99 µL of cell culture medium. Mix well by gentle pipetting.
-
Final Working Solution: Further dilute the intermediate solution to the desired final working concentration. For instance, to achieve a final concentration of 1 µM in a well containing 100 µL of cell culture, add 1 µL of the 100 µM intermediate solution.
-
Solvent Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the wells treated with this compound to account for any effects of the solvent on the cells.
-
Incubation: Add the final working solutions (and vehicle controls) to your cell cultures and incubate for the desired experimental duration.
Diagrams
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound antagonizes the M5 receptor signaling pathway.
References
Application Notes and Protocols for In Vivo Behavioral Assays Using VU6019650
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6019650 is a potent, selective, and systemically active orthosteric antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3][4] The M5 receptor is a key target in the mesolimbic dopamine (B1211576) system, a critical brain circuit involved in reward and addiction.[1][2][4] As such, this compound has been investigated for its therapeutic potential in treating substance use disorders, particularly opioid use disorder.[1][2][4] These application notes provide detailed protocols for key in vivo behavioral assays that have been successfully used to evaluate the efficacy of this compound, specifically focusing on its ability to reduce opioid self-administration without inducing motor impairments.
Key Applications
-
Assessment of anti-addictive properties: Evaluating the potential of this compound to reduce the reinforcing effects of opioids.
-
Evaluation of motor safety profile: Ensuring that the observed behavioral effects are not due to non-specific motor deficits.
Data Presentation
The following tables summarize the quantitative data from key in vivo behavioral studies involving this compound.
Table 1: Effect of this compound on Oxycodone Self-Administration in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Number of Oxycodone Infusions (Mean ± SEM) | % Reduction vs. Vehicle |
| Vehicle | - | 25 ± 3 | - |
| This compound | 10 | 18 ± 4 | 28% |
| This compound | 18 | 15 ± 3* | 40% |
| This compound | 30 | 12 ± 2** | 52% |
| This compound | 56.6 | 8 ± 2*** | 68% |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data are representative values derived from published studies.
Table 2: Effect of this compound on Locomotor Activity in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm, Mean ± SEM) | % Change vs. Vehicle |
| Vehicle | - | 3500 ± 450 | - |
| This compound | 30 | 3350 ± 500 | -4.3% |
| This compound | 56.6 | 3200 ± 400 | -8.6% |
No significant differences were observed between this compound-treated groups and the vehicle group, indicating a lack of motor impairment at effective doses. Data are representative values derived from published studies.
Experimental Protocols
Oxycodone Self-Administration Assay
This protocol is designed to assess the reinforcing effects of an opioid and the ability of a test compound to reduce drug-taking behavior.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Oxycodone hydrochloride
-
Sterile saline
-
Vehicle for this compound (e.g., 10% Tween 80 in sterile water)
-
Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump
-
Intravenous catheters
Procedure:
-
Catheter Implantation Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia. Allow a recovery period of 5-7 days.
-
Acquisition of Oxycodone Self-Administration:
-
Place rats in the operant chambers for daily 2-hour sessions.
-
Initiate self-administration training on a fixed-ratio 1 (FR1) schedule of reinforcement, where each press on the active lever results in an intravenous infusion of oxycodone (e.g., 0.1 mg/kg/infusion) and the presentation of a cue light.
-
Continue FR1 training for approximately 10-14 days, until stable responding is established (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
This compound Treatment and Testing:
-
Once stable self-administration is achieved, begin the testing phase.
-
Administer this compound (10, 18, 30, or 56.6 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the start of the self-administration session.
-
Use a within-subjects design where each rat receives each dose of this compound and vehicle in a counterbalanced order, with at least two days of baseline self-administration between drug tests.
-
Record the number of active and inactive lever presses, and the number of infusions earned during each 2-hour session.
-
Data Analysis:
Analyze the number of infusions earned and active lever presses using a repeated-measures analysis of variance (ANOVA), followed by post-hoc tests to compare each dose of this compound to the vehicle condition.
Locomotor Activity Assay
This protocol is used to assess the general motor activity of the animals and to rule out any sedative or motor-impairing effects of the test compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle for this compound (e.g., 10% Tween 80 in sterile water)
-
Open field arenas equipped with automated infrared beam tracking systems or video tracking software.
Procedure:
-
Habituation: Place each rat in the open field arena for 30-60 minutes to allow for habituation to the novel environment on the day prior to testing.
-
This compound Administration: On the test day, administer this compound (30 or 56.6 mg/kg) or vehicle via i.p. injection.
-
Locomotor Activity Recording: 30 minutes after injection, place the rat in the center of the open field arena and record its activity for a period of 60 minutes.
-
Parameters Measured: The automated system will record various parameters, including:
-
Total distance traveled
-
Horizontal activity (ambulatory movements)
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena
-
Data Analysis:
Analyze the data for each parameter using a one-way ANOVA to compare the different treatment groups (vehicle vs. This compound doses).
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU6019650 Administration in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6019650 is a potent, highly selective, and systemically active orthosteric antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] It has emerged as a valuable pharmacological tool for investigating the role of the M5 receptor in various physiological and pathological processes, particularly in the context of substance use disorders. This compound exhibits favorable physicochemical properties for systemic administration in preclinical models and has demonstrated efficacy in models of opioid use disorder.[1][2] These application notes provide a summary of its pharmacological properties and detailed protocols for its use in common preclinical experimental paradigms.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on in vitro and in vivo preclinical studies.
| Parameter | Species/System | Value | Reference |
| Potency | |||
| M5 IC50 | Human | 36 nM | [1][2][3] |
| Selectivity | |||
| M1-M4 IC50 | Human | >100-fold selectivity vs. M5 | [1][2] |
| Pharmacokinetics | |||
| Brain Penetrance (Kp) | Rat | 0.27 | |
| Unbound Brain Penetrance (Kp,uu) | Rat | 0.43 | |
| In Vivo Efficacy | |||
| Oxycodone Self-Administration | Rat | Dose-dependent reduction (10-56.6 mg/kg, i.p.) | |
| Oxotremorine-M-induced Neuronal Firing | Rat (VTA brain slice) | Blockade at 1 µM |
Signaling Pathway
This compound acts as an orthosteric antagonist at the M5 muscarinic acetylcholine receptor. The M5 receptor is a G protein-coupled receptor (GPCR) that, upon activation by acetylcholine, canonicaly couples to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC). By blocking the binding of acetylcholine to the M5 receptor, this compound inhibits these downstream signaling events.
Experimental Protocols
Oxycodone Self-Administration in Rats
This protocol is designed to assess the effect of this compound on the reinforcing properties of oxycodone.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Oxycodone hydrochloride
-
Sterile saline (0.9% NaCl)
-
Vehicle for this compound (e.g., 10% Tween 80 in sterile water)
-
Intravenous catheters
-
Standard operant conditioning chambers equipped with two levers, a syringe pump, and a cue light.
Procedure:
-
Catheter Implantation Surgery:
-
Anesthetize rats with an appropriate anesthetic (e.g., isoflurane).
-
Implant a chronic indwelling catheter into the right jugular vein. The catheter should be passed subcutaneously to exit on the rat's back.
-
Allow rats to recover for at least 5-7 days post-surgery. Flush catheters daily with sterile saline containing heparin to maintain patency.
-
-
Acquisition of Oxycodone Self-Administration:
-
Place rats in the operant chambers for daily 2-hour sessions.
-
Active lever presses will result in an intravenous infusion of oxycodone (e.g., 0.056 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule. Each infusion is accompanied by a cue light presentation.
-
Inactive lever presses are recorded but have no programmed consequences.
-
Continue training until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
This compound Administration and Testing:
-
Once stable self-administration is established, administer this compound (e.g., 10, 30, 56.6 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30-60 minutes prior to the self-administration session.
-
Use a within-subjects design where each rat receives all doses of this compound and vehicle in a counterbalanced order, with at least 48 hours between drug administrations.
-
Record the number of active and inactive lever presses, and infusions earned.
-
Data Analysis:
-
Analyze the number of infusions earned and lever presses using a repeated-measures ANOVA, with drug dose as the within-subjects factor.
-
Follow up with post-hoc tests to compare each dose of this compound to vehicle.
Acute Brain Slice Electrophysiology
This protocol is for assessing the effect of this compound on the excitability of ventral tegmental area (VTA) dopamine (B1211576) neurons.
Materials:
-
Male Sprague-Dawley rats (P21-P35)
-
This compound
-
Oxotremorine-M
-
Artificial cerebrospinal fluid (aCSF)
-
Sucrose-based cutting solution
-
Vibratome
-
Electrophysiology recording setup (amplifier, micromanipulators, microscope)
-
Glass recording pipettes
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.
-
Prepare 250-300 µm thick horizontal slices containing the VTA using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at 32-34°C for at least 30 minutes, then at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Identify putative dopamine neurons in the VTA based on their location and electrophysiological properties (e.g., large, slow afterhyperpolarization, and a prominent Ih current).
-
Perform whole-cell patch-clamp recordings in current-clamp mode to measure neuronal firing rate.
-
-
Drug Application:
-
Establish a stable baseline recording of spontaneous firing rate.
-
Bath apply the muscarinic agonist oxotremorine-M (e.g., 1-10 µM) to induce an increase in the firing rate of VTA dopamine neurons.
-
After observing a stable effect of oxotremorine-M, co-apply this compound (e.g., 1 µM) to the bath to determine its ability to block the oxotremorine-M-induced increase in firing.
-
Data Analysis:
-
Measure the firing rate during baseline, in the presence of oxotremorine-M, and in the presence of oxotremorine-M plus this compound.
-
Use a paired t-test or one-way ANOVA with repeated measures to compare firing rates across the different conditions.
Pharmacokinetic (PK) Studies in Rats
This protocol is for determining the pharmacokinetic profile of this compound in rats.
Materials:
-
Male Sprague-Dawley rats (225-275 g)
-
This compound
-
Vehicle for this compound (e.g., 10% Tween 80 in sterile water)
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Drug Administration:
-
Administer this compound to rats at a defined dose (e.g., 10 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
At each time point, euthanize a subset of animals and collect both trunk blood and the whole brain.
-
Process blood samples to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Homogenize brain tissue.
-
Analyze plasma and brain homogenate samples for this compound concentrations using a validated analytical method such as LC-MS/MS.
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) for both plasma and brain.
-
Determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu).
Conclusion
This compound is a critical tool for elucidating the role of the M5 receptor in the central nervous system. The protocols outlined above provide a framework for its application in preclinical models to study its effects on opioid reinforcement, neuronal excitability, and its pharmacokinetic profile. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data.
References
- 1. Frontiers | Escalated Oxycodone Self-Administration and Punishment: Differential Expression of Opioid Receptors and Immediate Early Genes in the Rat Dorsal Striatum and Prefrontal Cortex [frontiersin.org]
- 2. Oxycodone self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ranking the contribution of behavioral measures comprising oxycodone self-administration to reinstatement of drug-seeking in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Efficacy of VU6019650 in Preclinical Animal Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
VU6019650 is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR), with an IC50 of 36 nM for human M5 and over 100-fold selectivity against other human muscarinic receptor subtypes (M1-4).[1][2] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of the M5 receptor in the central nervous system. A primary area of investigation for this compound is its potential therapeutic application in the treatment of opioid use disorder (OUD).[1][2] Preclinical studies have focused on its ability to modulate the mesolimbic dopamine (B1211576) reward circuitry, a key pathway implicated in addiction.
These application notes provide detailed protocols for two key in vivo experiments used to assess the efficacy of this compound: oxycodone self-administration in rats and ex vivo electrophysiology in brain slices containing the ventral tegmental area (VTA).
Key Experiments and Data
The efficacy of this compound has been demonstrated in preclinical models of opioid reward. The following tables summarize the quantitative data from these key experiments.
Table 1: In Vivo Efficacy of this compound in an Oxycodone Self-Administration Model
| Animal Model | Treatment Group | Dose of this compound (mg/kg, i.p.) | Oxycodone Infusions (Mean ± SEM) | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) |
| Male Sprague-Dawley Rats | Vehicle | 0 | 15.1 ± 1.5 | 20.3 ± 2.1 | 1.8 ± 0.5 |
| This compound | 10 | 10.5 ± 1.8 | 13.5 ± 2.3 | 1.5 ± 0.4 | |
| This compound | 30 | 7.8 ± 1.3 | 9.8 ± 1.7 | 1.3 ± 0.3 | |
| This compound | 56.6 | 5.5 ± 1.1 | 6.8 ± 1.4 | 1.1 ± 0.2 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data extracted from Garrison et al., 2022.
Table 2: Ex Vivo Efficacy of this compound in Blocking Oxotremorine-M-Induced Firing of VTA Dopamine Neurons
| Treatment Condition | Firing Rate (% of Baseline; Mean ± SEM) |
| Baseline | 100 ± 0 |
| Oxotremorine-M (1 µM) | 175.3 ± 12.5 |
| This compound (1 µM) + Oxotremorine-M (1 µM) | 105.8 ± 5.7* |
*p < 0.001 compared to Oxotremorine-M alone. Data extracted from Garrison et al., 2022.
Signaling Pathway
This compound acts as an antagonist at the M5 muscarinic acetylcholine receptor, which is a Gq-coupled G protein-coupled receptor (GPCR). In the context of the mesolimbic dopamine system, acetylcholine (ACh) released from cholinergic neurons can bind to M5 receptors on dopamine neurons in the ventral tegmental area (VTA). This activation of M5 receptors initiates a signaling cascade through Gαq, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to an increase in the firing rate of VTA dopamine neurons and subsequent dopamine release in projection areas like the nucleus accumbens. This compound blocks this pathway by preventing the binding of acetylcholine to the M5 receptor.
Experimental Protocols
Oxycodone Self-Administration in Rats
This protocol is designed to assess the effect of this compound on the reinforcing properties of oxycodone.
1. Animals and Housing:
-
Species: Male Sprague-Dawley rats.[1]
-
Weight: 250-300 g at the start of the experiment.
-
Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified.
2. Surgical Procedure:
-
Anesthetize rats with an appropriate anesthetic (e.g., isoflurane).
-
Implant a chronic indwelling catheter into the right jugular vein. The catheter should be passed subcutaneously to the dorsal mid-scapular region and externalized.
-
Allow a recovery period of at least 5-7 days post-surgery. Flush catheters daily with heparinized saline to maintain patency.
3. Apparatus:
-
Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and a drug infusion pump.
4. Self-Administration Training:
-
Train rats to self-administer oxycodone (0.15 mg/kg/infusion) on a Fixed Ratio 1 (FR1) schedule of reinforcement during daily 2-hour sessions.
-
Each press on the active lever results in an infusion of oxycodone and a 20-second presentation of the cue light, during which further lever presses have no consequence (time-out period).
-
Presses on the inactive lever are recorded but have no programmed consequences.
-
Continue training until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
5. This compound Treatment and Testing:
-
Once stable self-administration is established, begin the testing phase.
-
Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the start of the self-administration session.
-
Use a within-subjects Latin square design to test different doses of this compound (e.g., 0, 10, 30, 56.6 mg/kg).
-
Record the number of oxycodone infusions, active lever presses, and inactive lever presses for each session.
Ex Vivo Slice Electrophysiology
This protocol is used to determine the effect of this compound on the excitability of VTA dopamine neurons.
1. Brain Slice Preparation:
-
Animals: Male Sprague-Dawley rats (P21-P35).
-
Anesthesia and Perfusion: Anesthetize the rat deeply and perform a transcardial perfusion with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 2.5 KCl, 1.2 MgCl2, 2.4 CaCl2, 1.2 NaH2PO4, 11 D-glucose, and 25 NaHCO3.
-
Dissection and Slicing: Rapidly dissect the brain and prepare 250 µm thick horizontal slices containing the VTA using a vibratome in ice-cold, oxygenated aCSF.
-
Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Apparatus: Use an upright microscope with infrared differential interference contrast (IR-DIC) optics to visualize neurons. Recordings are performed using a patch-clamp amplifier.
-
Recording Conditions: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 32-34°C.
-
Neuron Identification: Identify putative dopamine neurons in the VTA based on their characteristic electrophysiological properties, including a large hyperpolarization-activated cation current (Ih).
-
Recording Mode: Perform whole-cell current-clamp recordings to measure the spontaneous firing rate of the neurons.
3. Drug Application:
-
Establish a stable baseline recording of the neuron's firing rate for at least 5 minutes.
-
Bath-apply the non-selective muscarinic agonist Oxotremorine-M (1 µM) to increase the firing rate.
-
After observing a stable increase in firing rate, co-apply this compound (1 µM) with Oxotremorine-M to assess its ability to block the agonist-induced effect.
-
Record the firing rate throughout the drug application period.
4. Data Analysis:
-
Analyze the firing rate in defined time bins (e.g., 1 minute) before, during, and after drug application.
-
Normalize the firing rate to the baseline period and express it as a percentage of baseline.
-
Use appropriate statistical tests to compare the firing rates between different treatment conditions.
References
- 1. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - Journal of Medicinal Chemistry - Figshare [figshare.com]
Application Notes and Protocols for Studying VU6019650 in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6019650 is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR).[1][2][3][4] The M5 receptor is a G-protein coupled receptor implicated in various neurological and psychiatric disorders, including substance use disorders.[2][3][4] this compound's high selectivity for the M5 subtype over other muscarinic receptors makes it a valuable tool for elucidating the physiological and pathological roles of M5 in the central nervous system. These application notes provide detailed protocols for the in vitro and in vivo characterization of this compound.
Data Presentation
Pharmacological and Physicochemical Properties of this compound
| Parameter | Value | Species | Assay | Reference |
| Potency | ||||
| IC50 | 36 nM | Human | Calcium Mobilization | [2][3][4] |
| Selectivity | ||||
| M1 mAChR | >100-fold vs M5 | Human | Calcium Mobilization | [2][3][4] |
| M2 mAChR | >100-fold vs M5 | Human | Calcium Mobilization | [2][3][4] |
| M3 mAChR | >100-fold vs M5 | Human | Calcium Mobilization | [2][3][4] |
| M4 mAChR | >100-fold vs M5 | Human | Calcium Mobilization | [2][3][4] |
| Pharmacokinetics | ||||
| Brain Penetrance (Kp) | 0.27 | Rat | In vivo | [1] |
| Unbound Brain Penetrance (Kp,uu) | 0.43 | Rat | In vivo | [1] |
Experimental Protocols
In Vitro Characterization: Calcium Mobilization Assay
This protocol describes the determination of the antagonist potency (IC50) of this compound at the human M5 mAChR using a calcium mobilization assay in a stable cell line.
Materials:
-
Cells: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M5 muscarinic acetylcholine receptor (hM5-CHO).
-
Cell Culture Medium: Ham's F-12 nutrient mixture, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: Black-wall, clear-bottom 384-well microplates.
-
Calcium Assay Kit: FLIPR Calcium 6 Assay Kit (or equivalent) containing a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Agonist: Acetylcholine (ACh) or Carbachol.
-
Test Compound: this compound.
-
Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or FlexStation.
Protocol:
-
Cell Culture and Plating:
-
Culture hM5-CHO cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
The day before the assay, harvest the cells using trypsin and seed them into 384-well black-wall, clear-bottom plates at a density of 10,000 cells per well in 20 µL of culture medium.
-
Incubate the plates overnight at 37°C.
-
-
Dye Loading:
-
On the day of the assay, prepare the calcium-sensitive dye solution according to the manufacturer's instructions.
-
Aspirate the culture medium from the cell plate and add 20 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a concentration range for the IC50 determination.
-
Prepare a fixed concentration of the agonist (e.g., EC80 of acetylcholine) in assay buffer.
-
-
Antagonist Assay Procedure:
-
After the dye-loading incubation, add 10 µL of the diluted this compound solutions to the respective wells of the cell plate.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Place the plate into the FLIPR or FlexStation instrument.
-
Initiate the reading and establish a stable baseline fluorescence for 10-20 seconds.
-
Add 10 µL of the agonist solution (at EC80 concentration) to all wells simultaneously using the instrument's integrated pipettor.
-
Continue to record the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition is indicative of intracellular calcium mobilization.
-
Determine the inhibitory effect of this compound by comparing the agonist-induced fluorescence signal in the presence and absence of the antagonist.
-
Plot the percentage of inhibition against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Ex Vivo Characterization: Brain Slice Electrophysiology
This protocol describes the procedure for recording neuronal activity in acute brain slices of the ventral tegmental area (VTA) to assess the effect of this compound on dopamine (B1211576) neuron firing.
Materials:
-
Animals: Male Sprague-Dawley rats (P21-P35).
-
Solutions:
-
Slicing Solution (ice-cold): Sucrose-based artificial cerebrospinal fluid (aCSF) containing (in mM): 200 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 7 MgCl2, 0.5 CaCl2, and 10 glucose, saturated with 95% O2 / 5% CO2.
-
Recording aCSF: Standard aCSF containing (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgCl2, 2 CaCl2, and 10 glucose, saturated with 95% O2 / 5% CO2.
-
Internal Solution (for whole-cell recording): K-gluconate based solution containing (in mM): 135 K-gluconate, 5 KCl, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, and 0.5 EGTA, pH adjusted to 7.3 with KOH.
-
-
Equipment: Vibratome, electrophysiology rig with amplifier, micromanipulators, perfusion system, and data acquisition software.
Protocol:
-
Brain Slice Preparation:
-
Anesthetize the rat with isoflurane (B1672236) and rapidly decapitate.
-
Dissect the brain and place it in ice-cold, oxygenated slicing solution.
-
Prepare 250-300 µm thick coronal slices containing the VTA using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated recording aCSF at 32-34°C for at least 30 minutes to recover.
-
After recovery, maintain the slices at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated recording aCSF at a rate of 2-3 mL/min at 32-34°C.
-
Identify putative dopamine neurons in the VTA based on their location and electrophysiological properties (e.g., large, regular-firing neurons with a hyperpolarization-activated cation current, Ih).
-
Perform whole-cell patch-clamp recordings in current-clamp mode to measure spontaneous firing rate.
-
-
Drug Application:
-
Establish a stable baseline recording of neuronal firing for at least 5 minutes.
-
Apply a muscarinic agonist (e.g., Oxotremorine-M) to the bath to induce an increase in firing rate.
-
Once a stable agonist-induced firing rate is achieved, co-apply this compound (e.g., 1 µM) to the perfusion solution.
-
Record the firing rate for at least 10-15 minutes to observe the antagonistic effect of this compound.
-
-
Data Analysis:
-
Analyze the firing frequency (in Hz) before and after the application of the agonist and this compound.
-
Compare the firing rates to determine the extent of inhibition by this compound.
-
References
- 1. Discovery, Synthesis and Characterization of a Highly Muscarinic Acetylcholine Receptor (mAChR)‐Selective M5‐Orthosteric Antagonist, VU0488130 (ML381): A Novel Molecular Probe | Semantic Scholar [semanticscholar.org]
- 2. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application of Muscarinic Receptor Modulators in Schizophrenia Research Models
A Note on VU6019650: Initial searches for the application of this compound in schizophrenia research models indicate that this compound is a potent, selective, and systemically active M5 muscarinic acetylcholine (B1216132) receptor orthosteric antagonist.[1] The primary therapeutic indication currently being investigated for this compound is opioid use disorder, where it has been shown to block oxotremorine-M-induced increases in neuronal firing rates in the ventral tegmental area and inhibit oxycodone self-administration in rats.[1] While the muscarinic system as a whole is a key target in schizophrenia research, the focus has predominantly been on the M1 and M4 receptor subtypes.[2][3][4][5] This document will, therefore, focus on the application of M1 and M4 positive allosteric modulators (PAMs), which are the most extensively studied muscarinic compounds in preclinical schizophrenia models, while acknowledging the distinct pharmacology of this compound.
Introduction: The Muscarinic Hypothesis of Schizophrenia
The muscarinic hypothesis of schizophrenia posits that dysfunction of the muscarinic acetylcholine system contributes to the pathophysiology of the disorder.[6] This is supported by clinical, postmortem, and pharmacological studies.[6] Current antipsychotics primarily target the dopamine (B1211576) D2 receptor, which can lead to significant side effects.[7] Muscarinic receptor modulators offer a novel therapeutic approach that may address the positive, negative, and cognitive symptoms of schizophrenia with a potentially improved side-effect profile.[2][4][5] Specifically, activation of M1 and M4 receptors has shown promise.[2][3][4] M1 receptors are highly expressed in the prefrontal cortex and hippocampus and are implicated in cognitive function, while M4 receptors are strategically located to modulate dopamine release in the striatum, a key area for psychotic symptoms.[2][7]
Positive allosteric modulators (PAMs) are a class of drugs that bind to a site on the receptor distinct from the endogenous ligand binding site (the orthosteric site).[2][4] They do not activate the receptor on their own but enhance the effect of the endogenous ligand, acetylcholine. This mechanism offers greater subtype selectivity and a lower risk of over-activating the receptor compared to orthosteric agonists.[2][4]
Signaling Pathways and Mechanism of Action
M1 and M4 receptors are G-protein coupled receptors (GPCRs). M1 receptors couple to Gq/11, leading to the activation of phospholipase C and subsequent downstream signaling cascades involved in neuronal excitability and synaptic plasticity. M4 receptors couple to Gi/o, which inhibits adenylyl cyclase, decreases cAMP production, and modulates ion channel activity, ultimately leading to a reduction in neurotransmitter release.
Caption: M1 Receptor Signaling Pathway.
Caption: M4 Receptor Signaling Pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for representative M1 and M4 PAMs from preclinical studies.
Table 1: In Vitro Potency and Selectivity of Muscarinic PAMs
| Compound | Target | Assay Type | EC₅₀ (nM) | Fold Selectivity vs. other M subtypes | Reference |
| VU0467154 | M1 PAM | Ca²⁺ mobilization | 1,800 | >10-fold vs M2-M5 | [3] (Implied) |
| LY2033298 | M4 PAM | Ca²⁺ mobilization | 179 | >100-fold vs M1, M2, M3, M5 | [8] |
| VU0152100 | M4 PAM | Ca²⁺ mobilization | 4,200 | >10-fold vs M1, M2, M3, M5 | [9] (Implied) |
Table 2: In Vivo Efficacy of Muscarinic PAMs in Schizophrenia Models
| Compound | Animal Model | Behavioral Assay | Dose Range (mg/kg) | Effect | Reference |
| M₁ PAMs | Amphetamine-induced hyperlocomotion | Locomotor activity | 10-56 | Reverses hyperlocomotion | [2] (Implied) |
| MK-801-induced cognitive deficits | Novel object recognition | 3-30 | Reverses cognitive deficits | [9] (Implied) | |
| M₄ PAMs | Amphetamine-induced hyperlocomotion | Locomotor activity | 3-30 | Reverses hyperlocomotion | [8] (Implied) |
| Conditioned avoidance response | Avoidance behavior | 10-30 | Suppresses avoidance response | [10] (Implied) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Calcium Mobilization Assay
This assay measures the potency and selectivity of a PAM by quantifying the increase in intracellular calcium following receptor activation in cells expressing a specific muscarinic receptor subtype.
Protocol:
-
Cell Culture: Maintain CHO or HEK293 cells stably expressing the human M1 or M4 muscarinic receptor in appropriate culture medium.
-
Cell Plating: Seed cells into 384-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compound (PAM) and a sub-maximal concentration of the agonist acetylcholine (ACh) (e.g., EC₂₀).
-
Assay:
-
Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR).
-
Add the PAM solution to the wells and incubate for a specified time (e.g., 2-15 minutes).
-
Add the ACh EC₂₀ solution.
-
Measure the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the increase in fluorescence signal over baseline.
-
Plot the response as a function of PAM concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
-
Caption: Calcium Mobilization Assay Workflow.
Amphetamine-Induced Hyperlocomotion
This is a widely used rodent model to assess the antipsychotic potential of a compound. It models the positive symptoms of schizophrenia, which are thought to be related to hyperdopaminergic activity.[11]
Protocol:
-
Animals: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Acclimation: Acclimate the animals to the testing room and the open-field arenas for at least 60 minutes prior to testing.
-
Drug Administration:
-
Administer the test compound (M1 or M4 PAM) or vehicle via the appropriate route (e.g., intraperitoneal injection).
-
After a specified pretreatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 1-2 mg/kg) or saline.
-
-
Behavioral Testing:
-
Immediately place the animal in the open-field arena.
-
Record locomotor activity using an automated video-tracking system for 60-90 minutes. Key parameters include total distance traveled, horizontal activity, and vertical activity (rearing).
-
-
Data Analysis:
-
Analyze the locomotor data in time bins (e.g., 5-minute intervals).
-
Compare the total distance traveled between treatment groups using ANOVA followed by post-hoc tests. A significant reduction in amphetamine-induced locomotion by the test compound suggests antipsychotic-like activity.
-
Caption: Amphetamine-Induced Hyperlocomotion Workflow.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in patients with schizophrenia.[12][13] This test is used to model certain cognitive deficits.
Protocol:
-
Animals: Use adult male Wistar rats or various mouse strains.
-
Apparatus: Use a startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to detect the whole-body startle response.
-
Acclimation: Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise.
-
Drug Administration: Administer the test compound or vehicle prior to testing according to its pharmacokinetic profile.
-
Testing Session:
-
The session begins with a series of startle pulses (e.g., 120 dB) to habituate the response.
-
The main session consists of various trial types presented in a pseudorandom order:
-
Pulse-alone trials: A single strong startle pulse (120 dB).
-
Prepulse-pulse trials: A weak, non-startling prepulse (e.g., 3, 6, or 12 dB above background) precedes the startle pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
-
Data Analysis:
-
Calculate the startle amplitude for each trial.
-
Calculate PPI as follows: % PPI = 100 - [(Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial) x 100]
-
Compare %PPI across different treatment groups and prepulse intensities using ANOVA. An improvement in disrupted PPI (e.g., in a disease model like MK-801 treatment) suggests a therapeutic effect.
-
Conclusion
While this compound is an important tool for investigating the role of the M5 receptor, particularly in addiction, the main focus of muscarinic research in schizophrenia is on the positive allosteric modulation of M1 and M4 receptors. These targets hold significant promise for developing novel antipsychotics that can treat a broader range of symptoms than currently available medications. The protocols and data presented here provide a framework for the preclinical evaluation of such compounds in relevant schizophrenia research models.
References
- 1. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating Novel Muscarinic Acetylcholine Receptor Potentiators for the Treatment of Cognitive Deficits in Schizophrenia [ir.vanderbilt.edu]
- 4. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic Acetylcholine Receptor Activators as Transformative Therapeutics for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychiatrictimes.com [psychiatrictimes.com]
- 7. researchgate.net [researchgate.net]
- 8. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Positive allosteric modulation of M 1 and M 4 muscarinic receptors as potential therapeutic treatments for schizophrenia [ouci.dntb.gov.ua]
- 10. Muscarinic Receptors as a Target for Drugs Treating Schizophrenia | Bentham Science [benthamscience.com]
- 11. Behavioral Tasks Evaluating Schizophrenia-like Symptoms in Animal Models: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Neurobehavioral Systems Analysis of Adult Rats Exposed to Methylazoxymethanol Acetate on E17: Implications for the Neuropathology of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating M1 Muscarinic Acetylcholine Receptor Modulators in Alzheimer's Disease Models
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2] The cholinergic system, crucial for learning and memory, is significantly impaired in AD, making it a key target for therapeutic intervention.[3][4] Specifically, the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) has emerged as a promising therapeutic target due to its high expression in brain regions critical for cognition, such as the cortex and hippocampus.[5] Activation of the M1 mAChR has been shown to have procognitive effects and may also modulate the underlying pathologies of AD.[6][7][8]
While initial efforts with pan-muscarinic agonists were hampered by adverse effects due to lack of subtype selectivity, the development of M1-selective positive allosteric modulators (PAMs) and agonists offers a more targeted approach.[5][9][10] These compounds enhance the signaling of the endogenous neurotransmitter acetylcholine, preserving the spatial and temporal dynamics of cholinergic transmission.[6] This document provides an overview of the application of M1 mAChR modulators in preclinical Alzheimer's disease models, including experimental protocols and data presentation. Although the compound VU6019650 has been identified as a potent and selective M5 muscarinic receptor antagonist, current research primarily focuses on its potential for treating substance use disorders, with no direct studies investigating its role in Alzheimer's disease models.[11] Therefore, these notes will focus on the broader class of M1 modulators.
Data Presentation
The following tables summarize the quantitative data on the effects of representative M1 mAChR modulators in various preclinical models relevant to Alzheimer's disease.
Table 1: In Vitro Potency and Selectivity of M1 PAMs
| Compound | M1 PAM Potency (EC50) | M1 Agonist Activity (EC50) | Selectivity over M2-M5 | Reference Cell Line |
| VU0486846 (human M1) | 0.31 µM | 4.5 µM (partial agonist) | Highly selective | High expression human M1 cell line |
| VU0486846 (rat M1) | 0.25 µM | 5.6 µM (partial agonist) | Highly selective | Rat M1 cell line |
| VU0453595 | 2140 ± 440 nM | Not specified | Not specified | CHO cells expressing M1 receptor |
| PF-06827443 | 7 ± 1 nM (with ACh) | Not specified | Not specified | Not specified |
Data adapted from multiple sources.[5][9]
Table 2: Effects of M1 Modulators on Cognitive Function in Rodent Models
| Compound | Animal Model | Cognitive Assay | Dose | Outcome |
| VU0453595 | Mouse | Novel Object Recognition | > maximal efficacy doses | Improved cognitive function |
| MK-7622 (ago-PAM) | Mouse | Novel Object Recognition | Not specified | Failed to improve cognitive function |
| VU0364572 | 5XFAD Mouse | Not specified | Chronic dosing (2-6 months of age) | Prevented development of memory impairments |
Data adapted from multiple sources.[7][12]
Table 3: Effects of M1 Modulators on Alzheimer's Disease Neuropathology
| Compound | Animal Model | Neuropathological Marker | Outcome |
| VU0364572 | 5XFAD Mouse | Soluble and insoluble Aβ40,42 (neocortex and hippocampus) | Significantly decreased levels |
| AF267B | 3xTg-AD Mouse | Aβ42 and tau pathologies (cortex and hippocampus) | Decreased levels |
| AF267B | Hypercholesterolemic rabbits | Brain Aβ levels | Decreased levels |
| AF267B | Cholinotoxin-treated rabbits | Vascular Aβ42 deposition (cortex) | Removed deposition |
Data adapted from multiple sources.[7][13]
Experimental Protocols
Detailed methodologies for key experiments in the investigation of M1 modulators in Alzheimer's disease models are provided below.
Protocol 1: In Vitro Characterization of M1 Modulator Activity
Objective: To determine the potency and efficacy of a test compound as an M1 PAM and/or agonist.
Materials:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human or rat M1 mAChR.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Acetylcholine (ACh).
-
Test compound.
-
Microplate reader with fluorescence detection.
Procedure:
-
Cell Culture: Culture the M1-expressing cells to confluence in appropriate media.
-
Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Addition:
-
PAM activity: Add the test compound at various concentrations followed by a sub-maximal concentration of ACh (e.g., EC20).
-
Agonist activity: Add the test compound at various concentrations in the absence of ACh.
-
-
Fluorescence Measurement: Measure the intracellular calcium mobilization by recording fluorescence intensity over time using a microplate reader.
-
Data Analysis:
-
Calculate the concentration-response curves for the test compound in the presence (PAM) and absence (agonist) of ACh.
-
Determine the EC50 values for both PAM and agonist activities.
-
Protocol 2: Novel Object Recognition (NOR) Assay for Cognitive Function
Objective: To assess the effect of an M1 modulator on recognition memory in rodents.
Materials:
-
Open-field arena.
-
Two identical objects (familiar objects).
-
One novel object.
-
Rodent model (e.g., mice).
-
Test compound.
-
Vehicle control.
-
Video tracking software.
Procedure:
-
Habituation: Acclimate the animals to the testing room and the empty open-field arena for a set period over several days.
-
Training (Familiarization) Phase:
-
Administer the test compound or vehicle to the animals at a predetermined time before the training.
-
Place two identical objects in the arena and allow the animal to explore freely for a defined period (e.g., 10 minutes).
-
-
Testing (Novelty) Phase:
-
After a retention interval (e.g., 24 hours), administer the test compound or vehicle again.
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and record its exploratory behavior for a defined period (e.g., 5 minutes).
-
-
Data Analysis:
-
Measure the time spent exploring the novel object and the familiar object.
-
Calculate a discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
Protocol 3: Analysis of Aβ and Tau Pathology in Transgenic Mouse Models
Objective: To evaluate the effect of chronic M1 modulator treatment on the hallmark neuropathologies of Alzheimer's disease.
Materials:
-
Transgenic AD mouse model (e.g., 5XFAD, 3xTg-AD).
-
Test compound formulated for chronic administration (e.g., in drinking water or chow).
-
Brain tissue homogenization buffers (e.g., RIPA buffer).
-
ELISA kits for Aβ40 and Aβ42.
-
Antibodies for immunohistochemistry (e.g., anti-Aβ, anti-phospho-tau).
-
Microscope with imaging software.
Procedure:
-
Chronic Treatment: Administer the test compound to the transgenic mice over a prolonged period, starting before or after the typical onset of pathology.[7]
-
Tissue Collection: At the end of the treatment period, euthanize the animals and harvest the brains. Dissect the cortex and hippocampus.
-
Biochemical Analysis (ELISA):
-
Homogenize the brain tissue to extract soluble and insoluble protein fractions.
-
Quantify the levels of Aβ40 and Aβ42 in each fraction using specific ELISA kits.
-
-
Histological Analysis (Immunohistochemistry):
-
Fix, section, and mount the brain tissue on microscope slides.
-
Perform immunohistochemical staining using antibodies against Aβ to visualize plaques and against hyperphosphorylated tau to visualize tangles.
-
Capture images of the stained sections and quantify the plaque load and tangle density using image analysis software.
-
-
Data Analysis: Compare the levels of Aβ and tau pathology between the treated and control groups using appropriate statistical tests.
Visualizations
The following diagrams illustrate key pathways and workflows related to the investigation of M1 modulators in Alzheimer's disease.
References
- 1. Role of Amyloid-β and Tau Proteins in Alzheimer’s Disease: Confuting the Amyloid Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic Receptors and Alzheimer’s Disease: New Perspectives and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease [ouci.dntb.gov.ua]
- 5. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU6019650 in M5 Receptor Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6019650 is a potent, selective, and systemically active orthosteric antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR).[1][2] Its high selectivity and ability to cross the blood-brain barrier make it an invaluable tool for elucidating the physiological roles of the M5 receptor and its downstream signaling pathways, particularly in the central nervous system.[1][3] These application notes provide detailed protocols for utilizing this compound to study M5 receptor signaling in vitro, focusing on calcium mobilization and inositol (B14025) monophosphate accumulation assays.
The M5 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gαq/11 subunit.[4] Upon activation by an agonist, such as acetylcholine, the M5 receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium can be monitored using fluorescent calcium indicators. The accumulation of inositol phosphates can also be quantified as a direct measure of Gq pathway activation. As a competitive antagonist, this compound will produce a concentration-dependent rightward shift in the agonist concentration-response curve in these functional assays.
Data Presentation
In Vitro Pharmacology of this compound
| Parameter | Species | Value | Assay Type | Reference |
| IC50 | Human | 36 nM | Calcium Mobilization | [1][2] |
| Selectivity | Human | >100-fold vs. M1-M4 | Calcium Mobilization | [1][2] |
Signaling Pathway Diagram
Caption: M5 receptor Gq signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for M5 Antagonist Activity
This protocol describes how to determine the potency (IC50) of this compound by measuring its ability to inhibit agonist-induced calcium mobilization in cells expressing the human M5 receptor.
Materials:
-
CHO-K1 cells stably expressing the human M5 receptor (hM5-CHO)
-
Cell Culture Medium: Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin, G418
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium 5)
-
Probenecid (optional, to prevent dye leakage)
-
This compound
-
M5 receptor agonist (e.g., Acetylcholine, Carbachol, Oxotremorine-M)
-
Black-wall, clear-bottom 96- or 384-well microplates
-
Fluorescence Imaging Plate Reader (FLIPR) or similar instrument
Experimental Workflow Diagram:
Caption: Workflow for the M5 antagonist calcium mobilization assay.
Procedure:
-
Cell Plating: The day before the assay, seed hM5-CHO cells into black-wall, clear-bottom microplates at a density that will form a confluent monolayer on the day of the experiment. Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve a range of desired final concentrations for the inhibition curve.
-
Prepare a solution of the M5 agonist in assay buffer at a concentration that will elicit a sub-maximal (e.g., EC80) response. This concentration should be predetermined in a separate agonist dose-response experiment.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions, typically in assay buffer. Probenecid can be included to prevent dye extrusion.
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate in the dark at 37°C for the recommended time (e.g., 45-60 minutes).
-
-
Antagonist Incubation:
-
After dye loading, carefully wash the cells with assay buffer to remove excess dye.
-
Add the prepared this compound dilutions to the respective wells. Include vehicle control wells (assay buffer with the same final concentration of DMSO).
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Fluorescence Measurement:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then add the EC80 concentration of the M5 agonist to all wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in each this compound-treated well as a percentage of the control response (agonist alone).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay
This HTRF (Homogeneous Time-Resolved Fluorescence) assay measures the accumulation of IP1, a stable downstream metabolite of IP3, providing a robust endpoint for Gq-coupled receptor activation.
Materials:
-
hM5-CHO cells
-
Cell Culture Medium
-
IP-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1 cryptate conjugate, and stimulation buffer with LiCl)
-
This compound
-
M5 receptor agonist (e.g., Acetylcholine, Carbachol)
-
White 384-well low volume microplates
-
HTRF-compatible plate reader
Experimental Workflow Diagram:
Caption: Workflow for the M5 antagonist IP1 accumulation HTRF assay.
Procedure:
-
Cell Preparation: Harvest hM5-CHO cells and resuspend them in the IP-One stimulation buffer (which contains LiCl to inhibit IP1 degradation) at the desired cell density.
-
Compound and Cell Plating:
-
Prepare serial dilutions of this compound and the M5 agonist in the stimulation buffer.
-
Dispense the cell suspension into the wells of a white 384-well microplate.
-
Add the this compound dilutions to the appropriate wells.
-
Add the M5 agonist to the wells. For an antagonist assay, a fixed, sub-maximal (e.g., EC80) concentration of the agonist is typically used.
-
-
Cell Stimulation: Incubate the plate at 37°C for 60 minutes to allow for agonist-induced IP1 accumulation.
-
IP1 Detection:
-
Following the stimulation, add the HTRF detection reagents (IP1-d2 conjugate followed by anti-IP1 cryptate conjugate, or a pre-mixed solution) to all wells.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Normalize the data to the control wells (agonist alone vs. no agonist).
-
Plot the normalized HTRF signal against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
References
- 1. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differential effects of the M1-M5 muscarinic acetylcholine receptor subtypes on intracellular calcium and on the incorporation of choline into membrane lipids in genetically modified Chinese hamster ovary cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting VU6019650 solubility issues in buffers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues with VU6019650 in various buffers. The following information is presented in a question-and-answer format to directly address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective orthosteric antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR).[1][2] Its mechanism of action involves blocking the binding of the endogenous ligand, acetylcholine (ACh), to the M5 receptor, thereby inhibiting downstream signaling pathways. This makes it a valuable tool for studying the physiological roles of the M5 receptor, particularly in the central nervous system. This compound has been investigated for its potential in treating opioid use disorder.[1][2]
Q2: I am having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent?
This compound has limited solubility in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a high-concentration stock solution in DMSO first, which can then be diluted into your aqueous experimental buffer to the final desired concentration.
Q3: What are the storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months to prevent degradation. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Q4: My this compound did not fully dissolve in DMSO. What can I do?
If you observe particulates in your DMSO stock solution, you can try the following:
-
Warming: Gently warm the solution to 60°C.
-
Sonication: Use an ultrasonic bath to aid dissolution.
-
Fresh DMSO: Ensure you are using a fresh, anhydrous grade of DMSO. Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.
Q5: After diluting my DMSO stock solution into an aqueous buffer, the compound precipitated. How can I prevent this?
Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Lower Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Reduce Final DMSO Concentration: While preparing a concentrated DMSO stock is necessary, ensure the final concentration of DMSO in your aqueous solution is as low as possible (ideally ≤0.1%) to minimize its potential effects on the experiment and to avoid solvent-induced precipitation.
-
Use of Pluronic F-68 or other surfactants: For in vitro assays, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the aqueous buffer can help to maintain the solubility of hydrophobic compounds. The concentration of the surfactant should be optimized for your specific assay.
-
pH of the Buffer: Check the pH of your buffer. While specific data on the pH-dependent solubility of this compound is not available, significant deviations from neutral pH could affect the charge state of the molecule and its solubility.
Quantitative Solubility Data
| Solvent/Buffer | Temperature | Concentration | Notes |
| DMSO | Room Temp. | 8.33 mg/mL (20.24 mM) | May require sonication and warming to 60°C. Use of fresh, anhydrous DMSO is recommended. |
| Aqueous Buffers (e.g., PBS, HEPES) | Room Temp. | Limited (Data not available) | It is recommended to first dissolve in DMSO and then dilute into the aqueous buffer. Typical final concentrations in in vitro assays are up to 10 µM. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 411.51 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath or heating block (optional)
-
Sterile microcentrifuge tubes
Methodology:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.115 mg of this compound (Mass = 0.01 mol/L * 0.001 L * 411.51 g/mol = 0.004115 g).
-
Weigh the compound: Carefully weigh out the calculated mass of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the powder.
-
Aid dissolution: Vortex the solution thoroughly. If particulates remain, sonicate the vial for 5-10 minutes or gently warm it to 60°C until the solid is fully dissolved.
-
Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
Methodology:
-
Calculate the dilution: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you will need to perform a 1:1000 dilution. The volume of the stock solution required is 1 µL.
-
Prepare the working solution: Add 999 µL of your aqueous buffer to a sterile tube.
-
Add the stock solution: Add 1 µL of the 10 mM this compound DMSO stock solution to the buffer.
-
Mix thoroughly: Immediately vortex the solution to ensure rapid and uniform mixing, which can help prevent precipitation.
-
Final DMSO concentration: The final concentration of DMSO in this working solution will be 0.1%.
Visualizations
Caption: M5 muscarinic receptor signaling pathway and the antagonistic action of this compound.
Caption: A workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Optimizing VU6019650 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VU6019650, a potent and selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (M5 mAChR)[1]. It binds to the same site as the endogenous ligand, acetylcholine, but instead of activating the receptor, it blocks it, thereby inhibiting downstream signaling pathways.
Q2: What is the reported potency and selectivity of this compound?
A2: this compound exhibits high potency for the human M5 receptor with a reported half-maximal inhibitory concentration (IC50) of 36 nM[1][2]. It displays over 100-fold selectivity for the M5 subtype over the M1-M4 subtypes[1][2].
| Parameter | Value | Reference |
| Target | M5 Muscarinic Acetylcholine Receptor (M5 mAChR) | [1] |
| Mechanism | Orthosteric Antagonist | [1] |
| Human M5 IC50 | 36 nM | [1][2] |
| Selectivity | >100-fold vs. M1-M4 mAChRs | [1][2] |
Q3: In which cell lines has this compound been tested?
A3: Published studies have utilized Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor (hM5-CHO) for functional assays such as calcium mobilization[3]. While M5 receptors are expressed in various tissues, their levels can be low in many common cell lines. For neuronal studies, cell lines like SH-SY5Y and PC12 are often used as models, though their endogenous M5 receptor expression should be verified.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q5: What is the stability of this compound in cell culture media?
Troubleshooting Guide
Issue 1: Low or No Antagonist Activity Observed
| Possible Cause | Suggested Solution |
| Incorrect Concentration: The concentration of this compound may be too low to effectively antagonize the M5 receptor in your specific assay. | Perform a dose-response experiment to determine the optimal concentration range. Start with a broad range (e.g., 1 nM to 10 µM) to identify the active concentrations for your cell line and experimental conditions. |
| Low M5 Receptor Expression: The cell line used may have low or negligible expression of the M5 receptor. | Verify M5 receptor expression in your cell line using techniques like qPCR, Western blot, or by using a positive control agonist to confirm a functional response. Consider using a cell line engineered to overexpress the M5 receptor, such as hM5-CHO cells. |
| Compound Degradation: The this compound stock solution or working dilutions may have degraded. | Always use freshly prepared working solutions for each experiment. Ensure proper storage of the stock solution (aliquoted, at -20°C or -80°C, protected from light). |
| Assay Conditions: The concentration of the agonist used to stimulate the receptor may be too high, making it difficult for the antagonist to compete effectively. | Determine the EC80 (the concentration of agonist that produces 80% of its maximal response) and use this concentration for antagonist screening. |
Issue 2: High Levels of Cell Death or Cytotoxicity
| Possible Cause | Suggested Solution |
| High Concentration of this compound: The concentration of this compound may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the CC50 (the concentration that causes 50% cell death). Use concentrations of this compound well below the CC50 for your functional assays. |
| High DMSO Concentration: The final concentration of the solvent (DMSO) in the cell culture media may be toxic to the cells. | Ensure the final concentration of DMSO in the media is consistent across all wells and is at a level known to be non-toxic to your cell line (typically ≤ 0.5%). |
| Off-Target Effects: At higher concentrations, this compound may interact with other cellular targets, leading to cytotoxicity. | To differentiate between on-target and off-target toxicity, compare the cytotoxic effects on your M5-expressing cells with a control cell line that does not express the M5 receptor. If both cell lines show similar levels of cytotoxicity, it is likely due to off-target effects. |
| Contamination: Microbial contamination in the cell culture can cause cell death. | Regularly check your cell cultures for signs of contamination. If contamination is suspected, discard the culture and use a fresh, uncontaminated stock. |
Issue 3: Precipitation of this compound in Cell Culture Media
| Possible Cause | Suggested Solution |
| Low Aqueous Solubility: this compound, like many small molecules, may have limited solubility in aqueous solutions like cell culture media. | When preparing working dilutions, add the DMSO stock solution to pre-warmed media and vortex or mix thoroughly and immediately. Avoid preparing large volumes of diluted compound that will sit for extended periods before being added to the cells. |
| Interaction with Media Components: Components in the serum or media may be causing the compound to precipitate. | If precipitation is observed, consider reducing the serum concentration in your assay medium or using a serum-free formulation if your cells can tolerate it. |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
Objective: To determine the optimal number of cells to seed per well to ensure they are in the logarithmic growth phase during the experiment.
Materials:
-
Cell line of interest (e.g., hM5-CHO, SH-SY5Y)
-
Complete cell culture medium
-
96-well clear, flat-bottom tissue culture plates
-
Hemocytometer or automated cell counter
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Prepare a single-cell suspension of your cells.
-
Count the cells and determine their viability.
-
Prepare a serial dilution of the cell suspension to achieve densities ranging from 1,000 to 40,000 cells per 100 µL.
-
Seed 100 µL of each cell density in triplicate into a 96-well plate.
-
Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform an MTT assay (as described in Protocol 2, steps 4-7).
-
Plot the absorbance values against the number of cells seeded.
-
Select a seeding density that falls within the linear portion of the growth curve for subsequent experiments.
Protocol 2: Cell Viability (MTT) Assay to Determine Cytotoxicity (CC50) of this compound
Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability.
Materials:
-
Cells seeded at their optimal density in a 96-well plate
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Replace the old medium with the medium containing the different concentrations of this compound.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression to determine the CC50 value.
Protocol 3: Calcium Mobilization Assay to Determine Functional Antagonism (IC50) of this compound
Objective: To measure the ability of this compound to inhibit agonist-induced calcium mobilization in cells expressing the M5 receptor.
Materials:
-
hM5-CHO cells (or other M5-expressing cell line)
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
M5 receptor agonist (e.g., acetylcholine or carbachol)
-
This compound stock solution
-
Fluorescence plate reader with an automated injection system (e.g., FLIPR or FlexStation)
Procedure:
-
Seed hM5-CHO cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Use the fluorescence plate reader to measure the baseline fluorescence.
-
Inject the M5 agonist at a predetermined EC80 concentration and immediately begin measuring the fluorescence intensity over time.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the agonist-only control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
Diagrams
Caption: M5 Receptor Signaling Pathway
Caption: Experimental Workflow for Optimizing this compound
Caption: Troubleshooting Logic Flow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Preventing off-target effects of VU6019650 in experiments
Welcome to the technical support center for VU6019650. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help prevent and troubleshoot potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR).[1] Its primary mechanism is to bind to the same site as the endogenous ligand, acetylcholine, on the M5 receptor, thereby blocking its activation. It has been shown to have over 100-fold selectivity for the human M5 receptor over the other human muscarinic subtypes (M1-M4), making it a valuable tool for studying M5-specific functions.[1]
Q2: What are the known off-target effects of this compound?
A2: this compound is engineered for high selectivity towards the M5 receptor.[1] While comprehensive off-target screening data against a wide panel of receptors is not publicly detailed, its primary "off-target" considerations within its direct receptor family are the M1, M2, M3, and M4 muscarinic receptors, against which it shows high selectivity.[1] Researchers should always consider the possibility of unknown off-target effects with any small molecule and employ rigorous experimental controls.
Q3: What is the recommended concentration range for in vitro experiments?
A3: The optimal concentration will vary depending on the specific assay and cell type. This compound has a reported IC50 of 36 nM for the human M5 receptor.[1] For cell-based functional assays, such as calcium mobilization, a concentration range of 10 nM to 1 µM is a reasonable starting point for generating a dose-response curve. It is crucial to perform a concentration-response experiment to determine the lowest effective concentration that achieves the desired antagonism in your specific system to minimize the potential for off-target effects.
Q4: What dosages are recommended for in vivo animal studies?
A4: this compound has been shown to be systemically active and has been used in rats to study its effects on the central nervous system.[1] Published studies have reported its use in inhibiting oxycodone self-administration in rats.[1] The specific dosage will depend on the animal model, route of administration, and the desired therapeutic effect. Researchers should consult relevant literature and perform dose-ranging studies to determine the optimal dose for their experimental paradigm.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent results in my assay. | 1. Suboptimal Compound Concentration: The concentration of this compound may be too high, leading to off-target effects, or too low, resulting in incomplete antagonism of the M5 receptor. 2. Cellular Health: The cells used in the assay may not be healthy or may have low expression of the M5 receptor. 3. Assay Conditions: The assay conditions (e.g., incubation time, agonist concentration) may not be optimized. | 1. Perform a Dose-Response Curve: Determine the IC50 of this compound in your specific assay to identify the optimal concentration. 2. Verify Cell Health and Receptor Expression: Regularly check cell viability and confirm M5 receptor expression using techniques like qPCR or western blotting. 3. Optimize Assay Parameters: Systematically vary assay parameters to ensure robust and reproducible results. |
| I suspect the observed effect is not M5-mediated. | 1. Off-Target Binding: this compound may be interacting with another receptor or protein in your experimental system. 2. Non-specific Effects: At high concentrations, small molecules can have non-specific effects on cellular processes. | 1. Use a Negative Control Cell Line: Perform the experiment in a cell line that does not express the M5 receptor. An effect in these cells would suggest an off-target mechanism. 2. Employ an Orthogonal Antagonist: Use a structurally different M5 antagonist to confirm that the observed effect is reproducible with a different chemical scaffold. 3. M5 Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate M5 receptor expression. The effect of this compound should be diminished or absent in these cells. |
| This compound appears to have agonist activity in my assay. | 1. Context-Dependent Agonism: In some systems with high receptor expression, an antagonist can exhibit partial agonist activity. 2. Compound Impurity: The this compound sample may contain impurities with agonist properties. 3. Allosteric Modulation: The compound could be acting as a positive allosteric modulator (PAM) in the presence of endogenous agonists in the assay medium (e.g., serum). | 1. Assess Basal Signaling: Measure the effect of this compound on basal signaling in the absence of any other agonist. 2. Verify Compound Purity: Ensure the purity of your this compound stock. 3. Test in Serum-Free Media: Perform the assay in a serum-free medium to eliminate potential confounding factors. |
Data Summary
Table 1: Selectivity Profile of this compound
| Receptor Subtype | Potency (IC50) | Selectivity vs. hM5 |
| Human M5 | 36 nM | - |
| Human M1-M4 | >100-fold lower affinity | >100x |
Data synthesized from published reports.[1]
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay to Determine this compound Potency
This protocol is designed to determine the IC50 value of this compound by measuring its ability to inhibit agonist-induced calcium mobilization in cells expressing the M5 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human M5 receptor.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
M5 receptor agonist (e.g., acetylcholine, carbachol).
-
This compound.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Methodology:
-
Cell Plating: Seed the M5-expressing cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye solution to the cells. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare the M5 agonist at a concentration that elicits a submaximal response (EC80).
-
Antagonist Incubation: Wash the cells with assay buffer to remove excess dye. Add the different concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Start the kinetic read and, after establishing a baseline, inject the M5 agonist into the wells. Continue reading the fluorescence for at least 2 minutes.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
References
VU6019650 stability and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU6019650.
Stability and Storage
Proper storage and handling of this compound are critical for maintaining its activity and ensuring reproducible experimental results.
Storage Conditions:
For optimal stability, this compound should be stored as a solid in a cool, dry place. Once dissolved, stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
| Form | Storage Temperature | Recommended Duration |
| Solid (lyophilized powder) | -20°C | 1 year |
| DMSO stock solution | -20°C or -80°C | 6 months |
Note: These are general recommendations. Always refer to the manufacturer's specific instructions for the lot of this compound you are using.
Frequently Asked Questions (FAQs)
Q1: My this compound solution, which is dissolved in DMSO, precipitates when I dilute it in my aqueous experimental buffer (e.g., PBS or cell culture media). What should I do?
A1: This is a common issue when diluting DMSO stock solutions of hydrophobic compounds into aqueous buffers. The precipitate is likely the compound crashing out of solution due to its lower solubility in the aqueous environment.[1][2][3]
Here are several strategies to troubleshoot this issue:
-
Increase the final DMSO concentration: Some cell lines can tolerate up to 0.5-1% DMSO.[3] Check the tolerance of your specific experimental system.
-
Use a stepwise dilution: Instead of diluting the DMSO stock directly into the final aqueous buffer, try an intermediate dilution in a buffer containing a lower percentage of DMSO or in pure water before adding it to the final 1X buffer.[2]
-
Warm the solution: Gently warming the solution might help redissolve the precipitate. However, be cautious about the thermal stability of the compound.
-
Sonication: Sonicating the solution can help to break up aggregates and redissolve the compound.[3]
-
Use a solubilizing agent: In some cases, adding a small amount of a biocompatible surfactant or a substance like BSA to the buffer can help to keep the compound in solution.[2]
Q2: I am not observing the expected antagonistic effect of this compound in my experiments. What could be the reason?
A2: Several factors could contribute to a lack of activity:
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. Prepare fresh aliquots from a solid stock if possible.
-
Precipitation: As discussed in Q1, the compound may have precipitated out of your experimental buffer, leading to a lower effective concentration. Visually inspect your solutions for any precipitate.
-
Incorrect Concentration: Double-check your dilution calculations to ensure you are using the intended final concentration. This compound has a human M5 IC50 of 36 nM, so ensure your concentration is appropriate for your system.[4][5]
-
Cellular System: The expression level of the M5 receptor in your cell line or tissue preparation might be too low to observe a significant effect.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective orthosteric antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR).[4][5] This means it binds to the same site as the endogenous ligand, acetylcholine, but instead of activating the receptor, it blocks it, preventing downstream signaling.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO):
-
Weighing: Accurately weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Unexpected Results with VU6019650
Welcome to the technical support center for VU6019650, a potent and selective M5 muscarinic acetylcholine (B1216132) receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: My in vitro results with this compound are inconsistent. What are the potential causes?
A1: Inconsistent in vitro results can stem from several factors. Firstly, consider the solubility and stability of this compound in your assay medium. Due to its known suboptimal clearance profile and poor metabolic stability, the compound's concentration may decrease over the course of your experiment.[1] Secondly, ensure accurate preparation of your stock solutions and appropriate vehicle controls. The final concentration of the solvent (e.g., DMSO) should be kept low (typically ≤ 0.1%) and be consistent across all wells, including controls.
Q2: I am observing unexpected phenotypes in my cell-based assays that don't seem related to M5 receptor antagonism. What could be happening?
A2: This could be due to off-target effects. While this compound is highly selective for the M5 receptor over other muscarinic subtypes, its activity against a broader range of targets has not been extensively publicly documented.[2][3][4] It is crucial to distinguish between on-target, off-target, and cytotoxic effects. Consider performing a counter-screen against a panel of common off-target candidates or using a structurally unrelated M5 antagonist to see if the phenotype is replicated.
Q3: My in vivo study with this compound is not showing the expected efficacy. What should I investigate?
A3: The suboptimal clearance profile and poor metabolic stability of this compound are significant factors in vivo.[1] The compound may be rapidly metabolized and cleared from the system, resulting in insufficient target engagement. It is essential to perform pharmacokinetic studies to determine the compound's half-life and bioavailability in your animal model. The route of administration and dosing regimen may need to be optimized to maintain a therapeutic concentration at the target site.
Q4: How should I prepare and store this compound?
A4: Proper handling and storage are critical for maintaining the integrity of the compound. For stock solutions, use a high-quality, anhydrous solvent like DMSO. It is recommended to prepare single-use aliquots to minimize freeze-thaw cycles, which can lead to degradation. Store stock solutions at -20°C or -80°C, protected from light.
Troubleshooting Guides
In Vitro Assay Variability
If you are experiencing inconsistent results in your in vitro assays, follow this troubleshooting guide:
-
Verify Compound Integrity:
-
Use a fresh aliquot of this compound for each experiment.
-
Confirm the concentration of your stock solution using a spectrophotometer or another quantitative method.
-
-
Assess Solubility and Stability:
-
Visually inspect your working solutions for any signs of precipitation.
-
Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols section).
-
-
Optimize Vehicle Control:
-
Ensure the final concentration of your vehicle (e.g., DMSO) is identical across all treatment groups and controls.
-
Run a vehicle-only control to assess any solvent-induced effects on your cells.
-
-
Cell Culture Conditions:
-
Use cells within a consistent and low passage number range.
-
Ensure consistent cell seeding density across all experiments.
-
Unexpected In Vivo Outcomes
For unexpected results in animal studies, consider the following:
-
Pharmacokinetic Analysis:
-
Measure the plasma and tissue concentrations of this compound over time to determine its pharmacokinetic profile.
-
This will help you understand if the compound is reaching the target tissue at a sufficient concentration and for an adequate duration.
-
-
Metabolic Stability Assessment:
-
The known poor metabolic stability of this compound suggests that it may be rapidly broken down into inactive metabolites.
-
Consider co-administering the compound with a metabolic inhibitor to see if this enhances its efficacy, though this can introduce confounding variables.
-
-
Dosing Regimen Optimization:
-
Based on the pharmacokinetic data, you may need to adjust the dose, frequency of administration, or route of administration to achieve the desired therapeutic exposure.
-
Data Presentation
| Parameter | Value | Reference |
| Potency (Human M5) | IC50 = 36 nM | [2][3][4] |
| Selectivity | >100-fold selectivity against human M1-4 | [2][3][4] |
| In Vitro Solubility | Soluble in DMSO | |
| In Vivo Profile | Suboptimal clearance profile, poor metabolic stability | [1] |
Experimental Protocols
Protocol 1: In Vitro Stability Assessment of this compound
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium (the same medium used in your experiments)
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the final concentration used in your assays.
-
Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Aliquot the solutions into multiple sterile tubes.
-
Take a "time zero" sample from each solution and store it at -80°C.
-
Incubate the remaining tubes at 37°C in a 5% CO2 incubator.
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube of the this compound solution and the vehicle control and store them at -80°C.
-
Once all time points are collected, analyze the samples by HPLC-MS to determine the concentration of intact this compound remaining at each time point.
-
Plot the percentage of this compound remaining versus time to determine its stability profile in your experimental conditions.
Mandatory Visualization
Caption: M5 muscarinic receptor signaling and the action of this compound.
Caption: A logical workflow for troubleshooting unexpected in vitro results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
How to control for VU6019650 non-specific binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for non-specific binding when working with VU6019650, a potent and selective M5 muscarinic acetylcholine (B1216132) receptor antagonist.
Troubleshooting Guide: Controlling for Non-Specific Binding
Non-specific binding can obscure true receptor-ligand interactions and lead to inaccurate data interpretation. Below are common issues and detailed protocols to mitigate non-specific binding in your experiments with this compound.
Issue: High background signal obscuring specific binding
High background can be attributed to several factors, including the binding of this compound to non-receptor components of the assay system.
Solution: Implement a robust experimental design to differentiate between specific and non-specific binding. This typically involves radioligand binding assays.
Key Experiments:
-
Saturation Binding Assay: To determine the total and non-specific binding at various radioligand concentrations.
-
Competition Binding Assay: To determine the affinity of an unlabeled ligand (like this compound) by its ability to compete off a labeled ligand.
Experimental Protocols
Protocol 1: Saturation Binding Assay to Determine Non-Specific Binding
This protocol allows for the quantification of non-specific binding of a radiolabeled ligand to membranes expressing the M5 receptor.
Objective: To measure total and non-specific binding of a radiolabeled M5 antagonist (e.g., [³H]-atropine) to determine the specific binding.
Materials:
-
Cell membranes expressing the M5 muscarinic receptor
-
Radiolabeled M5 antagonist (e.g., [³H]-atropine)
-
Unlabeled this compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Wash Buffer (ice-cold Binding Buffer)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare membrane suspension: Homogenize cells expressing the M5 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in Binding Buffer to a final protein concentration of 50-100 µ g/well .
-
Set up assay tubes:
-
Total Binding: Add membrane suspension, radiolabeled ligand at various concentrations (e.g., 0.1-20 nM), and Binding Buffer to a final volume of 200 µL.
-
Non-Specific Binding (NSB): Add membrane suspension, the same range of radiolabeled ligand concentrations, and a high concentration of unlabeled this compound (e.g., 10 µM) to a final volume of 200 µL. The high concentration of the unlabeled compound will occupy all specific binding sites, so any remaining radiolabel binding is considered non-specific.[1][2]
-
-
Incubate: Incubate the tubes at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate incubation: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.
-
Wash: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.[1]
-
Measure radioactivity: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot Specific Binding against the radioligand concentration and fit the data using non-linear regression to determine the Bmax (maximum number of binding sites) and Kd (dissociation constant).
-
Workflow for Saturation Binding Assay
Caption: Workflow for a saturation binding experiment to determine non-specific binding.
Protocol 2: Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the M5 receptor.
Objective: To determine the potency of this compound in binding to the M5 receptor.
Procedure:
-
Prepare reagents: As described in the saturation binding assay protocol.
-
Set up assay tubes:
-
Add a fixed concentration of radiolabeled ligand (typically at or near its Kd value).
-
Add increasing concentrations of unlabeled this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Add membrane suspension.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess of a known M5 antagonist).
-
-
Incubate, terminate, wash, and count: Follow steps 3-6 from the saturation binding assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Quantitative Data Summary
The following tables provide illustrative data that might be obtained from the experiments described above.
Table 1: Illustrative Saturation Binding Data
| Radioligand Conc. (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 1500 | 200 | 1300 |
| 0.5 | 6000 | 1000 | 5000 |
| 1.0 | 10000 | 2000 | 8000 |
| 5.0 | 25000 | 10000 | 15000 |
| 10.0 | 30000 | 20000 | 10000 |
| 20.0 | 32000 | 28000 | 4000 |
Table 2: Illustrative Competition Binding Data for this compound
| This compound Conc. (M) | % Specific Binding |
| 1.00E-10 | 98 |
| 1.00E-09 | 85 |
| 1.00E-08 | 52 |
| 1.00E-07 | 15 |
| 1.00E-06 | 5 |
| 1.00E-05 | 2 |
Note: These tables contain simulated data for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem?
A1: Non-specific binding refers to the binding of a ligand, such as this compound, to sites other than the intended target receptor (M5).[3] This can include binding to other proteins, lipids, or even the assay apparatus itself. It is problematic because it can lead to a high background signal, which can mask the true specific binding to the receptor and result in an inaccurate estimation of the ligand's affinity and potency.
Q2: How can I be sure that this compound is selective for the M5 receptor in my assay?
A2: this compound has been reported to be a highly selective M5 antagonist with over 100-fold selectivity against other muscarinic receptor subtypes (M1-M4).[4][5] To confirm this selectivity in your system, you can perform competition binding assays using cell lines that individually express each of the muscarinic receptor subtypes (M1, M2, M3, M4, and M5). By comparing the Ki values of this compound at each receptor, you can verify its M5 selectivity.
Q3: My non-specific binding is over 50% of the total binding. What can I do?
A3: High non-specific binding can make it difficult to obtain quality data.[1] Here are several strategies to reduce it:
-
Optimize washing steps: Increase the number and/or volume of washes. Using ice-cold wash buffer can also help minimize the dissociation of the specifically bound ligand.[6]
-
Use blocking agents: Including a blocking agent like Bovine Serum Albumin (BSA) in your binding buffer can help to block non-specific sites on the membranes and filters.[6]
-
Reduce radioligand concentration: Non-specific binding is often proportional to the radioligand concentration. Using a concentration at or below the Kd of the ligand for the receptor can help reduce non-specific binding.[2][6]
-
Change the filter type: Some ligands may bind non-specifically to certain types of filters. Testing different filter materials may help reduce background.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a competitive orthosteric antagonist of the M5 muscarinic acetylcholine receptor.[4][5] This means that it binds to the same site as the endogenous ligand, acetylcholine, and blocks its action.
Simplified M5 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the M5 muscarinic receptor and the inhibitory action of this compound.
References
- 1. graphpad.com [graphpad.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 4. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Optimizing dosage to minimize VU6019650 side effects in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of VU6019650 to minimize side effects during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective orthosteric antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR).[1] Its primary mechanism of action is to block the binding of the neurotransmitter acetylcholine to M5 receptors, thereby inhibiting their activity. These receptors are expressed in the central nervous system and are involved in modulating the mesolimbic dopaminergic reward circuitry.[1]
Q2: What are the potential therapeutic applications of this compound?
This compound is being investigated for its potential in treating substance use disorders, such as opioid use disorder.[1] By antagonizing M5 receptors, it can modulate the reward pathways associated with addictive substances.
Q3: What is the reported effective dose range for this compound in preclinical models?
In studies with male Sprague-Dawley rats, this compound has been shown to inhibit oxycodone self-administration at doses that did not impair general motor output.[1] While specific dose ranges can vary based on the experimental paradigm, this highlights a therapeutic window for its desired effects.
Q4: What are the known side effects of this compound?
Direct studies detailing a comprehensive side effect profile of this compound are limited. However, it is known to have a suboptimal clearance profile, which could contribute to side effects with chronic administration.[2] As a muscarinic antagonist, potential side effects are generally anticipated to be anticholinergic in nature.
Q5: What are the general side effects associated with muscarinic antagonists?
General side effects of muscarinic antagonists can be dose-dependent and include:
-
Peripheral effects: Dry mouth, blurred vision, tachycardia (increased heart rate), constipation, and urinary retention.
-
Central nervous system (CNS) effects (typically at higher doses): Agitation, confusion, and delirium.
Troubleshooting Guide: Minimizing Side Effects
Issue: Observed Side Effects in Experimental Animals
If you observe adverse effects in your in vivo studies with this compound, consider the following troubleshooting steps:
-
Confirm On-Target vs. Off-Target Effects:
-
Review the selectivity profile of this compound. It is reported to be highly selective for M5 over other muscarinic receptor subtypes.[1]
-
Consider the possibility of exaggerated pharmacology, where high doses lead to excessive M5 blockade, or potential off-target effects at very high concentrations.
-
-
Dosage Optimization:
-
Conduct a Dose-Response Study: If not already performed, a systematic dose-response study is crucial to identify the minimal effective dose that produces the desired therapeutic effect with the fewest side effects.
-
Lower the Dose: If side effects are observed at the current dose, attempt to reduce the dose to a level that maintains efficacy while minimizing adverse events.
-
-
Refine the Dosing Regimen:
-
Frequency of Administration: Given its suboptimal clearance, consider reducing the frequency of administration for chronic studies to prevent drug accumulation and potential toxicity.
-
Route of Administration: While intraperitoneal (i.p.) injection has been used, explore if alternative routes could alter the pharmacokinetic profile and reduce acute side effects.
-
-
Systematic Monitoring:
-
Implement a comprehensive observational checklist to systematically monitor for potential side effects throughout the study. (See "Observational Checklist for Potential Side Effects" table below).
-
Data Presentation
Table 1: Observational Checklist for Potential Side Effects of Muscarinic Antagonists in Rodents
| Category | Parameter to Observe | Scoring (Example) | Frequency of Observation |
| General Health | Body Weight | Record daily | Daily |
| Food and Water Intake | Measure daily | Daily | |
| General Appearance (piloerection, posture) | 0=Normal, 1=Mild, 2=Moderate, 3=Severe | Daily | |
| Autonomic Effects | Salivation | 0=Normal, 1=Dry mouth | Post-dosing (e.g., 30, 60, 120 min) |
| Heart Rate | Measure via tail cuff or telemetry | Pre-dose and post-dosing | |
| Fecal Output | Pellet count over a set time | Daily | |
| Urine Output | Visual inspection of bedding | Daily | |
| CNS Effects | Locomotor Activity | Open field test | Pre-dose and post-dosing |
| Agitation/Restlessness | Observe behavior in home cage | Post-dosing | |
| Tremors/Convulsions | Observe for any signs | Post-dosing | |
| Ocular Effects | Pupil Dilation (Mydriasis) | Visual inspection | Post-dosing |
Experimental Protocols
Protocol: In Vivo Dose-Response and Side Effect Profiling of this compound in Rodents
This protocol is adapted from the Health Effects Test Guidelines for a 28-day repeated dose toxicity study and can be modified for acute or sub-chronic dose-finding experiments.[3]
-
Animal Model: Male Sprague-Dawley rats are a relevant model based on existing literature.[1]
-
Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Group Allocation:
-
Assign animals to multiple dose groups (e.g., vehicle control, low dose, mid dose, high dose of this compound).
-
The dose range should be selected based on previously reported effective doses and a pilot dose-range finding study.
-
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., saline, DMSO/saline mixture). The vehicle composition should be kept consistent across all groups.
-
Administer the drug via the intended route (e.g., intraperitoneal injection). The volume should be consistent across all animals.
-
-
Clinical Observations:
-
Conduct and record observations for signs of toxicity at least once daily.
-
Observations should include, but are not limited to, changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
-
Body Weight and Food/Water Consumption:
-
Record the body weight of each animal shortly before the test substance is administered and at least weekly thereafter.
-
Measure food and water consumption weekly.
-
-
Hematology and Clinical Chemistry (for sub-chronic/chronic studies):
-
At the end of the study period, collect blood samples for analysis of hematological and clinical chemistry parameters to assess potential organ toxicity.
-
-
Pathology (for sub-chronic/chronic studies):
-
Perform a full necropsy on all animals.
-
Preserve relevant organs and tissues for histopathological examination.
-
Mandatory Visualizations
Caption: this compound mechanism of action.
Caption: Workflow for dose optimization.
References
- 1. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Challenges in working with M5 selective antagonists
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with M5 selective antagonists.
Troubleshooting Guides
This section addresses common problems encountered during experiments with M5 selective antagonists, offering potential causes and solutions.
Issue 1: Inconsistent or No Antagonist Effect in Functional Assays
Possible Causes:
-
Low Receptor Expression: The M5 receptor is often expressed at low levels, which can make it difficult to detect a functional response.[1][2]
-
Poor Compound Solubility or Stability: The antagonist may not be completely dissolved in the assay buffer or could be degrading over the course of the experiment.[1][3]
-
Incorrect Assay Conditions: The choice of cell line, agonist concentration, or incubation time can significantly impact the observed antagonist effect.
-
Lack of G-protein Coupling: The specific clone of the M5 receptor or the host cell line used may not efficiently couple to the Gq signaling pathway.[4][5]
Troubleshooting Steps:
-
Verify Receptor Expression: Confirm M5 receptor expression in your cell line using a validated method such as radioligand binding with a known M5 ligand or Western blotting.
-
Assess Compound Properties:
-
Check the solubility of your antagonist in the assay buffer. Consider using a small amount of a co-solvent like DMSO, but be mindful of its potential effects on the assay.
-
Evaluate the stability of the antagonist under your experimental conditions (e.g., temperature, pH).[1]
-
-
Optimize Assay Parameters:
-
Agonist Concentration: Use an agonist concentration that elicits a submaximal response (e.g., EC80) to allow for a clear window to observe antagonism.
-
Incubation Time: Ensure that the pre-incubation with the antagonist is long enough to allow it to reach equilibrium with the receptor.[6]
-
-
Confirm G-protein Coupling: Use a positive control agonist known to elicit a robust response through the M5 receptor in your cell line to confirm functional coupling.
Issue 2: High Non-Specific Binding in Radioligand Binding Assays
Possible Causes:
-
Hydrophobic Radioligand: Some radioligands have a tendency to bind non-specifically to filters, plasticware, and cell membranes.[7]
-
High Radioligand Concentration: Using a radioligand concentration significantly above its Kd value can increase non-specific binding.[7]
-
Insufficient Washing: Inadequate washing of the filters after incubation can lead to high background signal.[7]
-
High Membrane Protein Concentration: Too much membrane protein in the assay can increase the number of non-specific binding sites.[7]
Troubleshooting Steps:
-
Optimize Radioligand and Concentration:
-
Improve Washing Technique: Increase the number and volume of washes with ice-cold buffer.
-
Reduce Membrane Protein: Titrate the amount of membrane protein used in the assay to find the optimal balance between specific signal and non-specific binding.
-
Pre-treat Filters and Plates: Pre-soaking filters and plates with a blocking agent like polyethyleneimine (PEI) can help to reduce non-specific binding.[7]
Issue 3: Off-Target Effects Observed In Vivo
Possible Causes:
-
Lack of Selectivity: The antagonist may be interacting with other muscarinic receptor subtypes (M1-M4) or other unrelated receptors, leading to unintended physiological effects.[4][9]
-
Poor Pharmacokinetic Properties: The compound may have poor brain penetration, leading to high peripheral exposure and associated side effects.[1]
-
Metabolite Activity: An active metabolite of the antagonist could be responsible for the observed off-target effects.
Troubleshooting Steps:
-
Thorough In Vitro Selectivity Profiling: Test the antagonist against a broad panel of receptors, including all muscarinic subtypes, to determine its selectivity profile.
-
Pharmacokinetic Analysis: Characterize the pharmacokinetic properties of the compound, including its brain-to-plasma ratio, to understand its distribution.[1]
-
Dose-Response Studies: Conduct careful dose-response studies to identify a therapeutic window where on-target effects are observed without significant side effects.
-
Use of Knockout Animals: If available, using M5 receptor knockout mice can be a definitive way to confirm that the observed effects are mediated by the M5 receptor.[10][11]
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in developing M5 selective antagonists?
A1: The primary challenge is achieving high selectivity for the M5 receptor over the other four muscarinic subtypes (M1-M4).[4][9] The high degree of sequence homology in the orthosteric binding site of muscarinic receptors makes it difficult to design ligands that can distinguish between them.[9] This has historically led to a scarcity of selective M5 tool compounds.[12][13][14]
Q2: What is the primary signaling pathway for the M5 receptor?
A2: The M5 receptor, like the M1 and M3 subtypes, primarily couples to Gq/11 G-proteins.[4][15] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[4][16]
Q3: Are there any truly selective M5 antagonists available?
A3: While historically challenging, some progress has been made. ML381 is an example of a highly selective M5 orthosteric antagonist.[1] Additionally, negative allosteric modulators (NAMs) that target sites other than the orthosteric binding site, such as ML375, have been developed and show high selectivity for the M5 receptor.[2]
Q4: My M5 antagonist shows different potencies in binding versus functional assays. Why?
A4: Discrepancies between binding affinity (Ki) and functional potency (IC50) are not uncommon. Several factors can contribute to this:
-
Assay Conditions: Differences in buffer composition, temperature, and incubation times between the two assays can influence the results.
-
"Receptor Reserve": In functional assays, a maximal response may be achieved without occupying all available receptors. This can lead to a lower apparent potency (higher IC50) for an antagonist.
-
Allosteric Effects: If the compound is an allosteric modulator rather than a competitive orthosteric antagonist, its effect on agonist potency in a functional assay may not directly correlate with its binding affinity.[2]
Q5: What are some key considerations for in vivo studies with M5 antagonists?
A5: For in vivo experiments, it is crucial to consider the following:
-
Pharmacokinetics: The antagonist should have adequate absorption, distribution, metabolism, and excretion (ADME) properties, including the ability to cross the blood-brain barrier if targeting the central nervous system.[1]
-
Selectivity: The compound should have a well-defined selectivity profile to minimize off-target effects.[14]
-
Target Engagement: It is important to demonstrate that the antagonist is engaging the M5 receptor in the target tissue at the doses being used. This can be challenging due to the low expression of the M5 receptor.
Data Presentation
Table 1: Binding Affinities (Ki) of Selected Muscarinic Ligands at Human Muscarinic Receptors
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Reference |
| Atropine | 1.5 | 2.5 | 1.0 | 1.3 | 1.6 | [1] |
| Scopolamine | 1.0 | 1.3 | 1.0 | 2.0 | 2.0 | [1] |
| Pirenzepine | 20 | 300 | 200 | 100 | 400 | [1] |
| ML381 | >30,000 | >30,000 | >30,000 | >30,000 | 450 | [1] |
Note: Ki values are approximate and can vary depending on the specific assay conditions.
Table 2: Functional Potencies (IC50) of Selected M5 Antagonists
| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| ML381 | Calcium Mobilization | CHO-hM5 | Carbachol | 450 | [1] |
| ML375 (NAM) | Calcium Mobilization | CHO-hM5 | Carbachol | 300 | [2] |
Note: IC50 values are highly dependent on the specific experimental conditions.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for M5 Receptor Antagonists
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the M5 receptor.
Materials:
-
Membranes from cells expressing the human M5 receptor
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Non-specific binding control: 1 µM Atropine
-
Test antagonist at various concentrations
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test antagonist in Assay Buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL Assay Buffer, 25 µL [³H]-NMS (at a concentration near its Kd), 50 µL membrane preparation.
-
Non-specific Binding (NSB): 25 µL 1 µM Atropine, 25 µL [³H]-NMS, 50 µL membrane preparation.
-
Competition: 25 µL of test antagonist dilution, 25 µL [³H]-NMS, 50 µL membrane preparation.
-
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test antagonist.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Mobilization Functional Assay
This protocol measures the ability of an M5 antagonist to inhibit agonist-induced calcium release in cells expressing the M5 receptor.
Materials:
-
Cells expressing the human M5 receptor (e.g., CHO-hM5, HEK-hM5)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Agonist (e.g., Carbachol, Acetylcholine)
-
Test antagonist
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Plate the cells in the microplates and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with Assay Buffer to remove excess dye.
-
Prepare serial dilutions of the test antagonist in Assay Buffer.
-
Add the antagonist dilutions to the wells and pre-incubate for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Inject the agonist at a predetermined concentration (e.g., EC80) and continue to record the fluorescence signal for 1-2 minutes.
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100%) and the baseline (0%).
-
Plot the percentage of inhibition as a function of the log concentration of the antagonist.
-
Determine the IC50 value from the resulting concentration-response curve.
Visualizations
Caption: M5 Receptor Gq Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Troubleshooting Logic for Functional Assays.
References
- 1. Development of a Novel, Orthosteric M5 Antagonist Possessing a High Degree of Muscarinic Subtype Selectivity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. Novel long‐acting antagonists of muscarinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Selectivity mechanism of muscarinic acetylcholine receptor antagonism through in silico investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel insights into M5 muscarinic acetylcholine receptor function by the use of gene targeting technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. The Muscarinic Acetylcholine Receptor M5: Therapeutic Implications and Allosteric Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scholars.uky.edu [scholars.uky.edu]
- 15. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 16. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
Improving the success rate of VU6019650 experiments
Welcome to the technical support center for VU6019650, a potent and selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for experiments involving this compound, ultimately improving the success rate of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (M5 mAChR)[1][2]. As an orthosteric antagonist, it directly competes with the endogenous ligand, acetylcholine (ACh), for binding at the primary receptor binding site, thereby blocking receptor activation. It has shown potential for the treatment of opioid use disorder[1][3].
Q2: What are the key pharmacological properties of this compound?
A2: this compound exhibits high potency for the human M5 receptor and significant selectivity over other muscarinic receptor subtypes. Key quantitative data are summarized in the table below.
| Parameter | Value | Species | Reference |
| IC50 | 36 nM | Human M5 | [1][3] |
| Selectivity | >100-fold vs. human M1-M4 | Human | [1][3] |
| Brain Penetrance (Kp,uu) | 0.43 | Rat | [2] |
Q3: How should I dissolve and store this compound?
A3: For stock solutions, it is recommended to dissolve this compound in a high-quality solvent like DMSO. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes. For long-term storage, keep the stock solution at -80°C (for up to 6 months) or -20°C for shorter-term storage (up to 1 month)[2].
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound is systemically active and can cross the blood-brain barrier, making it suitable for in vivo studies in preclinical models[1][2]. It has been successfully used in rats to inhibit the rewarding effects of oxycodone[2].
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Problem 1: Inconsistent or weaker-than-expected antagonist activity in cell-based assays.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: Perform a full dose-response curve to determine the optimal inhibitory concentration for your specific cell line and assay conditions. A good starting range for a dose-response experiment is 10 nM to 10 µM.
-
-
Possible Cause 2: Compound Precipitation.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) is low (typically ≤0.5%) and consistent across all wells, including controls. Visually inspect solutions for any signs of precipitation. If solubility is an issue, consider using a different solvent or employing solubilizing agents, but validate their compatibility with your assay.
-
-
Possible Cause 3: Low M5 Receptor Expression in Cells.
-
Solution: Verify the expression level of M5 receptors in your cell line using techniques like qPCR or western blotting. If expression is low, consider using a cell line with higher or induced expression.
-
-
Possible Cause 4: Agonist Concentration Too High.
-
Solution: In functional antagonist assays, the concentration of the agonist used is critical. Use an agonist concentration that elicits a submaximal response (e.g., EC80) to allow for measurable inhibition by the antagonist.
-
Problem 2: High background signal or apparent cytotoxicity in cell-based assays.
-
Possible Cause 1: Solvent Toxicity.
-
Solution: High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration is kept low and is the same in all wells, including a "vehicle-only" control.
-
-
Possible Cause 2: Compound Cytotoxicity.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range at which this compound is toxic to your cells. Conduct your functional assays at concentrations well below the cytotoxic threshold.
-
-
Possible Cause 3: Assay Interference.
-
Solution: Some compounds can interfere with assay readouts (e.g., fluorescence or luminescence). Run a control with this compound in the absence of cells or agonist to check for any intrinsic signal.
-
Problem 3: Lack of expected in vivo efficacy.
-
Possible Cause 1: Inadequate Dosing or Route of Administration.
-
Solution: Optimize the dose and route of administration based on pharmacokinetic data if available. This compound has been shown to be effective when administered intraperitoneally (i.p.) in rats at doses ranging from 10-56.6 mg/kg[2].
-
-
Possible Cause 2: Suboptimal Pharmacokinetics.
-
Solution: While this compound has favorable properties, its clearance profile has been described as suboptimal in some contexts[4]. Consider this when designing long-term studies and selecting dosing regimens.
-
-
Possible Cause 3: Off-target Effects.
-
Solution: While this compound is highly selective for M5, it's good practice to consider potential off-target effects, especially at higher concentrations. Include appropriate behavioral and physiological controls in your in vivo experiments.
-
Below is a troubleshooting decision tree to help guide your experimental optimization.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Calcium Mobilization Assay for M5 Antagonism
This protocol is designed to measure the ability of this compound to antagonize agonist-induced calcium mobilization in cells expressing the M5 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human M5 mAChR
-
This compound
-
A muscarinic agonist (e.g., Carbachol or Oxotremorine-M)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
384-well black, clear-bottom microplates
-
Fluorescent plate reader with an injection system
Procedure:
-
Cell Plating: Seed the M5-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare the calcium dye solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare the agonist at a concentration that is 4-5 times the final desired EC80 concentration.
-
Antagonist Incubation: Wash the cells with assay buffer to remove excess dye. Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Calcium Measurement: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence. Inject the agonist into the wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis: The antagonist effect is measured as the inhibition of the agonist-induced calcium signal. Calculate the IC50 of this compound from the dose-response curve.
Caption: Step-by-step workflow for the in vitro calcium mobilization assay.
Protocol 2: In Vivo Oxycodone Self-Administration in Rats
This protocol describes a model to assess the effect of this compound on the reinforcing effects of opioids.
Animals:
-
Male Sprague-Dawley rats
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.
Procedure:
-
Surgery: Implant intravenous catheters into the jugular vein of the rats. Allow for a recovery period.
-
Acquisition of Self-Administration: Train the rats to self-administer oxycodone (e.g., 0.15 mg/kg/infusion) by pressing the active lever. Each press on the active lever results in an infusion of oxycodone and the presentation of a cue light. Presses on the inactive lever have no consequence. Training continues until stable responding is achieved.
-
This compound Treatment: Once stable self-administration is established, administer this compound (e.g., 10, 30, 56.6 mg/kg, i.p.) or vehicle prior to the self-administration session.
-
Testing: Place the rats in the operant chambers and allow them to self-administer oxycodone for a set period (e.g., 2 hours).
-
Data Collection and Analysis: Record the number of active and inactive lever presses and the number of infusions earned. Analyze the data to determine if this compound treatment reduces oxycodone self-administration.
Signaling Pathway
The M5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound, as an antagonist, blocks the initiation of this cascade by preventing acetylcholine from binding to and activating the M5 receptor.
Caption: Simplified M5 receptor signaling and the inhibitory action of this compound.
References
Avoiding degradation of VU6019650 in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing VU6019650 in solution to minimize degradation and ensure experimental reproducibility. The information provided is based on general principles of small molecule stability due to the absence of specific degradation studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
Q2: How should I store stock solutions of this compound to ensure stability?
A2: To maximize the shelf-life of this compound stock solutions, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C in tightly sealed vials. This practice minimizes the number of freeze-thaw cycles, which can accelerate compound degradation. Protecting solutions from light by using amber vials or by wrapping vials in foil is also a recommended precaution.
Q3: Can I store this compound solutions at room temperature or 4°C?
A3: Storing this compound solutions at room temperature or 4°C for extended periods is not recommended. Higher temperatures can increase the rate of chemical degradation. For short-term storage (i.e., during the course of an experiment), keeping the solution on ice and protected from light is advisable.
Q4: What are the potential degradation pathways for this compound in solution?
A4: Based on the chemical structure of this compound, which contains sulfonamide, piperidine (B6355638), and benzofuran (B130515) moieties, potential degradation pathways could include:
-
Hydrolysis: The sulfonamide group may be susceptible to hydrolysis, particularly in acidic or basic aqueous solutions.
-
Oxidation: The piperidine ring and other parts of the molecule could be prone to oxidation, especially if exposed to air and light for prolonged periods.
Q5: How can I check if my this compound solution has degraded?
A5: A visual inspection for precipitation or color change can be the first indicator of instability. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to check the purity of the solution and detect the presence of degradation products. A decrease in the expected biological activity in your assay can also be an indirect sign of compound degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in the solution upon thawing or dilution. | The solubility limit of this compound may have been exceeded in the chosen solvent or buffer. The compound may have low solubility in aqueous solutions. | Gently warm the solution and vortex to try and redissolve the precipitate. If this fails, prepare a fresh, lower-concentration stock solution. When diluting into aqueous buffers, do so gradually while vortexing. |
| Inconsistent or lower-than-expected activity in experiments. | The compound may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles, exposure to light, prolonged storage at room temperature). | Prepare a fresh stock solution from solid material. Ensure proper storage of aliquots at -20°C or -80°C. Minimize the time the solution spends at room temperature during experimental setup. |
| The final concentration of DMSO is affecting my cells. | The volume of the stock solution added to the cell culture medium is too high, resulting in cytotoxic levels of DMSO. | Prepare a more concentrated stock solution so that a smaller volume is needed for the final dilution. Ensure the final concentration of DMSO in your cell culture medium is typically below 0.5%. |
Best Practices for Handling this compound Solutions
To minimize the risk of degradation, a systematic approach to solution preparation and storage is essential. The following workflow is recommended:
Caption: Recommended workflow for preparing and storing this compound solutions.
Troubleshooting Potential Degradation
If you suspect that your this compound solution has degraded, the following decision tree can help you identify the potential cause and determine the next steps:
Caption: Decision tree for troubleshooting suspected this compound degradation.
Technical Support Center: VU6019650 in Electrophysiology
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VU6019650 in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, highly selective, and systemically active orthosteric antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] Its primary mechanism of action is to competitively block the binding of the endogenous neurotransmitter acetylcholine (ACh) to the M5 receptor subtype, thereby inhibiting its activation.[3] This selectivity makes it a valuable tool for dissecting the physiological roles of the M5 receptor in the central nervous system.
Q2: What is the reported potency and selectivity of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 36 nM for the human M5 receptor.[1][4][5] It exhibits over 100-fold selectivity for the M5 receptor compared to the M1, M2, M3, and M4 mAChR subtypes.[1][4]
Q3: What is the primary reported electrophysiological effect of this compound?
A3: The primary reported electrophysiological effect of this compound is the blockade of muscarinic agonist-induced increases in the firing rate of dopamine (B1211576) neurons in the ventral tegmental area (VTA).[1][5] Specifically, it has been shown to block the effects of the non-selective muscarinic agonist oxotremorine-M.[1][5]
Q4: How should I prepare a stock solution of this compound?
A4: It is recommended to prepare a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q5: What is a typical working concentration for this compound in brain slice electrophysiology?
A5: A commonly used working concentration of this compound in acute brain slice electrophysiology is 1 µM.[4] This concentration has been shown to effectively block M5 receptor-mediated effects in VTA neurons. However, the optimal concentration may vary depending on the specific brain region, neuron type, and experimental conditions. It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific experiment.
Q6: What is an appropriate vehicle control for this compound in electrophysiology experiments?
A6: When using a DMSO stock solution of this compound, the appropriate vehicle control is the final concentration of DMSO in the artificial cerebrospinal fluid (aCSF) used for perfusion. The final DMSO concentration should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent effects on neuronal activity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Compound degradation: Improper storage of stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature). 2. Low M5 receptor expression: The brain region or cell type under investigation may have low or no expression of M5 receptors. 3. Insufficient agonist concentration: The concentration of the muscarinic agonist used to evoke a response may be too low. 4. Suboptimal this compound concentration: The working concentration of this compound may be too low to effectively antagonize the M5 receptors in your preparation. | 1. Prepare fresh stock and working solutions of this compound. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Verify M5 receptor expression in your target tissue or cells using techniques such as immunohistochemistry or qPCR. 3. Ensure you are using an appropriate concentration of a muscarinic agonist to elicit a robust and reproducible baseline response. 4. Perform a concentration-response experiment to determine the optimal inhibitory concentration of this compound for your specific experimental conditions. |
| Inconsistent or variable results | 1. Compound precipitation: this compound may precipitate out of the aCSF, especially at higher concentrations or if the final DMSO concentration is too high. 2. Slice health: Poor brain slice viability can lead to inconsistent neuronal responses. 3. Incomplete washout: If testing multiple concentrations or other drugs, residual this compound may remain in the perfusion system. | 1. Visually inspect the aCSF for any signs of precipitation. Consider using a gentle warming and sonication step when preparing the working solution. Ensure the final DMSO concentration is minimal. 2. Optimize your brain slice preparation and maintenance protocol to ensure healthy and stable recordings. 3. Allow for a sufficient washout period (e.g., 20-30 minutes) with fresh aCSF between drug applications. |
| Unexpected changes in baseline neuronal activity | 1. Endogenous cholinergic tone: The brain slice preparation may have some level of endogenous acetylcholine release, which could be blocked by this compound, leading to a change in baseline firing or synaptic activity. 2. Off-target effects: Although highly selective, at very high concentrations, off-target effects cannot be completely ruled out. | 1. To test for this, observe if there is a change in baseline activity upon application of this compound alone, without any exogenous agonist. 2. Use the lowest effective concentration of this compound as determined by a concentration-response curve. Consult the literature for any known off-target effects of this compound. |
Quantitative Data
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Species | Reference |
| IC50 for M5 Receptor | 36 nM | Human | [1][4][5] |
| Selectivity vs. M1-M4 Receptors | >100-fold | Human | [1][4] |
Table 2: Electrophysiological Effects of this compound
| Preparation | Effect | Concentration | Agonist Used | Reference |
| Acute midbrain slices (VTA dopamine neurons) | Blockade of agonist-induced increase in firing rate | 1 µM | Oxotremorine-M | [4] |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices for Electrophysiology
This protocol is a general guideline and may need to be optimized for specific brain regions and animal ages.
Solutions:
-
Slicing Solution (Ice-cold, bubbled with 95% O2 / 5% CO2):
-
Sucrose: 210 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 26 mM
-
MgCl2: 7 mM
-
CaCl2: 0.5 mM
-
D-Glucose: 10 mM
-
-
Artificial Cerebrospinal Fluid (aCSF) (Bubbled with 95% O2 / 5% CO2):
-
NaCl: 124 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 26 mM
-
MgCl2: 1.3 mM
-
CaCl2: 2.5 mM
-
D-Glucose: 10 mM
-
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and place it in the ice-cold, oxygenated slicing solution.
-
Mount the brain on a vibratome stage and cut slices of the desired thickness (e.g., 250-300 µm).
-
Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for a recovery period of at least 1 hour before starting recordings.
-
After the initial recovery, slices can be maintained at room temperature in oxygenated aCSF.
Protocol 2: Application of this compound in Brain Slice Recordings
-
Prepare this compound Working Solution:
-
From a 10 mM stock solution in DMSO, perform a serial dilution in aCSF to reach the final desired working concentration (e.g., 1 µM).
-
Ensure the final concentration of DMSO in the aCSF is minimal (e.g., ≤ 0.1%).
-
Prepare the working solution fresh on the day of the experiment.
-
-
Establish a Stable Baseline Recording:
-
Transfer a brain slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min).
-
Obtain a stable whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline neuronal activity (e.g., spontaneous firing rate, membrane potential, synaptic currents) for a sufficient period (e.g., 5-10 minutes).
-
-
Apply Muscarinic Agonist (Positive Control):
-
To confirm the presence of functional muscarinic receptors, apply a known muscarinic agonist (e.g., oxotremorine-M or carbachol) and observe the expected physiological response (e.g., increased firing rate).
-
Wash out the agonist with fresh aCSF until the neuronal activity returns to baseline.
-
-
Apply this compound:
-
Perfuse the slice with the aCSF containing the desired concentration of this compound for a pre-incubation period (e.g., 10-15 minutes) to allow for receptor binding.
-
-
Co-application of Agonist and this compound:
-
While continuing to perfuse with this compound, co-apply the muscarinic agonist at the same concentration used previously.
-
Record the neuronal response and compare it to the response elicited by the agonist alone. A significant reduction or complete block of the agonist-induced effect indicates successful antagonism by this compound.
-
-
Washout:
-
Perfuse the slice with fresh aCSF for an extended period (e.g., 20-30 minutes) to wash out both the agonist and this compound.
-
Visualizations
Caption: Signaling pathway of M5 muscarinic receptor activation and its blockade by this compound.
Caption: Experimental workflow for testing the effect of this compound in brain slice electrophysiology.
Caption: A logical workflow for troubleshooting common issues when using this compound.
References
- 1. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are M5 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: M5 Receptor Antagonist Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls encountered during M5 receptor antagonist studies.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to develop selective M5 receptor antagonists?
A1: The primary challenge lies in the high degree of similarity in the orthosteric binding site across all five muscarinic receptor subtypes (M1-M5).[1] This conservation makes it difficult to design antagonists that bind exclusively to the M5 receptor without interacting with other subtypes, particularly the M3 receptor, which shares a similar binding profile for many ligands.[2]
Q2: What are the most common off-target effects observed with non-selective M5 antagonists?
A2: Off-target effects are a significant concern and can lead to misinterpretation of experimental results. Due to the lack of M5-selective ligands, many studies utilize compounds that also exhibit affinity for other muscarinic subtypes. For instance, antagonism of M1, M2, and M3 receptors can lead to a range of physiological effects, including alterations in cognitive function, cardiovascular effects, and smooth muscle contraction, which can confound the interpretation of the M5-mediated response.[3][4]
Q3: How can I be sure the observed effect is truly mediated by the M5 receptor?
A3: Given the scarcity of selective antagonists, a multi-faceted approach is crucial. This includes:
-
Using a panel of non-selective antagonists: Employing multiple antagonists with different selectivity profiles can help to pharmacologically dissect the receptor subtype involved.[2]
-
Utilizing M5 receptor knockout mice: These genetically modified animals provide a powerful tool to validate that a specific physiological or behavioral effect is indeed mediated by the M5 receptor.[3][5][6]
-
Employing cell lines expressing individual receptor subtypes: Testing your antagonist on a panel of cell lines, each expressing a single muscarinic receptor subtype (M1 through M5), is essential to determine its selectivity profile.[7]
Q4: My Schild plot for an M5 antagonist has a slope that is not equal to 1. What does this indicate?
A4: A Schild plot slope that deviates from unity suggests that the antagonism is not simple, competitive, and reversible.[8]
-
Slope < 1: This may indicate negative cooperativity in antagonist binding, the presence of a saturable agonist uptake mechanism, or that the agonist is acting on more than one receptor type.[8][9]
-
Slope > 1: This could suggest positive cooperativity, depletion of the antagonist due to non-specific binding, or that the experiment has not reached equilibrium.[8][9]
Troubleshooting Guides
Radioligand Binding Assays
Issue: High Non-Specific Binding
-
Potential Cause: The radioligand is binding to non-receptor components like filters or plasticware.
-
Troubleshooting Steps:
-
Pre-treat filters and plates: Use a blocking agent such as polyethyleneimine (PEI) to reduce non-specific binding.[8]
-
Optimize washing steps: Increase the number and volume of washes to more effectively remove unbound radioligand.[8]
-
Lower radioligand concentration: Use a concentration of radioligand at or below its dissociation constant (Kd) to minimize non-specific interactions.[8]
-
Issue: Inconsistent Results Between Experiments
-
Potential Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Standardize membrane preparation: Prepare a large batch of cell membranes, aliquot, and store them for use across multiple experiments to ensure consistency.[8]
-
Verify pipetting accuracy: Use calibrated pipettes and ensure thorough mixing of all reagents.[8]
-
Maintain consistent cell passage numbers: Use cells within a narrow passage number range to minimize variability in receptor expression.[8]
-
Functional Assays (e.g., Calcium Mobilization)
Issue: No Response to Agonist
-
Potential Cause: Issues with the cell line, agonist, or receptor-G protein coupling.
-
Troubleshooting Steps:
-
Confirm receptor-G protein coupling: Ensure that the M5 receptor is functionally coupled to the Gq/11 protein in your chosen cell line, leading to a measurable downstream signal like calcium mobilization.[10]
-
Check receptor expression levels: Use a cell line with a sufficiently high expression of the M5 receptor.[8]
-
Verify agonist activity: Confirm the purity and proper storage of the agonist. Prepare fresh solutions for each experiment.[8]
-
Issue: High Basal Activity (Constitutive Activity)
-
Potential Cause: High receptor expression leading to spontaneous G-protein activation.
-
Troubleshooting Steps:
-
Optimize receptor expression: If using a transient transfection system, reduce the amount of receptor DNA used for transfection to lower expression levels.[8]
-
Check for contaminants: Ensure the purity of all reagents and assay media to rule out the presence of substances that could be causing non-specific activation.[8]
-
Data Presentation
Table 1: Binding Affinities (pKi) of Common Muscarinic Antagonists Across M1-M5 Receptors
| Antagonist | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Selectivity Profile |
| Atropine | ~9.0 | ~9.2 | ~9.2 | ~9.1 | ~8.9 | Non-selective |
| Pirenzepine | ~8.2 | ~6.7 | ~6.9 | ~7.5 | ~7.0 | M1-selective |
| Methoctramine | ~7.5 | ~8.8 | ~7.3 | ~8.0 | ~7.4 | M2-selective |
| Darifenacin | ~7.8 | ~7.8 | ~8.8 | ~7.9 | ~8.0 | M3-selective |
| UH-AH 37 | 8.74 | 7.35 | 8.19 | 8.32 | 8.32 | M1/M3/M4/M5 > M2 |
| Tripitramine (B121858) | ~8.0 | ~9.4 | ~7.1 | ~8.0 | ~7.2 | M2-selective |
Note: pKi values are approximate and can vary depending on the experimental conditions. Data compiled from multiple sources.[7][11][12]
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is a standard method to determine the binding affinity (Ki) of a test antagonist for the M5 receptor.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the M5 receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer.[10][13]
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled test antagonist.
-
To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a non-labeled, non-selective antagonist like atropine.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[10][13]
-
-
Separation and Counting:
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each antagonist concentration.
-
Plot the specific binding as a function of the antagonist concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Calcium Mobilization Functional Assay
This protocol measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium, a downstream effect of M5 receptor activation.
-
Cell Preparation:
-
Dye Loading:
-
Antagonist Incubation:
-
Add varying concentrations of the test antagonist to the wells and incubate for a predetermined time to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Signal Detection:
-
Using a fluorescence plate reader equipped with an injector, add a fixed concentration of a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) to stimulate the M5 receptors.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.[15]
-
-
Data Analysis:
-
Determine the agonist-induced calcium response in the presence of different antagonist concentrations.
-
Plot the response as a function of the antagonist concentration and fit the data to determine the IC50 of the antagonist.
-
Mandatory Visualizations
Caption: Canonical Gq-coupled signaling pathway of the M5 muscarinic receptor.
Caption: A typical experimental workflow for the characterization of an M5 receptor antagonist.
Caption: A logical decision tree for troubleshooting non-competitive antagonism in M5 receptor studies.
References
- 1. Multitargeting nature of muscarinic orthosteric agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M1-M5 muscarinic receptor knockout mice as novel tools to study the physiological roles of the muscarinic cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Technology - M5 Muscarinic Receptor Knockout (Chrm5tm1Jwe) Mouse Model for Neurological Studies [nih.technologypublisher.com]
- 7. Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 10. benchchem.com [benchchem.com]
- 11. Binding profile of the selective muscarinic receptor antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
- 15. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting VU6019650 protocols for different cell lines
Welcome to the technical support center for VU6019650. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this potent and selective M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR) antagonist in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (M5 mAChR).[1] Its primary mechanism of action is to bind to the M5 receptor and block the binding of the endogenous agonist, acetylcholine, thereby inhibiting the downstream signaling cascade. The M5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[2] Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium ([Ca2+]i).[2][3]
Q2: Which cell lines are suitable for studying the effects of this compound?
A2: The choice of cell line is critical and depends on the expression of the M5 mAChR. Commonly used and recommended cell lines include:
-
CHO-K1 cells stably expressing human M5 mAChR (CHO-M5): This is a widely used recombinant cell line that provides a robust and specific system for studying M5 antagonists.[2][4][5]
-
HEK293 cells stably expressing human M5 mAChR (HEK-M5): Similar to CHO-M5 cells, this is another excellent recombinant cell line for M5-specific assays.[6][7]
-
PC12 cells: This rat pheochromocytoma cell line endogenously expresses muscarinic receptors and exhibits a calcium response upon stimulation, making it a more physiologically relevant model for some studies.[8][9]
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific experimental conditions. It is essential to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your chosen assay. A typical starting range for this compound in a functional assay would be from 1 nM to 10 µM. The reported IC50 for human M5 is 36 nM.[1]
Q4: What are the potential off-target effects of this compound?
A4: this compound is reported to be highly selective for the M5 mAChR, with over 100-fold selectivity against other muscarinic receptor subtypes (M1-M4).[1] However, as with any small molecule inhibitor, it is crucial to consider potential off-target effects, especially at higher concentrations. If unexpected phenotypes are observed, it is recommended to perform counter-screening against a panel of other GPCRs and relevant targets.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for this compound in CHO-M5 or HEK-M5 Cells
This protocol describes how to measure the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization in CHO or HEK cells stably expressing the M5 mAChR.
Materials:
-
CHO-M5 or HEK-M5 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5)
-
M5 receptor agonist (e.g., Carbachol, Acetylcholine)
-
This compound
-
96-well, black-walled, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating:
-
The day before the assay, seed the CHO-M5 or HEK-M5 cells into a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Optimal seeding density should be determined for each cell line.
-
-
Dye Loading:
-
On the day of the assay, remove the growth medium from the cells.
-
Prepare the calcium-sensitive dye solution in assay buffer according to the manufacturer's instructions.
-
Add the dye solution to each well and incubate at 37°C for 45-60 minutes in the dark.
-
-
Compound Addition (Antagonist Plate):
-
During the dye incubation, prepare a serial dilution of this compound in assay buffer at 2x the final desired concentration in a separate 96-well plate.
-
After dye incubation, wash the cells gently with assay buffer.
-
Add the this compound dilutions to the cell plate and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation and Measurement:
-
Prepare the M5 agonist (e.g., carbachol) at a concentration that gives a maximal or near-maximal response (EC80 is often used) in a separate plate.
-
Place the cell plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., every second for 100 seconds) at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).[10]
-
Initiate the reading and, after establishing a baseline, use the automated injector to add the agonist to the wells.
-
Record the change in fluorescence.
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Plot the peak fluorescence intensity against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Protocol 2: Cytotoxicity Assay for this compound
This protocol uses the MTT assay to assess the potential cytotoxicity of this compound.
Materials:
-
Selected cell line (e.g., CHO-M5, HEK-M5, or PC12)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the MTT solvent to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium and MTT but no cells) from all readings.
-
Express the results as a percentage of the vehicle-treated control cells to determine the effect of this compound on cell viability.
Data Presentation
Table 1: this compound Activity Profile
| Parameter | Species | Receptor | Value | Reference |
| IC50 | Human | M5 mAChR | 36 nM | [1] |
| Selectivity | Human | M1-M4 mAChR | >100-fold | [1] |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Cell Line | Assay Type | Agonist (e.g., Carbachol) | This compound Concentration Range |
| CHO-M5 | Calcium Mobilization | 1 µM (EC80) | 1 nM - 10 µM |
| HEK-M5 | Calcium Mobilization | 1 µM (EC80) | 1 nM - 10 µM |
| PC12 | Calcium Mobilization | 100 µM | 10 nM - 100 µM |
| Any | Cytotoxicity (MTT) | N/A | 100 nM - 100 µM |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak response to agonist in calcium mobilization assay | Low receptor expression in the cell line. | Verify M5 receptor expression using RT-PCR or Western blot. Use a cell line with confirmed high-level expression. |
| Inactive agonist. | Use a fresh, validated batch of agonist. | |
| Suboptimal assay conditions. | Optimize cell density, dye loading time, and agonist concentration. | |
| High background fluorescence | Too many cells per well. | Perform a cell titration to find the optimal cell density. |
| Autofluorescence of the compound. | Run a control with the compound in cell-free medium to check for interference. | |
| High variability between replicates | Uneven cell seeding. | Ensure a homogenous cell suspension and use a multichannel pipette for plating. |
| Pipetting errors. | Calibrate pipettes regularly and ensure proper mixing of solutions. | |
| Unexpected cytotoxicity | This compound concentration is too high. | Perform a dose-response cytotoxicity assay to determine the non-toxic concentration range. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is low (typically ≤ 0.5%) and include a vehicle control. | |
| Contamination. | Regularly test cell cultures for mycoplasma contamination. |
Visualizations
Caption: M5 muscarinic acetylcholine receptor signaling pathway.
Caption: Experimental workflow for a calcium mobilization assay.
Caption: Logical workflow for troubleshooting experimental issues.
References
- 1. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.uky.edu [scholars.uky.edu]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Pharmacological characterization of muscarine receptors of PC12 (rat phaeochromocytoma) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of muscarinic receptors in PC12 cells. Stimulation of Ca2+ influx and redistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Ensuring Reproducibility in VU6019650 Behavioral Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of behavioral studies involving VU6019650, a potent and selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.
Troubleshooting Guides
This section addresses specific issues that may arise during behavioral experiments with this compound.
Issue 1: High variability or lack of effect of this compound in opioid self-administration studies.
-
Question: We are observing high inter-individual variability in the effect of this compound on oxycodone self-administration in rats, and in some cases, no significant effect is seen. What are the potential causes and solutions?
-
Answer: High variability in response to this compound can stem from several factors. Firstly, consider the pharmacokinetic and pharmacodynamic variability of the compound.[1][2] The metabolism and clearance of this compound can differ between individual animals, leading to variations in effective brain concentrations. To address this, it is crucial to:
-
Ensure consistent dosing and administration: Use precise dosing techniques and a consistent route of administration (e.g., intraperitoneal).
-
Consider a dose-response study: If you haven't already, conducting a dose-response study will help determine the optimal dose for your specific experimental conditions and animal strain.[3]
-
Monitor animal health: Factors such as stress, diet, and underlying health conditions can influence drug metabolism and behavior.
-
-
Another critical aspect is the behavioral paradigm itself. The specifics of the oxycodone self-administration protocol can significantly impact the results.[4][5] Key considerations include:
-
Acquisition phase: Ensure all animals have acquired stable self-administration behavior before introducing this compound.
-
Schedule of reinforcement: The reinforcement schedule (e.g., fixed ratio vs. progressive ratio) can influence the motivation to self-administer and the effect of the antagonist.
-
Environmental factors: Maintain consistent environmental conditions (e.g., lighting, noise levels) throughout the experiment to minimize confounding variables.
-
-
Issue 2: Unexpected behavioral side effects observed with this compound administration.
-
Question: We have noticed some unexpected behavioral changes in our animals after administering this compound, such as alterations in locomotor activity or exploratory behavior. Are these known off-target effects?
-
Answer: While this compound is highly selective for the M5 receptor, it is essential to rule out potential confounding effects on other behaviors.[3] M5 receptors are involved in various central nervous system functions, and their blockade could theoretically influence behaviors other than drug-seeking.[6][7] To investigate this:
-
Conduct control experiments: Assess the effect of this compound on locomotor activity, anxiety-like behavior (e.g., in an open field or elevated plus maze), and food-rewarded behavior in separate control groups. This will help determine if the observed effects are specific to the drug-taking context.
-
Evaluate at different time points: Assess behavior at various times post-administration to understand the time course of any potential side effects in relation to the primary behavioral measure.
-
Consider potential off-target effects: Although this compound has high selectivity, it's good practice to be aware of the possibility of off-target effects, especially at higher doses. Reviewing literature on M5 receptor pharmacology and potential interactions can be beneficial.[8]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound in behavioral research.
-
Question 1: What is the mechanism of action of this compound?
-
Answer: this compound is a potent and selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR).[3] It works by binding to the same site as the endogenous neurotransmitter acetylcholine on the M5 receptor, thereby blocking its activation. M5 receptors are predominantly expressed on dopaminergic neurons in the ventral tegmental area (VTA), a key region of the brain's reward pathway. By antagonizing M5 receptors, this compound can modulate dopamine (B1211576) release and reduce the rewarding effects of opioids like oxycodone.[9]
-
-
Question 2: What are the key parameters to include in our experimental protocol to ensure reproducibility?
-
Answer: To enhance reproducibility, your protocol should be meticulously detailed. Key elements to standardize and report include:
-
Animal characteristics: Species, strain, sex, age, and weight of the animals.
-
Housing conditions: Cage type, bedding, enrichment, light-dark cycle, and temperature.
-
Drug information: Source, purity, vehicle, dose, route, and volume of administration for both this compound and the opioid.
-
Behavioral apparatus: Detailed specifications of the self-administration chambers.
-
Experimental procedures: A step-by-step description of the entire experimental timeline, including habituation, acquisition, maintenance, and testing phases.
-
Data analysis: The statistical methods used to analyze the data, including how outliers are handled.
-
-
-
Question 3: Are there known sex differences in the response to this compound?
-
Answer: The current literature on this compound does not extensively detail sex-specific effects. However, sex differences in opioid self-administration and the underlying neurobiology are well-documented.[10] Therefore, it is crucial to include both male and female animals in your studies and analyze the data for potential sex-specific responses to this compound.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Receptor Subtype | IC50 (nM) |
| Human M5 | 36 |
| Human M1 | >10,000 |
| Human M2 | >10,000 |
| Human M3 | >10,000 |
| Human M4 | >10,000 |
Data extracted from Garrison et al. (2022).[3]
Table 2: Effect of this compound on Oxycodone Self-Administration in Rats
| Treatment Group | Dose of this compound (mg/kg, i.p.) | Number of Oxycodone Infusions (Mean ± SEM) |
| Vehicle | 0 | 25 ± 3 |
| This compound | 10 | 15 ± 2* |
| This compound | 30 | 8 ± 1** |
*p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical and for illustrative purposes.
Experimental Protocols
Detailed Methodology for Intravenous Oxycodone Self-Administration in Rats
This protocol outlines a standard procedure for studying the effects of this compound on oxycodone self-administration.
-
Animals: Male and female Sprague-Dawley rats (250-300g) are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified.
-
Surgery: Rats are anesthetized with isoflurane (B1672236) and surgically implanted with an intravenous catheter into the right jugular vein. The catheter is passed subcutaneously to exit on the back between the scapulae. Animals are allowed at least 7 days to recover from surgery. Catheter patency is checked periodically with a short-acting anesthetic.
-
Apparatus: Self-administration sessions are conducted in standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and a drug infusion pump.
-
Acquisition: Rats are placed in the operant chambers for daily 2-hour sessions. Presses on the active lever result in an intravenous infusion of oxycodone (0.1 mg/kg/infusion) and the illumination of the cue light for 5 seconds. Presses on the inactive lever have no programmed consequences. Acquisition is typically achieved when animals demonstrate stable responding for at least three consecutive days.
-
This compound Treatment: Once stable self-administration is established, rats are pre-treated with this compound (e.g., 0, 10, 30 mg/kg, i.p.) 30 minutes before the self-administration session. The order of treatment is counterbalanced across animals.
-
Data Collection and Analysis: The number of active and inactive lever presses and infusions earned are recorded. Data are analyzed using appropriate statistical methods, such as repeated-measures ANOVA, to determine the effect of this compound on oxycodone self-administration.
Visualizations
Caption: M5 receptor signaling pathway in a VTA dopaminergic neuron and the antagonistic action of this compound.
Caption: A typical experimental workflow for evaluating the effect of this compound on opioid self-administration.
References
- 1. Pharmacokinetic and pharmacodynamic variability: a daunting challenge in drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Pharmacodynamic Variability: A Daunting Challenge in Drug Therapy | Bentham Science [benthamscience.com]
- 3. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Incubation of Oxycodone Craving Following Adult-Onset and Adolescent-Onset Oxycodone Self-Administration in Male Rats [frontiersin.org]
- 5. Oxycodone self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic Loss of Muscarinic M5 Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Inhibition of M5 Muscarinic Acetylcholine Receptors Attenuates Cocaine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxycodone self-administration and withdrawal behaviors in male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: VU6019650 Animal Model Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the M5 muscarinic acetylcholine (B1216132) receptor antagonist, VU6019650, in animal models. The information is intended for researchers, scientists, and drug development professionals to proactively manage and troubleshoot potential toxicity-related issues during in vivo experiments.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Potential Cause | Recommended Action |
| Unexpected Animal Mortality | - Acute Toxicity: The dose administered may be too high, leading to acute toxic effects. Although this compound is highly selective for the M5 receptor, off-target effects or exaggerated pharmacology at high concentrations cannot be ruled out.[1][2][3] - Vehicle Toxicity: The vehicle used to dissolve and administer this compound may have its own toxic properties. - Procedural Error: Improper administration technique (e.g., incorrect route of administration, rapid injection rate) can lead to adverse events. | - Dose-Ranging Study: Conduct a preliminary dose-ranging study to determine the maximum tolerated dose (MTD). Start with a low dose and gradually escalate in subsequent cohorts. - Vehicle Control: Always include a vehicle-only control group to assess the effects of the vehicle. - Refine Protocol: Review and refine the administration protocol. Ensure proper training of personnel. |
| Seizures or Tremors | - CNS-Related Effects: As this compound targets a receptor present in the central nervous system, high doses may lead to neurological side effects.[1] The M5 receptor is involved in the mesolimbic dopaminergic reward circuitry.[2][3] | - Dose Reduction: Lower the dose of this compound to a level that does not induce seizures or tremors. - Pharmacokinetic Analysis: Measure plasma and brain concentrations of this compound to correlate exposure levels with the observed adverse effects. |
| Cardiovascular Abnormalities (e.g., increased heart rate) | - Off-Target Effects: Although highly selective, at high concentrations, this compound might interact with other muscarinic receptor subtypes (M1-M4) that are involved in cardiovascular regulation.[1] Muscarinic antagonists, in general, can cause tachycardia.[4] | - ECG Monitoring: In a subset of animals, perform electrocardiogram (ECG) monitoring to assess cardiovascular function. - Selectivity Profiling: If possible, perform in vitro selectivity profiling against other relevant receptors to confirm the on-target and off-target activity profile. |
| Reduced Food and Water Intake, Weight Loss | - Pharmacological Effect: M5 receptor antagonism might influence motivated behaviors, including feeding. - General Malaise: The compound may be causing a general feeling of sickness, leading to reduced intake. | - Monitor Body Weight and Food/Water Intake Daily: This will help quantify the effect. - Pair-Fed Control Group: Include a pair-fed control group to distinguish between specific anorectic effects and general malaise. - Provide Palatable Food: Offering more palatable food can sometimes encourage eating. |
| Suboptimal Clearance Profile | - Metabolic Stability: Previous research has indicated that this compound has a suboptimal clearance profile, which could lead to drug accumulation and potential toxicity with repeated dosing.[5] | - Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the half-life and clearance of this compound in the chosen animal model. This will inform the appropriate dosing interval. - Monitor for Accumulation: In multi-dose studies, collect trough plasma samples to check for drug accumulation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it relate to potential toxicity?
A1: this compound is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor.[1][2][3] The M5 receptor is a G-protein coupled receptor primarily expressed in the central nervous system, including the ventral tegmental area and substantia nigra pars compacta, where it modulates dopamine (B1211576) release.[1] Its high selectivity for the M5 receptor over other muscarinic subtypes (M1-M4) is a key feature intended to minimize off-target side effects commonly associated with non-selective muscarinic antagonists.[1][2][3]
Potential toxicity could arise from:
-
Exaggerated Pharmacology: At high doses, excessive blockade of M5 receptors could lead to unforeseen central nervous system effects.
-
Off-Target Pharmacology: Despite high selectivity, at supratherapeutic concentrations, this compound might interact with other receptors, leading to unintended effects.
-
Metabolite-Mediated Toxicity: The biotransformation of this compound could produce reactive metabolites that may be toxic.
Q2: What are the expected anticholinergic side effects of this compound?
A2: Classical anticholinergic side effects are mediated by the blockade of muscarinic receptors in the periphery. These include dry mouth, blurred vision, tachycardia, and constipation.[6] Because this compound is highly selective for the M5 receptor, which has limited expression in peripheral tissues responsible for these effects, it is expected to have a more favorable side effect profile compared to non-selective muscarinic antagonists.[1] However, researchers should still monitor for these signs, especially at higher doses.
Q3: What preclinical safety assessments should be conducted for this compound?
A3: A standard preclinical safety assessment for a compound like this compound would typically include:
-
In Vitro Safety Pharmacology: Screening against a panel of receptors, ion channels, and enzymes to identify potential off-target liabilities. A standard panel often includes key targets associated with adverse drug reactions.
-
In Vivo Safety Pharmacology: Studies in animal models to assess effects on vital functions, including cardiovascular, respiratory, and central nervous systems.
-
Acute Toxicity Studies: Single-dose studies to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
-
Repeat-Dose Toxicity Studies: To evaluate the toxicological profile after repeated administration over a defined period.
-
Pharmacokinetic and Toxicokinetic Analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and its relationship to toxic effects.
Q4: How should I design a preliminary dose-finding study for this compound?
A4: A well-designed dose-finding study is crucial for determining a safe and effective dose range. A suggested approach is the "up-and-down" or "staircase" method:
-
Start with a low dose: Based on in vitro potency and any available in vivo efficacy data, select a starting dose that is expected to be well-tolerated.
-
Dose Escalation: Administer the starting dose to a small group of animals (e.g., n=3). If no adverse effects are observed within a defined period (e.g., 24-48 hours), escalate the dose in a new cohort of animals (e.g., by a factor of 2 or 3).
-
Dose De-escalation: If adverse effects or mortality are observed, reduce the dose in the next cohort.
-
Endpoint: The study continues until the MTD is identified, which is typically defined as the highest dose that does not produce overt signs of toxicity or more than a 10% reduction in body weight.
-
Observations: Throughout the study, animals should be closely monitored for clinical signs of toxicity, changes in body weight, and any behavioral abnormalities.
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study in Rats
-
Animals: Male and female Sprague-Dawley rats, 8-10 weeks old.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)
-
Group 2: this compound at Dose X
-
Group 3: this compound at Dose 2X
-
Group 4: this compound at Dose 4X
-
(Continue dose escalation as needed)
-
-
Administration: Single intraperitoneal (i.p.) or oral (p.o.) administration.
-
Observations:
-
Monitor animals continuously for the first 4 hours post-dose, and then at 24 and 48 hours.
-
Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).
-
Measure body weight daily for 7 days.
-
-
Endpoint: Determine the highest dose at which no mortality and no more than 10% body weight loss is observed.
Visualizations
Caption: Simplified signaling pathway of the M5 muscarinic receptor and the antagonistic action of this compound.
Caption: Experimental workflow for a Maximum Tolerated Dose (MTD) study in an animal model.
References
- 1. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. figshare.com [figshare.com]
- 4. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating VU6019650 as a Selective M5 Receptor Antagonist: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VU6019650 with other M5 receptor antagonists, supported by experimental data and detailed protocols. This compound has emerged as a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine (B1216132) receptor, a promising target for the treatment of opioid use disorder.[1]
Comparative Analysis of M5 Receptor Antagonists
This compound demonstrates high potency and exceptional selectivity for the human M5 receptor compared to other muscarinic receptor subtypes. The following table summarizes the antagonist activity of this compound and other notable M5-selective antagonists.
| Compound | Target Receptor | IC50 (nM) | Selectivity vs. M1-M4 | Reference |
| This compound | human M5 | 36 | >100-fold | [1] |
| ML381 | human M5 | 450 | >30 µM (for M1-M4) | [2] |
| VU6036864 | human M5 | 20 | >500-fold | [3] |
| ML375 | human M5 | 300 | >30 µM (for M1-M4) | [3] |
M5 Receptor Signaling and Antagonist Action
The M5 muscarinic acetylcholine receptor is a Gq-protein coupled receptor (GPCR). Upon activation by acetylcholine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as an orthosteric antagonist, competitively binds to the same site as acetylcholine, thereby blocking this signaling cascade.
References
- 1. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, synthesis and characterization of a highly muscarinic acetylcholine receptor (mAChR)-selective M5-orthosteric antagonist, VU0488130 (ML381): a novel molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
M5 Receptor Antagonists in Addiction: A Comparative Analysis of VU6019650 and ML375
For researchers, scientists, and drug development professionals, the quest for effective treatments for substance use disorders is a paramount challenge. The M5 muscarinic acetylcholine (B1216132) receptor has emerged as a promising therapeutic target, and two compounds, VU6019650 and ML375, are at the forefront of preclinical investigation. This guide provides an objective comparison of their performance in addiction models, supported by available experimental data and detailed methodologies.
The M5 receptor, a Gq-coupled G-protein coupled receptor, is uniquely expressed on dopaminergic neurons in the midbrain, a critical hub for reward and reinforcement.[1] This localization makes it a key modulator of dopamine (B1211576) release, a central process in the pathophysiology of addiction.[2][3] Both this compound and ML375 target the M5 receptor, but through distinct mechanisms, offering different therapeutic profiles. This compound is a potent and selective orthosteric antagonist, directly blocking the acetylcholine binding site.[4][5][6][7] In contrast, ML375 is a negative allosteric modulator (NAM), binding to a separate site on the receptor to inhibit its function.[8][9][10][11][12][13]
Performance in Preclinical Addiction Models
While direct head-to-head studies are limited, independent research provides valuable insights into the efficacy of this compound and ML375 in animal models of opioid and cocaine addiction.
Opioid Self-Administration
Preclinical studies demonstrate that both compounds effectively reduce the self-administration of opioids in rats.
A study on This compound showed that it significantly inhibited oxycodone self-administration in male Sprague-Dawley rats.[4][7] The compound was administered intraperitoneally (i.p.) at doses of 10, 30, and 56 mg/kg.
Similarly, ML375 has been shown to attenuate the reinforcing effects of oxycodone and remifentanil.[14][15] In a study with rats self-administering oxycodone, ML375 administered i.p. at doses of 10, 18, and 30 mg/kg dose-dependently decreased the number of reinforcers earned.[14]
Table 1: Comparison of this compound and ML375 in Opioid Self-Administration Models
| Compound | Animal Model | Opioid | Dosing (i.p.) | Key Findings | Reference |
| This compound | Male Sprague-Dawley Rats | Oxycodone | 10, 30, 56 mg/kg | Dose-dependent inhibition of oxycodone self-administration without impairing motor output. | [4][7] |
| ML375 | Male Sprague-Dawley Rats | Oxycodone, Remifentanil | 10, 18, 30 mg/kg | Dose-dependently reduced the breakpoint for oxycodone and remifentanil self-administration and attenuated cue-elicited responding. | [14][15] |
Cocaine Self-Administration
Both this compound and ML375 have also shown promise in reducing cocaine-seeking behavior.
While specific data on this compound in a cocaine self-administration model was not found in the reviewed literature, its mechanism of action suggests potential efficacy.
ML375 , however, has been demonstrated to produce dose-related reductions in cocaine self-administration in male Sprague-Dawley rats under both fixed-ratio and progressive-ratio schedules of reinforcement.[16] Doses of 10 and 30 mg/kg (i.p.) were effective in attenuating both the reinforcing effects and the relative strength of cocaine.[10][16]
Table 2: Performance of ML375 in Cocaine Self-Administration Models
| Compound | Animal Model | Dosing (i.p.) | Key Findings | Reference |
| ML375 | Male Sprague-Dawley Rats | 10, 30 mg/kg | Dose-related reductions in cocaine self-administration under both fixed-ratio and progressive-ratio schedules. | [10][16] |
Physicochemical and Pharmacokinetic Properties
The distinct mechanisms of action of this compound and ML375 are complemented by differences in their physicochemical and pharmacokinetic profiles, which are critical for their potential as therapeutic agents.
Table 3: Physicochemical and Pharmacokinetic Profile Comparison
| Property | This compound | ML375 | Reference |
| Mechanism of Action | M5 Orthosteric Antagonist | M5 Negative Allosteric Modulator (NAM) | [4][5][6][7],[8][9][10][11][12][13] |
| Potency (IC50) | 36 nM (human M5) | 300 nM (human M5), 790 nM (rat M5) | [4][5][7],[10][12][13] |
| Selectivity | >100-fold vs M1-M4 | Inactive at M1-M4 | [4][5][7],[10][12] |
| Pharmacokinetics | Favorable for systemic dosing | Long half-life in rodents (t1/2 = 80 hr in rats), high oral bioavailability (%F = 80) | [4][7],[10] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: M5 receptor signaling pathway in dopamine release and points of intervention for this compound and ML375.
Caption: Experimental workflow for a typical drug self-administration study.
Caption: Experimental workflow for a conditioned place preference (CPP) paradigm.
Experimental Protocols
Opioid/Cocaine Self-Administration in Rats
This model assesses the reinforcing properties of a drug.
-
Surgery: Male Sprague-Dawley rats are surgically implanted with an intravenous catheter into the jugular vein.[10][17][18][19][20]
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump are used.
-
Acquisition: Rats are placed in the chambers and learn to press an active lever to receive an intravenous infusion of the drug (e.g., oxycodone or cocaine). The inactive lever has no programmed consequences. Each infusion is often paired with a cue light.
-
Maintenance: Once a stable baseline of responding is achieved, the experimental phase begins.
-
Drug Administration: this compound or ML375 (or vehicle) is administered via i.p. injection prior to the self-administration session.
-
Schedules of Reinforcement:
-
Fixed-Ratio (FR): A set number of lever presses is required for each infusion. This measures the rate of drug taking.
-
Progressive-Ratio (PR): The number of lever presses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) is a measure of the motivation to obtain the drug.[14]
-
-
Data Analysis: The number of infusions earned and the breakpoint are the primary dependent variables.
Cocaine Conditioned Place Preference (CPP) in Mice
This model assesses the rewarding effects of a drug by measuring the animal's preference for an environment previously paired with the drug.[4][5][8][9][21]
-
Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers.
-
Pre-Conditioning (Day 1): Mice are allowed to freely explore all three chambers to determine any initial preference.
-
Conditioning (Days 2-5):
-
On alternating days, mice receive an injection of cocaine and are confined to one of the outer chambers.
-
On the other days, they receive a vehicle injection and are confined to the opposite chamber.
-
-
Test Day (Day 6): Mice are given an i.p. injection of this compound or ML375 (or vehicle) and then allowed to freely explore all three chambers in a drug-free state.
-
Data Analysis: The time spent in the drug-paired chamber is compared to the time spent in the vehicle-paired chamber. A significant increase in time spent in the drug-paired chamber indicates a conditioned preference.
Conclusion
Both this compound and ML375 demonstrate significant potential as therapeutic agents for addiction by targeting the M5 muscarinic receptor. This compound, as a potent orthosteric antagonist, offers a direct and powerful blockade of M5 signaling. ML375, as a negative allosteric modulator, provides a more nuanced approach to receptor inhibition. The choice between these compounds for further development may depend on the specific addiction being targeted, the desired pharmacokinetic profile, and the potential for off-target effects. The long half-life of ML375 could be advantageous for sustained therapeutic effect, while the profile of this compound may offer more precise dose control. Further direct comparative studies are warranted to fully elucidate the relative therapeutic potential of these promising M5 receptor antagonists.
References
- 1. Chronic Loss of Muscarinic M5 Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Selective M5 Acetylcholine Muscarinic Receptor Modulators on Dopamine Signaling in the Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M5 receptor activation produces opposing physiological outcomes in dopamine neurons depending on the receptor's location - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Examining Cocaine Conditioning Place Preference in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Increased conditioned place preference for cocaine in high anxiety related behavior (HAB) mice is associated with an increased activation in the accumbens corridor [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cocaine-induced Behavioral Sensitization and Conditioned Place Preference in Mice [jove.com]
- 10. Escalation and reinstatement of fentanyl self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M5 Receptor Activation Produces Opposing Physiological Outcomes in Dopamine Neurons Depending on the Receptor's Location - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acute Negative Allosteric Modulation of M5 Muscarinic Acetylcholine Receptors Inhibits Oxycodone Self-Administration and Cue-Induced Reactivity with no effect on Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acute Negative Allosteric Modulation of M5 Muscarinic Acetylcholine Receptors Inhibits Oxycodone Self-Administration and Cue-Induced Reactivity with No Effect on Antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selective inhibition of M5 muscarinic acetylcholine receptors attenuates cocaine self-administration in rats [pubmed.ncbi.nlm.nih.gov]
- 17. Relapse to opioid seeking in rat models: behavior, pharmacology and circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. An operant social self-administration and choice model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Video: Assessment of Cocaine-induced Behavioral Sensitization and Conditioned Place Preference in Mice [jove.com]
A Comparative Guide to M5 Receptor Blockade: VU6019650 vs. VU6008667
For Researchers, Scientists, and Drug Development Professionals
The M5 muscarinic acetylcholine (B1216132) receptor, a Gq-coupled receptor predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for various neurological and psychiatric disorders, including substance use disorder. The development of selective antagonists for the M5 receptor is crucial for elucidating its physiological roles and for advancing drug discovery efforts. This guide provides a detailed, data-driven comparison of two key investigational compounds, VU6019650 and VU6008667, which represent distinct approaches to M5 receptor blockade.
At a Glance: Key Differences
| Feature | This compound | VU6008667 |
| Mechanism of Action | Orthosteric Antagonist | Negative Allosteric Modulator (NAM) |
| Binding Site | Acetylcholine binding site | Allosteric site |
| Active Form | Not applicable | (S)-enantiomer |
| Potency (Human M5) | IC50 = 36 nM | IC50 = 1.2 µM ((S)-enantiomer) |
| Selectivity | >100-fold vs. M1-M4 | Highly selective vs. M1-M4 (IC50 > 30 µM) |
| Pharmacokinetics | Systemically active, brain penetrant | Short half-life in rats (t1/2 = 2.3 hours), CNS penetrant |
Quantitative Data Comparison
The following tables summarize the in vitro pharmacological data for this compound and VU6008667, providing a clear comparison of their potency and selectivity for the M5 receptor.
Table 1: Potency at the M5 Muscarinic Receptor
| Compound | Species | Assay Type | Parameter | Value | Reference |
| This compound | Human | Functional | IC50 | 36 nM | [1][2][3][4][5][6] |
| (Rac)-VU6008667 | Human | Functional | IC50 | 1.8 µM | [7] |
| (S)-VU6008667 | Human | Functional | IC50 | 1.2 µM | [7] |
| (S)-VU6008667 | Rat | Functional | IC50 | 1.6 µM | [7] |
| (R)-VU6008667 | Human | Functional | IC50 | >10 µM | [7] |
Table 2: Selectivity Profile Against Other Muscarinic Receptor Subtypes
| Compound | Receptor Subtype | Parameter | Value | Reference |
| This compound | M1, M2, M3, M4 (Human) | Selectivity Fold | >100 | [1][2][4][5] |
| (S)-VU6008667 | M1 (Human) | IC50 | > 30 µM | [7] |
| M2 (Human) | IC50 | > 30 µM | [7] | |
| M3 (Human) | IC50 | > 30 µM | [7] | |
| M4 (Human) | IC50 | > 30 µM | [7] |
Mechanism of Action and Signaling Pathways
This compound and VU6008667 employ different mechanisms to achieve M5 receptor blockade. This compound is an orthosteric antagonist , directly competing with the endogenous ligand acetylcholine (ACh) at its binding site on the receptor.[1][2][3][4][5] In contrast, VU6008667 is a negative allosteric modulator (NAM) .[2][7] It binds to a distinct allosteric site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of acetylcholine.[2] The primary pharmacological activity of the racemic mixture (Rac)-VU6008667 is attributed to its (S)-enantiomer.[7]
The M5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 G-proteins.[7] Upon activation by acetylcholine, the M5 receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key signaling event that can be measured in functional assays.[7] Both this compound and VU6008667 ultimately lead to the attenuation of this signaling cascade.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from in vitro functional assays, most notably calcium mobilization assays, and radioligand binding assays.
Calcium Mobilization Assay
This functional assay is a cornerstone for characterizing the activity of M5 receptor modulators. It directly measures the downstream consequence of Gq/11 activation.
General Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. This allows the dye to enter the cells.
-
Compound Incubation: The dye solution is removed, and cells are incubated with varying concentrations of the test compound (e.g., this compound or VU6008667) or vehicle control.
-
Agonist Stimulation and Signal Detection: The microplate is placed in a fluorescence plate reader. An M5 receptor agonist (e.g., acetylcholine or oxotremorine-M) is added to the wells to stimulate the receptor. The resulting change in fluorescence, indicative of intracellular calcium mobilization, is measured kinetically.
-
Data Analysis: The fluorescence signal is analyzed to determine the concentration-response curves and calculate IC50 values for the antagonists.
Radioligand Binding Assay
Radioligand binding assays are employed to determine the affinity of a compound for a receptor. Competition binding assays, a common format, measure the ability of an unlabeled test compound to displace a radiolabeled ligand that is known to bind to the receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the M5 receptor are prepared from cultured cells or tissue.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and the Ki (inhibitory constant) can be calculated.
Summary and Conclusion
This compound and VU6008667 represent two distinct and valuable tools for investigating the function of the M5 muscarinic receptor.
This compound is a potent and highly selective orthosteric antagonist.[1][3][4][5] Its high affinity for the M5 receptor makes it a powerful tool for in vitro and in vivo studies where complete blockade of the receptor is desired. Its systemic activity and ability to penetrate the blood-brain barrier further enhance its utility in preclinical models of CNS disorders.[3]
VU6008667 , on the other hand, is a selective negative allosteric modulator.[2][7] While less potent than this compound in terms of absolute IC50 values, its allosteric mechanism offers a different mode of receptor modulation, which can have distinct physiological effects. A key feature of VU6008667 is its short half-life in rats, making it particularly suitable for experimental paradigms that require rapid clearance of the compound, such as studies on drug reinforcement and relapse.[8]
The choice between this compound and VU6008667 will depend on the specific research question and experimental design. For studies requiring potent and sustained M5 receptor blockade, this compound is an excellent choice. For investigations where a more nuanced and temporally controlled modulation of M5 receptor activity is needed, VU6008667 offers a compelling alternative. Both compounds have demonstrated efficacy in preclinical models of opioid self-administration, highlighting the therapeutic potential of targeting the M5 receptor.[1][8][9][10] The availability of these two distinct pharmacological tools will undoubtedly accelerate our understanding of M5 receptor biology and its role in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Confirming M5 Receptor Selectivity of VU6019650: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental methods required to confirm the M5 muscarinic acetylcholine (B1216132) receptor (mAChR) selectivity of the novel antagonist, VU6019650. It includes a comparison with other known muscarinic receptor antagonists, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Introduction to this compound
This compound is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor.[1][2] Developed for the potential treatment of opioid use disorder, its efficacy and safety profile are critically dependent on its selectivity for the M5 receptor over the other four muscarinic receptor subtypes (M1-M4). This guide outlines the necessary in vitro pharmacological assays to verify this selectivity.
Comparative Selectivity Profile
To objectively assess the M5 selectivity of this compound, it is essential to compare its binding affinity or functional potency against other muscarinic receptor subtypes. The following table summarizes the reported inhibitory activity (IC50) of this compound and other non-selective or subtype-preferring muscarinic antagonists across the five human muscarinic receptors.
| Compound | M1 IC50 (nM) | M2 IC50 (nM) | M3 IC50 (nM) | M4 IC50 (nM) | M5 IC50 (nM) | Selectivity for M5 |
| This compound | >3600 | >3600 | >3600 | >3600 | 36 | >100-fold vs M1-M4[1][2] |
| Atropine | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 | Non-selective |
| Scopolamine | ~0.1-1 | ~0.1-1 | ~0.1-1 | ~0.1-1 | ~0.1-1 | Non-selective[3] |
| Pirenzepine (B46924) | ~20-80 | ~600-2000 | ~300-1000 | ~100-500 | >1000 | M1-preferring[3] |
| ML381 | >30,000 | >30,000 | >30,000 | >30,000 | 450 | >66-fold vs M1-M4[4] |
Note: IC50 values for atropine, scopolamine, and pirenzepine are approximate and can vary depending on the assay conditions. The IC50 values for this compound against M1-M4 receptors are extrapolated from the reported >100-fold selectivity.[1][2]
Experimental Protocols
Confirmation of M5 selectivity for this compound relies on robust and well-controlled in vitro assays. The two primary methods employed are radioligand binding assays and functional assays, such as calcium mobilization assays.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes prepared from cell lines stably expressing individual human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic radioligand.
-
Unlabeled competitor: this compound and reference compounds (e.g., atropine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Cell membranes, radioligand, and a high concentration of a non-labeled universal muscarinic antagonist (e.g., 1 µM atropine).
-
Competition Binding: Cell membranes, radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plates using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
Functional assays measure the biological response of a cell upon receptor activation or inhibition. Since M1, M3, and M5 receptors couple to Gq proteins, their activation leads to an increase in intracellular calcium.[5][6] Antagonists will inhibit this response.
Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced calcium mobilization in cells expressing human M5 receptors, and to compare this to its activity at M1 and M3 receptors.
Materials:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing individual human M1, M3, or M5 receptors.
-
A muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).
-
This compound.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 1 hour at 37°C.
-
Compound Addition:
-
For antagonist mode, add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Fluorescence Reading:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of the agonist (typically the EC80 concentration to ensure a robust signal) to all wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Plot the agonist-induced response (e.g., peak fluorescence) against the log concentration of this compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizing Key Processes
To further aid in the understanding of the experimental logic and the underlying biological mechanisms, the following diagrams have been generated.
Caption: Workflow for determining GPCR ligand selectivity.
Caption: M5 receptor Gq-coupled signaling pathway.
Conclusion
By employing the detailed experimental protocols for radioligand binding and calcium mobilization assays, researchers can rigorously confirm the M5 receptor selectivity of this compound. A direct comparison of its activity at all five muscarinic receptor subtypes, benchmarked against other known ligands, provides a clear and objective assessment of its pharmacological profile. This systematic approach is fundamental for the continued development of this compound as a selective M5 antagonist for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Development of a Novel, Orthosteric M5 Antagonist Possessing a High Degree of Muscarinic Subtype Selectivity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]
Validating M5 Receptor Antagonism: A Comparative Guide Using M5 Knockout Mice to Confirm VU6019650 Effects
For researchers, scientists, and drug development professionals, establishing the specific target engagement of a novel compound is a critical step in preclinical validation. This guide provides a comparative framework for utilizing M5 receptor knockout (KO) mice to unequivocally validate the on-target effects of VU6019650, a potent and selective M5 orthosteric antagonist. The methodologies and expected outcomes are contrasted with data from studies validating other M5 receptor modulators, offering a comprehensive approach to M5-targeted drug discovery.
The muscarinic acetylcholine (B1216132) receptor subtype 5 (M5) is a G-protein coupled receptor primarily expressed in the central nervous system, particularly on dopaminergic neurons in the ventral tegmental area (VTA) and substantia nigra.[1][2][3] This localization makes it a compelling target for treating neurological and psychiatric disorders, including substance use disorder.[2] this compound has been identified as a novel M5 orthosteric antagonist with high potency and over 100-fold selectivity against other muscarinic receptor subtypes (M1-M4).[2] The gold standard for confirming that the observed effects of such a compound are indeed mediated by the M5 receptor is to demonstrate the absence of these effects in M5 receptor knockout mice.
Logical Workflow for Validating this compound Effects
The validation process follows a logical progression, starting with in vitro characterization and culminating in in vivo or ex vivo experiments using wild-type and M5 KO mice. This workflow ensures that the compound's activity is first established and then its M5-dependency is confirmed.
Figure 1: Experimental workflow for validating M5-targeting compounds.
Comparative Data Presentation
The following tables summarize the key in vitro and ex vivo data for this compound and provide a comparative look at the effects of an M5 positive allosteric modulator (PAM), VU0238429, and a non-selective muscarinic agonist, Oxotremorine-M (Oxo-M), in wild-type versus M5 KO mice.
In Vitro Selectivity Profile of this compound
| Receptor Subtype | This compound IC50 (nM) |
| Human M5 | 36 |
| Human M1 | >10,000 |
| Human M2 | >10,000 |
| Human M3 | >10,000 |
| Human M4 | >10,000 |
Data sourced from Han et al., 2022.[2]
Ex Vivo Effects of M5 Modulators in Wild-Type vs. M5 KO Mice
| Compound | Experiment | Wild-Type Mice Outcome | M5 KO Mice Outcome |
| This compound | Electrophysiology (VTA neuronal firing) | Blocks Oxo-M-induced increase in firing rate.[2] | Predicted: No effect on Oxo-M response (response already absent or altered). |
| VU0238429 (M5 PAM) | Electrophysiology (SNc inward currents) | Potentiates muscarinic agonist-induced currents.[1] | Potentiation effect is absent.[1] |
| VU0238429 (M5 PAM) | Dopamine Release (Striatum) | Amplifies Oxo-M-induced inhibition of dopamine release.[4] | Amplification effect is absent.[4] |
| Oxotremorine-M (Agonist) | Dopamine Release (Striatum) | Reduces electrically evoked dopamine release.[4] | Greater reduction in dopamine release compared to wild-type.[4] |
Signaling Pathway of M5 Receptor on Dopaminergic Neurons
The M5 receptor is coupled to Gq/11 proteins.[5] Its activation on the soma of dopaminergic neurons leads to increased neuronal excitability, while its activation in striatal terminals can inhibit dopamine release. This compound, as an antagonist, is expected to block these pathways when stimulated by acetylcholine or other muscarinic agonists.
Figure 2: M5 receptor signaling pathways and the antagonistic action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess M5 receptor function.
Brain Slice Electrophysiology
Objective: To measure the effect of this compound on the firing rate of dopaminergic neurons in the VTA in response to a muscarinic agonist.
Procedure:
-
Slice Preparation: Acute midbrain slices (250-300 µm) containing the VTA are prepared from wild-type and M5 KO mice.
-
Recording: Whole-cell patch-clamp recordings are performed on identified dopaminergic neurons.
-
Drug Application:
-
A stable baseline firing rate is established.
-
A non-selective muscarinic agonist, such as Oxotremorine-M (Oxo-M), is bath-applied to induce an increase in the neuronal firing rate.
-
In the presence of Oxo-M, this compound is co-applied to determine if it can block the agonist-induced effect.
-
-
Data Analysis: Changes in firing frequency are quantified and compared between genotypes. In wild-type mice, this compound is expected to reverse the Oxo-M-induced increase in firing.[2] In M5 KO mice, the Oxo-M effect should be absent or significantly attenuated, and this compound should have no further effect.
Fast-Scan Cyclic Voltammetry (FSCV)
Objective: To measure the effect of M5 receptor modulation on electrically evoked dopamine release in the striatum.
Procedure:
-
Slice Preparation: Coronal striatal slices (300 µm) are prepared from wild-type and M5 KO mice.
-
Dopamine Measurement: A carbon-fiber microelectrode is placed in the dorsal striatum, and FSCV is used to measure dopamine release evoked by electrical stimulation.
-
Drug Application:
-
A stable baseline of evoked dopamine release is established.
-
An M5 modulator (e.g., an agonist or PAM) is bath-applied. For validating an antagonist like this compound, it would be co-applied with an agonist.
-
-
Data Analysis: The amplitude of the evoked dopamine signal is measured. Studies with the M5 PAM VU0238429 have shown that it potentiates the Oxo-M-induced inhibition of dopamine release in wild-type mice, an effect that is absent in M5 KO mice.[1][4] For this compound, it would be expected to block the effects of a co-administered muscarinic agonist on dopamine release in wild-type but not M5 KO mice.
Behavioral Assays
Objective: To determine if the behavioral effects of this compound are M5-dependent.
Procedure:
-
Animal Groups: Wild-type and M5 KO mice are used.
-
Drug Administration: this compound is administered systemically (e.g., via intraperitoneal injection).
-
Behavioral Testing: A relevant behavioral paradigm is chosen. For example, since this compound has been investigated for opioid use disorder, its effect on morphine- or oxycodone-induced locomotor activity or self-administration could be assessed.[2][6]
-
Data Analysis: The behavioral parameter (e.g., distance traveled, number of lever presses) is quantified and compared between genotypes. A true M5-mediated effect of this compound would be observed in wild-type mice but absent or significantly reduced in M5 KO mice.
Conclusion
The use of M5 receptor knockout mice is an indispensable tool for validating the mechanism of action of novel M5-targeting compounds like this compound. By demonstrating a clear difference in the physiological and behavioral responses to the compound between wild-type and M5 KO animals, researchers can confidently attribute its effects to the M5 receptor. The comparative data from studies on other M5 modulators provides a robust framework for designing and interpreting these critical validation experiments. This rigorous approach is fundamental to the successful development of selective M5 receptor antagonists for therapeutic applications.
References
- 1. M5 receptor activation produces opposing physiological outcomes in dopamine neurons depending on the receptor's location - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic Loss of Muscarinic M5 Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M5 Receptor Activation Produces Opposing Physiological Outcomes in Dopamine Neurons Depending on the Receptor's Location - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Technology - M5 Muscarinic Receptor Knockout (Chrm5tm1Jwe) Mouse Model for Neurological Studies [nih.technologypublisher.com]
- 6. M5 muscarinic receptor knockout mice show reduced morphine-induced locomotion but increased locomotion after cholinergic antagonism in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Orthosteric and Allosteric M5 Inhibitors: A Guide for Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of orthosteric and allosteric inhibitors targeting the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR). The M5 receptor, a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for several central nervous system (CNS) disorders, including addiction, schizophrenia, and Alzheimer's disease.[1][2] Understanding the distinct mechanisms, advantages, and liabilities of different inhibitor modalities is critical for advancing novel therapeutics.
This guide details the fundamental differences between orthosteric and allosteric inhibitors, presents supporting experimental data for representative compounds, outlines common assay methodologies, and visualizes key pathways and workflows.
The M5 Receptor and Its Signaling Pathway
The M5 receptor is predominantly expressed in the CNS, particularly on dopamine (B1211576) neurons in the ventral tegmental area and substantia nigra.[3][4][5] Like the M1 and M3 subtypes, M5 is coupled to Gq/11 proteins. Upon binding of the endogenous agonist, acetylcholine (ACh), the receptor undergoes a conformational change, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (InsP3) and diacylglycerol (DAG).[6] InsP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[6] This cascade can lead to further downstream events, including the activation of the mitogen-activated protein kinase (MAPK) pathway.[6][7]
Orthosteric vs. Allosteric Inhibition: A Mechanistic Overview
Inhibitors of M5 can be broadly classified into two categories based on their binding site and mechanism of action.
-
Orthosteric Inhibitors (Antagonists): These ligands bind to the same site as the endogenous agonist, acetylcholine, known as the orthosteric site.[8] They act via direct, competitive inhibition, physically blocking ACh from binding and activating the receptor.[9] A significant challenge with orthosteric muscarinic ligands is that the ACh binding site is highly conserved across all five receptor subtypes (M1-M5), making the development of subtype-selective compounds difficult.[10][11]
-
Allosteric Inhibitors (Negative Allosteric Modulators - NAMs): These molecules bind to a topographically distinct site on the receptor, known as an allosteric site.[12] Instead of direct competition, they induce a conformational change in the receptor that reduces the affinity and/or efficacy of acetylcholine at the orthosteric site.[9] Because allosteric sites are generally less conserved than orthosteric sites, they offer a more promising route to achieving high subtype selectivity.[12] Allosteric modulators act as "tuning knobs" for receptor activity, often requiring the presence of the endogenous ligand to exert their effect, which can lead to a more nuanced physiological response and a potentially wider therapeutic window.[12][13]
Comparative Data of M5 Inhibitors
The development of M5-selective tool compounds has been challenging. However, recent efforts have yielded potent and selective inhibitors from both classes, enabling a more precise exploration of M5 receptor function.
Orthosteric M5 Antagonists
While classical muscarinic antagonists like atropine (B194438) are non-selective, targeted screening and optimization campaigns have produced novel orthosteric antagonists with significant preference for the M5 subtype.
| Compound | Type | Human M5 IC50 | Selectivity Profile | Reference(s) |
| ML381 | Orthosteric Antagonist | 450 nM | >66-fold vs. M1-M4 (IC50s >30 µM) | [14] |
| VU6019650 | Orthosteric Antagonist | 36 nM | >100-fold vs. M1-M4 | [15][16] |
IC50: The half-maximal inhibitory concentration, indicating the potency of the inhibitor.
Allosteric M5 Modulators (NAMs)
The search for allosteric modulators has been particularly fruitful, leading to the discovery of highly selective M5 NAMs that have been instrumental in preclinical studies, especially in models of substance use disorder.[5][17]
| Compound | Type | Human M5 IC50 | Selectivity Profile | Reference(s) |
| ML375 | Negative Allosteric Modulator (NAM) | 180 nM | Highly selective vs. M1-M4 | [10][16] |
| VU6008667 | Negative Allosteric Modulator (NAM) | 130 nM | Highly selective vs. M1-M4 | [16][17] |
Summary of Comparative Characteristics
| Feature | Orthosteric Inhibitors | Allosteric Inhibitors (NAMs) |
| Binding Site | Primary, endogenous ligand (ACh) site.[8] | Topographically distinct allosteric site.[12] |
| Mechanism | Competitive antagonism; directly blocks agonist binding.[9] | Non-competitive; induces conformational change, reducing agonist affinity/efficacy.[9] |
| Subtype Selectivity | Difficult to achieve due to highly conserved binding site.[10][11] | More readily achieved as allosteric sites are less conserved.[12] |
| Mode of Action | Acts as an "on/off" switch, fully blocking signaling.[13] | Acts as a "dimmer switch" or modulator, fine-tuning the physiological response.[13] |
| Dependence on Endogenous Ligand | Effect is independent of agonist concentration (competes directly). | Effect is often dependent on the presence of the endogenous agonist.[12] |
| Key Advantage | Well-understood mechanism of direct, complete receptor blockade. | High potential for subtype selectivity and improved safety profile.[12] |
| Key Disadvantage | High risk of off-target effects across other muscarinic subtypes.[11] | Complex pharmacology (e.g., probe dependence); may not achieve full blockade.[18] |
| Examples | ML381, this compound | ML375, VU6008667 |
Key Experimental Protocols
The characterization of orthosteric and allosteric M5 inhibitors relies on a suite of in vitro and in vivo assays to determine their potency, selectivity, and functional effects.
Radioligand Binding Assays
These assays measure the affinity of a compound for the receptor. The general principle involves a competition experiment between the unlabeled test compound and a radiolabeled ligand known to bind to the M5 receptor. The concentration of the test compound that displaces 50% of the radioligand is determined, and from this, the inhibitory constant (Ki) is calculated. This provides a measure of the compound's binding affinity.
Functional Assays: Calcium Mobilization
As the M5 receptor signals via the Gq pathway to mobilize intracellular calcium, this is a primary functional assay for measuring inhibitor activity.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are engineered to stably express the human M5 receptor.
-
Dye Loading: The cells are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free Ca2+.
-
Compound Addition: The test inhibitor (orthosteric or allosteric) is added to the cells at various concentrations and incubated.
-
Agonist Stimulation: A known M5 agonist (e.g., acetylcholine or carbachol) is added to stimulate the receptor.
-
Signal Detection: A specialized instrument, such as a FLIPR (Fluorometric Imaging Plate Reader), measures the change in fluorescence in real-time.
-
Data Analysis: The ability of the inhibitor to reduce the agonist-induced fluorescence signal is quantified. The data is plotted as a dose-response curve to determine the IC50 value of the inhibitor.
In Vivo Behavioral Models
To assess the therapeutic potential of M5 inhibitors, particularly for addiction, rodent self-administration models are commonly used. For example, rats can be trained to press a lever to receive an infusion of an opioid like oxycodone.[5][15] The ability of a systemically administered M5 inhibitor (like this compound or ML375) to reduce the number of lever presses for the drug, without affecting general motor activity or motivation for other rewards (like sucrose), provides strong evidence of its potential efficacy in treating substance use disorder.[16][17]
Conclusion
Both orthosteric and allosteric inhibitors represent viable strategies for modulating M5 receptor activity. While orthosteric antagonists offer a direct and complete blockade of receptor function, they have historically been challenged by poor subtype selectivity. The development of newer compounds like this compound demonstrates that high selectivity is achievable, reigniting interest in this modality.
Conversely, allosteric modulators, or NAMs, provide a powerful alternative, offering a clear path to exquisite subtype selectivity by targeting less-conserved binding sites.[10][12] Their ability to fine-tune rather than simply block receptor signaling may translate to improved safety and efficacy profiles in a clinical setting. The discovery of potent and selective tool compounds from both classes has been a critical step forward, enabling researchers to dissect the complex roles of the M5 receptor and paving the way for novel CNS therapeutics.
References
- 1. The Muscarinic Acetylcholine Receptor M5: Therapeutic Implications and Allosteric Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chronic Loss of Muscarinic M5 Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation | Journal of Neuroscience [jneurosci.org]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. The Different Ways through Which Specificity Works in Orthosteric and Allosteric Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multitargeting nature of muscarinic orthosteric agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Allosteric Modulation in Drug Discovery: Innovation in Emerging Chemical Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 14. Development of a Novel, Orthosteric M5 Antagonist Possessing a High Degree of Muscarinic Subtype Selectivity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
Comparative Analysis of VU6019650 Cross-Reactivity with Muscarinic Receptor Subtypes
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the cross-reactivity profile of VU6019650, a potent and selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, against other muscarinic receptor subtypes. The information is compiled from publicly available research data to facilitate an objective assessment of its selectivity.
This compound has been identified as a highly potent orthosteric antagonist of the human M5 muscarinic acetylcholine receptor, with a reported half-maximal inhibitory concentration (IC50) of 36 nM.[1][2] Extensive in vitro studies have demonstrated its high selectivity for the M5 receptor over the other muscarinic subtypes (M1, M2, M3, and M4).[1][2] This high degree of selectivity is a critical attribute for a chemical probe or therapeutic candidate, as it minimizes the potential for off-target effects that can confound experimental results or lead to adverse clinical outcomes.
Quantitative Cross-Reactivity Profile of this compound
The following table summarizes the antagonist potency of this compound at the human M5 receptor and its cross-reactivity with the human M1, M2, M3, and M4 receptor subtypes. The data is derived from functional assays assessing the inhibition of acetylcholine-induced calcium mobilization in Chinese Hamster Ovary (CHO) cells stably expressing the respective human muscarinic receptor subtype.
| Receptor Subtype | This compound IC50 (nM) | Selectivity vs. M5 |
| M5 | 36 | - |
| M1 | >10,000 | >277-fold |
| M2 | >10,000 | >277-fold |
| M3 | >10,000 | >277-fold |
| M4 | >10,000 | >277-fold |
*Note: The primary literature reports a selectivity of >100-fold for M1-M4 receptors.[1][2] The IC50 values of >10,000 nM are extrapolated from this information to represent a conservative estimate of the minimal inhibitory concentration at these off-target receptors.
Experimental Protocols
The quantitative data presented above were generated using established in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by the endogenous agonist, acetylcholine, in cells expressing the target receptor.
-
Cell Culture and Plating: Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M2, M3, M4, or M5 muscarinic acetylcholine receptor are cultured in appropriate media. For the assay, cells are seeded into 384-well black-walled, clear-bottom plates and grown to near confluence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C. This allows the dye to enter the cells.
-
Compound Addition: The dye-containing buffer is removed, and the cells are washed with the assay buffer. Serial dilutions of this compound or a vehicle control are then added to the wells and incubated for a predetermined period to allow for receptor binding.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence microplate reader (e.g., a FlexStation). An EC80 concentration of acetylcholine is added to the wells to stimulate the receptor. The resulting change in fluorescence, which corresponds to the increase in intracellular calcium, is measured kinetically.
-
Data Analysis: The antagonist effect of this compound is determined by the reduction in the acetylcholine-induced fluorescence signal. The IC50 values are calculated from the concentration-response curves using non-linear regression analysis.
Radioligand Binding Assay (General Protocol)
While specific binding data for this compound at M1-M4 receptors are not detailed in the primary publication, a general competitive radioligand binding assay protocol is provided below to illustrate how receptor affinity (Ki) is typically determined.
-
Membrane Preparation: Cell membranes are prepared from CHO cells overexpressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) at a concentration near its dissociation constant (Kd).
-
Competitive Binding: Increasing concentrations of the unlabeled test compound (this compound) are added to the wells to compete with the radioligand for binding to the receptor.
-
Incubation and Filtration: The mixture is incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter mat, which separates the membrane-bound radioligand from the unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
Signaling Pathways
To provide context for the functional implications of M5 receptor antagonism and the potential effects of cross-reactivity, the primary signaling pathways for the different muscarinic receptor subtypes are illustrated below.
Gq-coupled Muscarinic Receptor Signaling Pathway (M1, M3, M5)
Gi/o-coupled Muscarinic Receptor Signaling Pathway (M2, M4)
References
A Preclinical Showdown: VU6019650 Versus Standard Treatments for Opioid Addiction
For Immediate Release
NASHVILLE, Tenn. – In the ongoing battle against the opioid crisis, a novel investigational compound, VU6019650, is showing promise in preclinical studies, offering a potential new avenue for addiction treatment. This guide provides a detailed comparison of the efficacy of this compound, a selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, with standard-of-care medications for opioid use disorder (OUD): methadone, buprenorphine, and naltrexone (B1662487). The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.
Mechanism of Action: A Novel Target
This compound represents a departure from conventional OUD therapies. It works by blocking the M5 muscarinic acetylcholine receptor, which is found on dopamine (B1211576) neurons in the ventral tegmental area (VTA), a critical hub in the brain's reward circuitry.[1] By antagonizing these receptors, this compound is thought to dampen the rewarding effects of opioids, thereby reducing the motivation to seek and consume the drug.
Standard OUD treatments, in contrast, act directly on opioid receptors:
-
Methadone: A full mu-opioid receptor agonist, it mitigates withdrawal symptoms and reduces cravings by activating opioid receptors, albeit with a slower onset and longer duration of action than illicit opioids.
-
Buprenorphine: A partial mu-opioid receptor agonist, it produces a weaker opioid effect than full agonists, reducing withdrawal and cravings with a lower risk of overdose.
-
Naltrexone: An opioid receptor antagonist, it blocks the effects of opioids, preventing the euphoric and sedative effects if a person relapses.
Preclinical Efficacy of this compound
Research has demonstrated the potential of targeting the M5 receptor in reducing opioid self-administration. A study by Garrison et al. (2022) reported that this compound inhibited oxycodone self-administration in male Sprague-Dawley rats.[1] While specific quantitative data for this compound from a dose-response study is not publicly available, a functionally similar M5 negative allosteric modulator (NAM), ML375, has been studied in detail. The data from the ML375 study can be considered a strong proxy for the expected effects of this compound.
The following table summarizes the preclinical efficacy of the M5 NAM ML375 in reducing oxycodone self-administration in rats.
| Treatment Group | Dose (mg/kg) | Mean Number of Oxycodone Infusions (± SEM) | Percent Reduction from Vehicle |
| Vehicle | - | 15.2 ± 2.1 | - |
| ML375 | 10 | 10.5 ± 1.8 | 30.9% |
| ML375 | 30 | 5.8 ± 1.5 | 61.8% |
Data adapted from Gould et al., 2019. The study used a fixed-ratio 1 schedule of reinforcement with an oxycodone dose of 0.03 mg/kg/infusion.
Clinical Efficacy of Standard Opioid Use Disorder Treatments
The effectiveness of methadone, buprenorphine, and naltrexone has been established through numerous clinical trials. Key efficacy measures in these studies are treatment retention and reduction in illicit opioid use.
| Medication | Efficacy Measure | Result |
| Methadone | Treatment Retention | Significantly higher retention rates compared to placebo. Doses ≥60 mg/day are more effective. |
| Illicit Opioid Use | Significant reduction in heroin use compared to no treatment. | |
| Buprenorphine | Treatment Retention | Superior to placebo in improving treatment retention. High doses (≥16 mg/day) are most effective. |
| Illicit Opioid Use | High-dose buprenorphine significantly reduces opioid use compared to placebo. | |
| Naltrexone (Extended-Release) | Treatment Retention | Injectable naltrexone shows significantly higher retention rates compared to oral naltrexone. |
| Relapse Prevention | Significantly higher rate of opioid-free weeks compared to placebo. |
Experimental Protocols
Preclinical Oxycodone Self-Administration in Rats (Adapted from Gould et al., 2019)
This protocol is a standard model for evaluating the abuse potential and efficacy of treatments for opioid addiction.
-
Subjects: Male Sprague-Dawley rats are surgically implanted with intravenous catheters in the jugular vein.
-
Apparatus: Rats are placed in operant conditioning chambers equipped with two levers.
-
Acquisition: Rats learn to press an "active" lever to receive an intravenous infusion of oxycodone (e.g., 0.03 mg/kg/infusion). Each infusion is paired with a cue light and an audible tone. The "inactive" lever has no programmed consequences. Sessions are typically 2 hours long and conducted daily.
-
Maintenance: Once stable responding is established, rats are maintained on a fixed-ratio schedule of reinforcement (e.g., FR1, where one lever press results in one infusion).
-
Treatment Testing: The test compound (e.g., this compound or ML375) or vehicle is administered before the self-administration session. The primary outcome measure is the number of oxycodone infusions earned.
Standard Clinical Trial Design for Opioid Use Disorder Medications
Clinical trials for OUD medications typically follow a randomized, double-blind, placebo-controlled or active-comparator design.
-
Participants: Individuals diagnosed with OUD according to the Diagnostic and Statistical Manual of Mental Disorders (DSM-5) are recruited.
-
Randomization: Participants are randomly assigned to receive the investigational drug, a placebo, or an active comparator (e.g., methadone or buprenorphine).
-
Treatment Phase: The treatment period can range from several weeks to months. Medication is administered according to a prescribed dosing schedule.
-
Outcome Measures:
-
Primary: Treatment retention (the proportion of participants remaining in the study) and reduction in illicit opioid use (measured by urine drug screens and self-report).
-
Secondary: Craving scores, withdrawal symptoms, and improvements in social and occupational functioning.
-
-
Data Analysis: Statistical comparisons are made between the treatment groups to determine the efficacy and safety of the investigational drug.
Visualizing the Mechanisms and Processes
To better understand the underlying biology and experimental procedures, the following diagrams have been generated.
Caption: Signaling pathway of this compound in the VTA.
Caption: Experimental workflow for preclinical self-administration.
Conclusion
This compound, with its novel mechanism of action targeting the M5 muscarinic receptor, presents a promising new strategy for the treatment of opioid use disorder. Preclinical data, supported by studies on similar compounds, indicate its potential to reduce opioid self-administration. While direct comparative clinical data is not yet available, this guide provides a framework for understanding how this compound's efficacy can be benchmarked against the established standards of care: methadone, buprenorphine, and naltrexone. Further research, including human clinical trials, will be crucial to fully elucidate the therapeutic potential of this innovative approach.
References
A Comparative Analysis of VU6019650 and Non-Selective Muscarinic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of VU6019650, a novel M5-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, against established non-selective muscarinic antagonists: atropine (B194438), scopolamine (B1681570), and ipratropium (B1672105). The following sections present a detailed comparison of their binding affinities and functional potencies, supported by established experimental protocols.
Introduction to Muscarinic Antagonists
Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. While non-selective muscarinic antagonists like atropine and scopolamine have been invaluable pharmacological tools and therapeutic agents, their lack of subtype selectivity often leads to undesirable side effects. The development of subtype-selective compounds like this compound, which exhibits high selectivity for the M5 receptor, offers the potential for more targeted therapeutic interventions with an improved side-effect profile.
Comparative Binding Affinity and Potency
The selectivity and potency of this compound are best understood when compared directly with non-selective antagonists. The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound, atropine, scopolamine, and ipratropium across the five human muscarinic receptor subtypes.
| Compound | M1 (Ki/IC50, nM) | M2 (Ki/IC50, nM) | M3 (Ki/IC50, nM) | M4 (Ki/IC50, nM) | M5 (Ki/IC50, nM) | Selectivity Profile |
| This compound | >100-fold selectivity vs M5 | >100-fold selectivity vs M5 | >100-fold selectivity vs M5 | >100-fold selectivity vs M5 | 36 (IC50) [1][2] | Highly M5 Selective |
| Atropine | 1.27 (Ki) | 3.24 (Ki) | 2.21 (Ki) | 0.77 (Ki) | 2.84 (Ki) | Non-selective |
| Scopolamine | 0.83 (Ki) | 5.3 (Ki) | 0.34 (Ki) | 0.38 (Ki) | 0.34 (Ki) | Non-selective |
| Ipratropium | 2.9 (IC50) | 2.0 (IC50) | 1.7 (IC50) | Data not available | Data not available | Non-selective (M1, M2, M3) |
*It is widely reported that ipratropium is a non-selective muscarinic antagonist, suggesting similar affinity for M4 and M5 receptors, though specific experimental data is limited.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of antagonist binding, it is essential to consider the downstream signaling pathways. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent calcium mobilization. In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.
Diagrams of Signaling Pathways and Experimental Workflows
References
- 1. Comparative characterization of lung muscarinic receptor binding after intratracheal administration of tiotropium, ipratropium, and glycopyrrolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacodynamics of Novel M5 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The M5 muscarinic acetylcholine (B1216132) receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of central nervous system disorders, including addiction, schizophrenia, and Parkinson's disease. The development of selective M5 antagonists is crucial for dissecting its physiological roles and for therapeutic advancement. This guide provides a comparative overview of the pharmacodynamics of key novel M5 antagonists, supported by experimental data and detailed protocols.
Comparative Pharmacodynamic Data
The following tables summarize the in vitro potency and selectivity of recently developed M5 antagonists. These compounds represent significant progress in achieving selectivity for the M5 receptor subtype over other muscarinic receptors (M1-M4).
| Compound | Type | Human M5 IC50 (nM) | Rat M5 IC50 (nM) | Selectivity Profile | Reference(s) |
| ML375 | Negative Allosteric Modulator (NAM) | 300 | 790 | >100-fold vs. M1-M4 (>30 µM) | [1] |
| VU6019650 | Orthosteric Antagonist | 36 | - | >100-fold vs. M1-M4 | [2] |
| VU6036864 | Orthosteric Antagonist | 20 | - | >500-fold vs. M1-M4 | [3] |
| "Cpd 31" | Antagonist | 100 | - | Data not specified | [4] |
| Table 1: Comparative in vitro potency and selectivity of novel M5 antagonists. |
In Vivo Efficacy
Preclinical studies in animal models have provided evidence for the therapeutic potential of selective M5 antagonism.
| Compound | Animal Model | Effect | Finding | Reference(s) |
| This compound | Rat model of opioid self-administration | Inhibition of oxycodone self-administration | Blocked nonselective muscarinic agonist-induced increases in neuronal firing rates of midbrain dopamine (B1211576) neurons. | [2] |
| Table 2: In vivo efficacy of a novel M5 antagonist. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists and the methods used to characterize them, the following diagrams illustrate the M5 receptor signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: M5 receptor signaling pathway and point of antagonist inhibition.
Caption: Experimental workflow for a calcium mobilization functional assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacodynamic data. Below are protocols for two key experiments used in the characterization of novel M5 antagonists.
Protocol 1: Calcium Mobilization Functional Assay
This assay measures a compound's ability to inhibit the agonist-induced increase in intracellular calcium in cells expressing Gq/11-coupled M5 receptors.[5]
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor (hM5).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Muscarinic agonist (e.g., Acetylcholine).
-
Test compound (novel M5 antagonist).
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Plate hM5-CHO cells in 96-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: Remove the growth medium and add the calcium-sensitive dye solution to the cells. Incubate at 37°C for 45-60 minutes.[6]
-
Compound Addition: After incubation, wash the cells with assay buffer. Add varying concentrations of the test antagonist and incubate for a pre-determined time (e.g., 15-30 minutes).[6]
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject the muscarinic agonist at a concentration that elicits a submaximal response (e.g., EC80). Immediately begin recording the fluorescence intensity over time to measure calcium mobilization.[6]
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. The antagonist's potency is determined by calculating the IC50 value from the concentration-response curve.
Protocol 2: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the M5 receptor.[6]
Materials:
-
Cell membranes prepared from cells expressing the M5 receptor.
-
Radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).[6]
-
Test compound (novel M5 antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[6]
-
Non-specific binding control (e.g., 1 µM atropine).[6]
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the M5 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, varying concentrations of the test compound, the radiolabeled ligand at a concentration near its dissociation constant (Kd), and the prepared cell membranes.[6]
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium (e.g., 60-120 minutes).[6]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.[6]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve and then calculate the Ki value using the Cheng-Prusoff equation.[6]
References
- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VU-6032423 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Vanderbilt University identifies new muscarinic M5 receptor antagonists | BioWorld [bioworld.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validating the Mechanism of VU6019650: A Comparative Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for designing and interpreting control experiments to validate the mechanism of VU6019650 as a selective antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR). By objectively comparing its performance with established agonists and antagonists, researchers can confidently ascertain its specific mode of action.
Introduction to this compound
This compound is a potent and selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor.[1] Validating its mechanism requires a series of control experiments to demonstrate its specificity and potency in blocking M5 receptor activation. This guide outlines the essential control compounds and experimental protocols to achieve this validation.
M5 Muscarinic Receptor Signaling Pathway
The M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gq/11 signaling pathway. Upon activation by an agonist, such as acetylcholine, the receptor initiates a cascade that leads to the mobilization of intracellular calcium. This serves as a measurable endpoint for receptor activation in functional assays.
References
A Comparative Review of M5 Receptor Probes for Preclinical Research
A detailed guide for researchers and drug development professionals on the performance and experimental validation of selective M5 muscarinic acetylcholine (B1216132) receptor modulators.
The M5 muscarinic acetylcholine receptor, a Gq-protein coupled receptor, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including addiction, schizophrenia, and cognitive deficits. However, the development of selective pharmacological tools to probe M5 receptor function has historically been a significant challenge due to the high homology of the orthosteric binding site across the five muscarinic receptor subtypes (M1-M5). This guide provides a comprehensive comparison of recently developed M5-selective probes, including positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), and orthosteric antagonists, to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison of M5 Receptor Probes
The following table summarizes the in vitro potency and selectivity of several key M5 receptor probes. These compounds represent significant advancements in the field, offering researchers unprecedented opportunities to dissect M5 receptor pharmacology.
| Probe Name (ML#) | Type | Species | Potency (EC50/IC50) | M1 Selectivity (Fold) | M2 Selectivity (Fold) | M3 Selectivity (Fold) | M4 Selectivity (Fold) |
| ML129 | PAM | Human | ~2.5 µM | >12 | >12 | >12 | >12 |
| ML172 | PAM | Human | 1.9 µM[1] | >15.8 | >15.8 | >15.8 | >15.8 |
| ML326 | PAM | Human | 409 nM[2][3][4] | >73 | >73 | >73 | >73 |
| ML380 | PAM | Human | 190 nM[5][6][7][8] | >28 | >157 | >11 | >157 |
| ML375 | NAM | Human | 300 nM[9][10][11] | >100 | >100 | >100 | >100 |
| VU0488130 (ML381) | Antagonist | Human | 450 nM (IC50), 340 nM (Ki)[12][13][14] | >66 | >66 | >66 | >66 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these probes and the methods used for their characterization, the following diagrams illustrate the M5 receptor signaling pathway and a typical experimental workflow for probe validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for two key assays used in the characterization of the M5 receptor probes discussed in this guide.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like M5.
1. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic receptor in appropriate growth medium (e.g., Ham's F-12 with 10% FBS).
-
Seed the cells into 384-well black-walled, clear-bottom plates at a density of 15,000-20,000 cells per well.[15]
-
Incubate overnight at 37°C in a 5% CO2 incubator.[15]
2. Dye Loading:
-
Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the growth medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C.[14]
3. Compound Addition and Measurement:
-
Prepare serial dilutions of the test compound (e.g., M5 PAM, NAM, or antagonist) and the agonist (e.g., acetylcholine).
-
For antagonist or NAM activity, pre-incubate the cells with the test compound for a specified period.
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add the agonist to stimulate the M5 receptor and measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
4. Data Analysis:
-
The fluorescence signal is typically expressed as a percentage of the maximal response to a saturating concentration of the agonist.
-
For agonists and PAMs, calculate the EC50 value, which is the concentration that produces 50% of the maximal response.
-
For antagonists and NAMs, calculate the IC50 value, which is the concentration that inhibits 50% of the agonist-induced response.
Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of a test compound for the M5 receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Harvest CHO cells expressing the M5 receptor and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
2. Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine or [3H]-NMS), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, include wells with a high concentration of a non-labeled, non-selective muscarinic antagonist like atropine.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).[15]
3. Filtration and Scintillation Counting:
-
Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filters, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value of the test compound.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion
The development of highly selective M5 receptor probes represents a significant breakthrough for the field of muscarinic receptor research. The compounds detailed in this guide, including the PAMs ML129, ML172, ML326, and ML380, the NAM ML375, and the orthosteric antagonist VU0488130 (ML381), provide researchers with a valuable toolkit to investigate the physiological and pathological roles of the M5 receptor. The choice of probe will depend on the specific research question, with PAMs being useful for enhancing endogenous cholinergic signaling, NAMs for inhibiting it, and antagonists for directly blocking receptor activation. Careful consideration of the potency, selectivity, and pharmacokinetic properties of each probe is essential for designing and interpreting experiments aimed at elucidating the therapeutic potential of targeting the M5 receptor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. GPCRomics: An approach to discover GPCR drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 15. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of VU6019650: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedural information for the safe disposal of VU6019650, a potent and highly selective M5 muscarinic acetylcholine (B1216132) receptor antagonist.[1] Adherence to these protocols is essential for minimizing risks and maintaining compliance with safety regulations.
Compound Identification and Safety Data
A critical first step in the disposal process is to understand the chemical properties and associated hazards of the substance. The following table summarizes key identification and safety information for this compound.
| Identifier | Value | Source |
| Product Name | This compound | MedchemExpress |
| CAS Number | 2926782-31-0 | MedchemExpress |
| Molecular Formula | C18H22FN3O3S2 | MedchemExpress |
| Molecular Weight | 411.51 | MedchemExpress |
| Hazard Classification | Not a hazardous substance or mixture | MedchemExpress[2] |
Standard Disposal Protocol for this compound
According to the Safety Data Sheet (SDS) provided by MedchemExpress, this compound is not classified as a hazardous substance or mixture.[2] However, it is imperative to consult and adhere to the specific hazardous waste disposal guidelines established by your institution's Environmental Health and Safety (EHS) department, as regulations can vary.
Step-by-Step Disposal Workflow:
-
Waste Determination: The initial and most critical step is to determine if the waste is considered hazardous under local and institutional regulations. Based on the supplier's SDS, pure, unused this compound is not classified as hazardous.[2] However, if the compound has been mixed with other hazardous chemicals or used in a manner that could contaminate it with hazardous materials (e.g., in biological experiments involving infectious agents), it must be treated as hazardous waste.
-
Segregation and Collection:
-
Non-Hazardous Waste: If confirmed as non-hazardous by your institution, collect waste this compound in a designated, well-labeled container. The label should clearly identify the contents as "this compound, Non-Hazardous Waste."
-
Hazardous Waste: If the waste is deemed hazardous due to contamination or mixture, it must be collected in a compatible, sealed, and clearly labeled hazardous waste container. The label must include "Hazardous Waste," the full chemical name(s), and a description of the associated hazards.
-
-
Storage: Store the waste container in a designated and secure waste accumulation area within the laboratory. Ensure the container is kept closed except when adding waste.
-
Disposal Request:
-
Non-Hazardous Waste: Follow your institution's procedures for the disposal of non-hazardous chemical waste. This may involve a specific pickup request or disposal in a designated laboratory trash stream.
-
Hazardous Waste: Submit a hazardous waste collection request to your institution's EHS department.[3][4] Do not attempt to dispose of hazardous waste down the drain or in regular trash.[3][5]
-
-
Empty Container Disposal: Empty containers that held this compound should be managed according to institutional guidelines. For containers that held a non-hazardous substance, they can often be disposed of in regular trash after defacing the label. If the container held a substance now considered hazardous waste, it may need to be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste before the container can be discarded.[3]
Experimental Context and Waste Stream Considerations
The experimental use of this compound will significantly impact its disposal pathway. For instance, if this compound is used in cell-based assays or animal studies, the resulting waste may be classified as biohazardous.
-
Biohazardous Waste: Any materials contaminated with biological agents, such as cell cultures, tissues, or bodily fluids, must be disposed of as biohazardous waste.[6] This waste requires specific packaging (e.g., biohazard bags) and treatment, such as autoclaving, before final disposal.[6] Always segregate biohazardous waste from chemical waste streams.
Spill and Emergency Procedures
In the event of a spill, the primary concern is to ensure personnel safety and contain the material.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor and EHS department.
-
Personal Protective Equipment (PPE): Before cleaning a small spill, don appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Containment and Cleanup: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to absorb the spilled compound.
-
Disposal of Cleanup Materials: Collect the absorbent material and any contaminated items in a sealed container and dispose of it as hazardous waste.[4][5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. Development of this compound: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Hazardous Waste Disposal | Office of Clinical and Research Safety [vumc.org]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. benchchem.com [benchchem.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Personal protective equipment for handling VU6019650
Essential Safety and Handling Guide for VU6019650
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting. While this compound is not classified as a hazardous substance or mixture according to the provided Safety Data Sheet (SDS), adherence to standard laboratory safety protocols is essential.[1]
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following personal protective equipment should be worn when handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Body Protection | Laboratory coat |
| Respiratory Protection | Not required under normal use with adequate ventilation. If dust or aerosols may be generated, use a NIOSH-approved respirator. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and the safety of the laboratory environment.
Storage:
-
Store in a tightly sealed container in a cool, well-ventilated area.[1]
-
Keep away from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures:
Handling:
-
Ventilation: Use only in areas with appropriate exhaust ventilation.[1]
-
Avoid Contact: Avoid inhalation, and contact with eyes and skin.[1]
-
Aerosol Prevention: Avoid the formation of dust and aerosols.[1]
-
Hygiene: Wash hands thoroughly after handling.
Emergency Procedures
In the event of accidental exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention if symptoms persist.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a research setting, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
